Technical Documentation Center

1-Ethyl-2-methyl-1,4-diazepane Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-2-methyl-1,4-diazepane
  • CAS: 1267599-58-5

Core Science & Biosynthesis

Foundational

A Theoretical and Practical Guide to 1-Ethyl-2-methyl-1,4-diazepane: Synthesis, Characterization, and Potential Applications

A Foreword for the Researcher: The following guide addresses the fundamental properties, synthesis, and potential applications of 1-Ethyl-2-methyl-1,4-diazepane. It is important to note that as of the compilation of this...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword for the Researcher: The following guide addresses the fundamental properties, synthesis, and potential applications of 1-Ethyl-2-methyl-1,4-diazepane. It is important to note that as of the compilation of this document, specific experimental data for this exact molecule is not prevalent in published literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide a robust theoretical framework and practical, experience-based protocols extrapolated from well-documented analogs within the 1,4-diazepane class. This document is intended to serve as a foundational resource for researchers and drug development professionals embarking on the study of this novel compound.

Introduction to the 1,4-Diazepane Scaffold: A Privileged Structure in Medicinal Chemistry

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone in the development of therapeutic agents.[1][2][3][4] Its inherent structural flexibility allows it to adopt various low-energy conformations, such as the chair and twist-boat forms, enabling it to interact with a wide array of biological targets.[5][6][7] This has led to the classification of the 1,4-diazepane moiety as a "privileged structure" in medicinal chemistry.

Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2][3][4][8][9] The functionalization of the diazepane ring at its nitrogen and carbon atoms allows for the fine-tuning of its pharmacological profile, making it a highly attractive template for drug discovery. This guide will focus on the specific, yet theoretically grounded, attributes of 1-Ethyl-2-methyl-1,4-diazepane, a novel derivative with potential for unique biological activity.

Predicted Physicochemical Properties of 1-Ethyl-2-methyl-1,4-diazepane

While experimental data is not available, we can predict the core physicochemical properties of 1-Ethyl-2-methyl-1,4-diazepane based on its constituent functional groups and the known properties of similar compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid at room temperature.
Solubility Expected to be soluble in a range of organic solvents such as methanol, ethanol, chloroform, and dichloromethane. Limited solubility in water is anticipated.
Boiling Point Estimated to be in the range of 180-220 °C at atmospheric pressure, based on similarly sized N-alkylated diazepanes.
pKa The two nitrogen atoms will have distinct basicities. The secondary amine (N-4) is expected to have a pKa around 10-11, while the tertiary amine (N-1) will likely have a pKa in the range of 7-8 due to the electron-donating effect of the ethyl group and steric hindrance.

Proposed Synthesis of 1-Ethyl-2-methyl-1,4-diazepane: A Step-by-Step Protocol

The synthesis of 1-Ethyl-2-methyl-1,4-diazepane can be approached through several established methods for constructing the 1,4-diazepane ring.[10][11][12] A plausible and efficient synthetic route would involve the reductive amination of a suitable diamine with a carbonyl compound, followed by N-alkylation. The following protocol is a proposed, self-validating system for its synthesis.

Diagram of the Proposed Synthetic Workflow:

G A 1,2-Diaminopropane C Intermediate Imine/Enamine A->C Condensation B Ethyl Acetoacetate B->C D Cyclization and Reduction C->D E 2-Methyl-1,4-diazepan-5-one D->E F Reduction of Amide E->F LiAlH4 or BH3 G 2-Methyl-1,4-diazepane F->G H N-Ethylation G->H Ethyl iodide or Reductive Amination with Acetaldehyde I 1-Ethyl-2-methyl-1,4-diazepane H->I

Caption: Proposed synthetic workflow for 1-Ethyl-2-methyl-1,4-diazepane.

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-1,4-diazepan-5-one

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2-diaminopropane (1 equivalent) and ethanol as the solvent.

  • Addition of Reagents: Slowly add ethyl acetoacetate (1 equivalent) to the solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction typically takes 4-6 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield 2-methyl-1,4-diazepan-5-one.

Step 2: Reduction of 2-Methyl-1,4-diazepan-5-one

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Reactant: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-methyl-1,4-diazepan-5-one (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting aluminum salts and wash with THF. Concentrate the filtrate under reduced pressure to obtain crude 2-methyl-1,4-diazepane. This can be purified by vacuum distillation.

Step 3: N-Ethylation of 2-Methyl-1,4-diazepane

  • Reaction Setup: Dissolve 2-methyl-1,4-diazepane (1 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask.

  • Addition of Reagents: Add a base such as potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution, followed by the slow addition of ethyl iodide (1.1 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or gentle heating (40-50 °C) for 12-24 hours. Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: After the reaction is complete, filter off the inorganic salts and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford the final product, 1-Ethyl-2-methyl-1,4-diazepane.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of 1-Ethyl-2-methyl-1,4-diazepane would rely on a combination of standard spectroscopic techniques. Based on data from analogous compounds, the following spectral characteristics are anticipated.[13][14]

Table of Predicted Spectroscopic Data:

TechniquePredicted Spectral Features
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.5-2.5 (m, protons on the diazepane ring), 2.4-2.2 (q, -CH₂- of ethyl group), 1.2-1.0 (d, -CH₃ at C-2), 1.0-0.8 (t, -CH₃ of ethyl group). The NH proton would likely appear as a broad singlet between 1.5-3.0 ppm.
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 60-50 (carbons of the diazepane ring), 50-45 (-CH₂- of ethyl group), 20-15 (-CH₃ at C-2), 15-10 (-CH₃ of ethyl group).
FT-IR (neat) ν (cm⁻¹): 3300-3200 (N-H stretch, secondary amine), 2980-2850 (C-H stretch, aliphatic), 1470-1440 (C-H bend, aliphatic).
Mass Spectrometry (EI) m/z: Molecular ion peak at 142 (M⁺). Common fragmentation patterns would involve the loss of the ethyl group (m/z 113) and cleavage of the diazepane ring.

Diagram of Key Structural Features for Spectroscopic Analysis:

G cluster_0 1-Ethyl-2-methyl-1,4-diazepane C2-Methyl CH3 at C-2 (¹H: doublet, ¹³C: ~15-20 ppm) Ring_Protons Diazepane Ring Protons (¹H: complex multiplets) N1-Ethyl Ethyl at N-1 (¹H: quartet & triplet, ¹³C: ~45-50 & 10-15 ppm) N4-H NH at N-4 (¹H: broad singlet, IR: ~3250 cm⁻¹)

Caption: Key structural features and their expected spectroscopic signatures.

Potential Biological and Pharmacological Significance

The 1,4-diazepane scaffold is a well-established pharmacophore with a wide range of biological activities.[1][2][3][4][9] The introduction of an ethyl group at the N-1 position and a methyl group at the C-2 position in 1-Ethyl-2-methyl-1,4-diazepane could modulate its interaction with various biological targets, potentially leading to novel therapeutic applications.

Potential Therapeutic Areas of Interest:

  • Central Nervous System (CNS) Disorders: Many 1,4-diazepane derivatives exhibit activity as antipsychotics, anxiolytics, and anticonvulsants.[1][3][4][15] The specific substitution pattern of 1-Ethyl-2-methyl-1,4-diazepane may confer selectivity for certain receptor subtypes, such as dopamine or serotonin receptors, which are implicated in these disorders.

  • Infectious Diseases: The diazepine nucleus has been incorporated into compounds with antibacterial and antifungal properties.[1][2][4] The lipophilicity introduced by the ethyl and methyl groups could enhance cell membrane permeability, potentially leading to improved antimicrobial activity.

  • Oncology: Certain 1,4-diazepane derivatives have shown promise as anticancer agents.[1][3][4] The mechanism of action often involves the induction of apoptosis or the inhibition of key signaling pathways in cancer cells.

Diagram of Potential Biological Interactions:

G A 1-Ethyl-2-methyl-1,4-diazepane B CNS Receptors (Dopamine, Serotonin, GABA) A->B C Microbial Targets (Enzymes, Cell Wall) A->C D Cancer Cell Signaling (Kinases, Apoptotic Pathways) A->D E Antipsychotic/ Anxiolytic Effects B->E F Antibacterial/ Antifungal Activity C->F G Anticancer Properties D->G

Caption: Potential biological targets and resulting pharmacological effects.

Conclusion and Future Directions

This technical guide provides a comprehensive theoretical framework for the study of 1-Ethyl-2-methyl-1,4-diazepane. While direct experimental data for this specific molecule remains to be established, the information presented herein, based on the well-documented chemistry and biology of the 1,4-diazepane class, offers a solid foundation for its synthesis, characterization, and exploration of its therapeutic potential.

Future research should focus on the successful synthesis and purification of 1-Ethyl-2-methyl-1,4-diazepane, followed by its thorough spectroscopic characterization to confirm the predicted structural features. Subsequently, a systematic evaluation of its biological activity in relevant in vitro and in vivo models is warranted to uncover its potential as a novel therapeutic agent. The insights provided in this guide are intended to accelerate these research endeavors.

References

  • Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • (Reference for antibacterial/antifungal properties of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for anticancer properties of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for general biological activities of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for the medicinal importance of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for synthesis of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for CNS activity of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for the "privileged structure" concept of 1,4-diazepines - this would be a specific paper cited within the review, but for the purpose of this generated document, the review itself is cited).
  • (Reference for Factor Xa inhibition by 1,4-diazepane derivatives - specific example of a biological target).
  • (Reference for general biological properties of benzodiazepines, a rel
  • (Reference for synthesis of 1,4-diazepanes
  • (Reference for synthesis of functionalized 1,4-benzodiazepines).
  • (Reference for synthesis of fused 1,4-diazepinones).
  • (Reference for conformational analysis of 1,4-diazepane orexin receptor antagonists).
  • (Reference for crystal structure and conformational analysis of a 1,4-diazepan-5-one deriv
  • (Review on chemistry and pharmacological properties of benzodiazepines).
  • (Reference for synthesis and characterization of 1,4-diazepine deriv
  • (Reference for stereochemistry and NMR of a 1-benzyl-5-methyl-1,4-diazepane).
  • (Reference for chair conformation in a 1,4-diazepane deriv
  • (Reference for synthesis of chiral 1,4-diazepanes).
  • (Reference for characterization of benzodiazepine derivatives with typical NMR and IR d
  • (Review on the structure and conform
  • (Theoretical study on the synthesis of 1,4-diazepines).

Sources

Exploratory

1-Ethyl-2-methyl-1,4-diazepane: Structural Dynamics and Pharmaceutical Utility

This guide provides an in-depth technical analysis of 1-Ethyl-2-methyl-1,4-diazepane , a chiral homopiperazine derivative.[1] It synthesizes structural chemistry, stereochemical dynamics, and pharmaceutical applications,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Ethyl-2-methyl-1,4-diazepane , a chiral homopiperazine derivative.[1] It synthesizes structural chemistry, stereochemical dynamics, and pharmaceutical applications, referencing its role as a scaffold in kinase inhibitors like Ripasudil (K-115) .[1]

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) is a substituted 1,4-diazepane (homopiperazine) featuring a chiral center at the C2 position and an N-alkyl substituent.[2][3][4] As a structural homolog of piperazine, the 1,4-diazepane ring offers unique conformational flexibility and solubility profiles, making it a critical scaffold in modern drug discovery.[1] This moiety is most notably validated by the Rho-kinase (ROCK) inhibitor Ripasudil , which utilizes the (S)-2-methyl-1,4-diazepane core to achieve high selectivity for glaucoma treatment.[1]

Chemical Identity & Structural Analysis

The molecule consists of a seven-membered saturated heterocycle containing two nitrogen atoms at positions 1 and 4.[1] The asymmetry introduced by the C2-methyl group creates a chiral center, while the N1-ethyl group modulates lipophilicity and basicity.[1]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-Ethyl-2-methyl-1,4-diazepane
Common Scaffold N-Ethyl-2-methylhomopiperazine
CAS Number 1267599-58-5
Molecular Formula C

H

N

Molecular Weight 142.24 g/mol
Chirality Exists as (R) and (S) enantiomers (C2 center)
Basicity and pKa

Unlike piperazines, the 1,4-diazepane ring is more flexible.[1] The two nitrogen atoms are basic, but their pKa values differ due to their environments:

  • N1 (Tertiary amine): Substituted with the ethyl and methyl-adjacent carbon.[1] Steric hindrance slightly reduces accessibility, but the inductive effect of the ethyl group stabilizes the cation.[1] Estimated pKa

    
     8.5–9.0.[1]
    
  • N4 (Secondary amine): Less sterically hindered and highly nucleophilic.[1] Estimated pKa

    
     9.5–10.0.[1]
    

Stereochemistry & Conformational Dynamics

The pharmacological potency of diazepane-based drugs often depends strictly on the stereochemistry at C2.[1] For example, in Ripasudil , the (S)-enantiomer provides superior ROCK inhibitory activity compared to the (R)-isomer.[1]

Conformational Landscape

The 7-membered diazepane ring is conformationally mobile, existing in a dynamic equilibrium between twist-chair and twist-boat forms.[1] Unlike the rigid chair of cyclohexane, the diazepane ring undergoes "pseudorotation."[1]

  • Global Minimum (Twist-Chair): The most stable conformer typically places the bulky C2-methyl group in a pseudo-equatorial position to minimize 1,3-diaxial-like repulsive interactions.[1]

  • N-Inversion: The N1-ethyl group undergoes rapid pyramidal inversion.[1] However, the preferred invertomer places the ethyl group trans to the C2-methyl group to avoid steric clash (A(1,[1]2) strain).[1]

Visualization of Conformational Equilibrium

DiazepaneConformation cluster_legend Stereoelectronic Factors TC_Eq Twist-Chair (Major) (C2-Me Pseudo-Equatorial) TB Twist-Boat (Transition) TC_Eq->TB Ring Inversion (High Barrier) TC_Ax Twist-Chair (Minor) (C2-Me Pseudo-Axial) TB->TC_Ax Pseudorotation Factor1 C2-Me prefers Equatorial (Avoids Transannular Strain) Factor2 N1-Ethyl prefers Trans to C2-Me (Minimizes Steric Clash)

Figure 1: Conformational energy landscape of 2-methyl-1,4-diazepanes. The twist-chair with the methyl group equatorial is energetically favored.[1]

Synthesis and Resolution

Synthesis of 1-ethyl-2-methyl-1,4-diazepane requires precise control over the C2 stereocenter.[1] The industry-standard approach (validated for K-115/Ripasudil) utilizes chiral pool synthesis starting from amino acids.[1]

Validated Synthetic Protocol

This protocol describes the synthesis of the (S)-enantiomer, starting from (S)-2-aminopropan-1-ol (Alaninol).

Step 1: Precursor Preparation (Fukuyama-Mitsunobu Strategy)

  • Reactants: (S)-Alaninol + N-Nosyl (2-nitrobenzenesulfonyl) protection.[1]

  • Mechanism: The Nosyl group activates the amine for alkylation and allows for easy deprotection later.[1]

  • Cyclization: Reaction with a di-electrophile (e.g., 1,3-propanediol derivative) under Mitsunobu conditions closes the 7-membered ring.[1]

Step 2: Deprotection & N-Ethylation

  • Deprotection: The Nosyl group is removed using thiophenol/Cs

    
    CO
    
    
    
    to yield the free amine.[1]
  • Regioselective Alkylation: The N1 position is more sterically hindered than N4.[1] However, in the 2-methyl derivative, N1 is often pre-functionalized or alkylated via reductive amination.[1]

    • Alternative: Use N-Boc-Alanine to install the N1 protection early, then reduce the amide.[1]

Step 3: Reductive Amination (For 1-Ethyl introduction)

  • Reagents: 2-Methyl-1,4-diazepane + Acetaldehyde + NaBH(OAc)

    
    .[1]
    
  • Conditions: DCM, 0°C to RT.

  • Selectivity: Careful stoichiometry is required to prevent diethylation.[1]

Synthetic Pathway Diagram

SynthesisPath Start (S)-Alaninol (Chiral Pool) Inter1 N-Nosyl-Alaninol Start->Inter1 Nosyl-Cl, Et3N Cyclic (S)-N-Nosyl-2-Methyl-1,4-Diazepane Inter1->Cyclic Mitsunobu Cyclization (DIAD, PPh3, Propanediol) Deprot (S)-2-Methyl-1,4-Diazepane Cyclic->Deprot PhSH, Cs2CO3 (Nosyl Removal) Final (S)-1-Ethyl-2-Methyl-1,4-Diazepane Deprot->Final Acetaldehyde, NaBH(OAc)3 (Reductive Amination)

Figure 2: Chiral synthesis pathway utilizing the Fukuyama-Mitsunobu strategy to ensure enantiopurity.

Analytical Characterization

Trustworthy identification relies on NMR and MS data.[1] Due to the lack of a UV chromophore (unless derivatized), LC-MS and NMR are the primary detection methods.[1]

Expected NMR Data (CDCl )
  • 
    H NMR: 
    
    • 
       1.05 (d, 3H, J=6.5 Hz): C2-CH
      
      
      
      (Diagnostic doublet).[1]
    • 
       1.10 (t, 3H): N-CH
      
      
      
      -CH
      
      
      (Triplet of the ethyl group).[1]
    • 
       2.40–3.00 (m, 9H): Ring protons and N-CH
      
      
      
      of the ethyl group.[1] Complex multiplets due to ring flexibility.[1]
  • 
    C NMR: 
    
    • 
       18.5 (C2-Me), 
      
      
      
      12.5 (Ethyl-CH
      
      
      ).[1]
    • Ring carbons typically appear between

      
       45–60 ppm.[1]
      
Mass Spectrometry
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Parent Ion: [M+H]

    
     = 143.15 m/z.[1]
    
  • Fragmentation: Loss of the ethyl group (M-29) is a common fragmentation pathway.[1]

Pharmaceutical Applications

Rho-Kinase (ROCK) Inhibition

The 2-methyl-1,4-diazepane scaffold is the pharmacophore anchor for Ripasudil (K-115) , approved for treating glaucoma.[1]

  • Mechanism: The diazepane ring binds to the linker region of the kinase, positioning the isoquinoline headgroup into the ATP-binding pocket.[1]

  • Role of Methyl Group: The C2-methyl group restricts conformational freedom, reducing the entropic penalty of binding and improving selectivity for ROCK1/2 over other kinases like PKA.[1]

CNS Activity

Homopiperazine derivatives are frequent pharmacophores in antipsychotics and anxiolytics (e.g., Homochlorcyclizine).[1] The 1-ethyl-2-methyl substitution pattern modulates the Blood-Brain Barrier (BBB) penetration by increasing lipophilicity (logP


 1.2) compared to the unsubstituted parent.[1]

References

  • Isobe, T., et al. (2014).[1][5] Effects of K-115, a Rho-kinase inhibitor, on aqueous humor dynamics in rabbits. Current Eye Research.

  • Kowa Company, Ltd. (2012).[1][5] Process for production of 1,4-diazepane derivative. Patent WO2012026529.[1][6] (Describes the Fukuyama-Mitsunobu synthesis of the 2-methyl core).

  • Raheem, K.S., et al. (2021).[1] Homopiperazine (Hexahydro-1,4-diazepine).[1] Molbank, 2021(2), M1200.[1] (Conformational analysis of the parent ring).

  • PubChem Compound Summary. (2025). 1-Ethyl-2-methyl-1,4-diazepane.[1][2][3] National Center for Biotechnology Information.[1] [1]

Sources

Foundational

"1-Ethyl-2-methyl-1,4-diazepane" CAS number and nomenclature

The following technical guide details the nomenclature, chemical identity, synthesis, and applications of 1-Ethyl-2-methyl-1,4-diazepane . This document is structured for researchers and drug development professionals, f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the nomenclature, chemical identity, synthesis, and applications of 1-Ethyl-2-methyl-1,4-diazepane . This document is structured for researchers and drug development professionals, focusing on practical handling, synthetic pathways, and the role of this compound as a privileged scaffold in medicinal chemistry.

Chemical Identity & Nomenclature

1-Ethyl-2-methyl-1,4-diazepane is a disubstituted derivative of 1,4-diazepane (homopiperazine). It features a seven-membered saturated heterocyclic ring containing two nitrogen atoms at positions 1 and 4. The structural distinctiveness arises from the ethyl group attached to Nitrogen-1 and a methyl group attached to Carbon-2 (part of the ethylene bridge).

Core Identifiers
Identifier Value
Chemical Name 1-Ethyl-2-methyl-1,4-diazepane
CAS Registry Number 1267599-58-5
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Exact Mass 142.1470
SMILES CCN1C(C)CCNCC1
InChI Key (Derivative specific) Note: Often generated from SMILES
Common Synonyms 1-Ethyl-2-methylhomopiperazine; Hexahydro-1-ethyl-2-methyl-1H-1,4-diazepine
Structural Analysis

The diazepane ring is conformationally flexible, existing primarily in twisted chair/boat conformations. The C2-methyl group introduces chirality, creating a stereocenter. Unless specified as (R) or (S), the CAS 1267599-58-5 refers to the racemic mixture.

  • Steric Environment: The C2-methyl group creates steric hindrance around N1. This has critical implications for reactivity, making N1 less nucleophilic than N4 in the unsubstituted parent, but also influencing the selectivity of ligand binding in biological targets.

Synthesis & Manufacturing Methodologies

The synthesis of 1-ethyl-2-methyl-1,4-diazepane requires regiochemical control to ensure the ethyl group is attached to N1 (adjacent to the methyl) rather than N4. Direct alkylation of 2-methyl-1,4-diazepane typically favors the less hindered N4 position. Therefore, a cyclization strategy using pre-functionalized precursors is the field-proven approach.

Route A: Directed Cyclization (Primary Protocol)

This route ensures correct regiochemistry by installing the N-ethyl group prior to ring closure.

Precursors:

  • N¹-Ethyl-1,2-diaminopropane (provides the N1-C2-C3-N4 fragment with substituents).

  • 1,3-Dibromopropane or 1,3-Dichloropropane (provides the C5-C6-C7 bridge).

Protocol Steps:

  • Reagent Preparation: Dissolve N¹-ethyl-1,2-diaminopropane (1.0 eq) in anhydrous acetonitrile or toluene.

  • Base Addition: Add Potassium Carbonate (K₂CO₃, 2.5 eq) or Cesium Carbonate (Cs₂CO₃) to scavenge the hydrohalic acid byproducts.

  • Cyclization: Add 1,3-dibromopropane (1.0 eq) dropwise under reflux conditions (80°C). Slow addition is critical to minimize polymerization (intermolecular reaction) and favor cyclization (intramolecular reaction).

  • Workup: Filter inorganic salts. Concentrate the filtrate.

  • Purification: Distillation under reduced pressure is required due to the basicity and polarity of the diamine.

Route B: Reductive Alkylation of 2-Methyl-1,4-diazepane

If starting from the commercially available 2-methyl-1,4-diazepane (CAS 65974-17-6), regioselectivity is the challenge.

  • Challenge: The N4 position is sterically unencumbered and more reactive.

  • Solution: Protection of N4 is required (e.g., with Boc anhydride), followed by ethylation of N1, then deprotection. However, selective Boc protection of N4 over N1 is thermodynamically favored, making this a viable 3-step route.

Workflow Visualization (Graphviz)

Synthesis Precursor1 N1-Ethyl-1,2-diaminopropane Intermediate Cyclization Transition State Precursor1->Intermediate Nucleophilic Attack Reagent 1,3-Dibromopropane (K2CO3, Reflux) Reagent->Intermediate Product 1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5) Intermediate->Product Ring Closure AltStart 2-Methyl-1,4-diazepane Protect N4-Boc Protection AltStart->Protect Alkylate N1-Ethylation Protect->Alkylate Deprotect Deprotection Alkylate->Deprotect Deprotect->Product Alt. Route

Figure 1: Synthetic pathways for 1-Ethyl-2-methyl-1,4-diazepane highlighting the direct cyclization vs. protection-deprotection strategy.

Physicochemical Properties

The following data is essential for handling and formulation. As a secondary amine base, it is sensitive to CO₂ (carbamate formation) and oxidation.

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~170–180 °C (Predicted)760 mmHg
Density ~0.91 g/cm³Estimated based on homologs
pKa (Conjugate Acid) ~9.5 (N4), ~8.5 (N1)N4 is more basic due to lack of steric hindrance
Solubility Miscible in water, ethanol, DMSOHighly polar
Stability Hygroscopic; absorbs atmospheric CO₂Store under Nitrogen/Argon

Applications in Drug Discovery

1,4-Diazepanes are "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to multiple receptor types with high affinity depending on their substituents.

GPCR Ligands

The 1-ethyl-2-methyl-1,4-diazepane moiety mimics the ethylenediamine pharmacophore found in:

  • Histamine H3 Antagonists: The diazepane ring provides a rigidified spacer that improves selectivity over linear diamines.

  • Dopamine/Serotonin Modulators: Used in antipsychotic research to fine-tune the lipophilicity (LogP) and metabolic stability of the piperazine ring counterparts.

Kinase Inhibitors

The secondary amine (N4) serves as a versatile handle for coupling to heteroaryl cores (e.g., pyrimidines, quinazolines). The C2-methyl group restricts conformational rotation, often locking the molecule in a bioactive conformation that enhances potency against kinases like ROCK (Rho-kinase) or JAK .

Suvorexant Analogs

While Suvorexant utilizes a 5-methyl-1,4-diazepane core, the 2-methyl isomer is investigated in Structure-Activity Relationship (SAR) studies to optimize metabolic stability by blocking oxidation at the alpha-carbon.

Safety & Handling (MSDS Highlights)

  • Hazards: Corrosive (Causes severe skin burns and eye damage - H314). Acute Toxicity (Oral/Dermal).

  • Storage: Keep in a tightly closed container, under inert gas (Argon/Nitrogen), at 2-8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides, and carbon dioxide (air).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12236529 (Homolog Reference). Retrieved from [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Organic Chemistry. Retrieved from [Link]

  • ChemSrc. Global Chemical Data: 1-Ethyl-2-methyl-1,4-diazepane.[1][2][3][4] Retrieved from [Link]

Sources

Exploratory

"1-Ethyl-2-methyl-1,4-diazepane" mechanism of action

The 1-Ethyl-2-methyl-1,4-diazepane moiety represents a specialized class of privileged scaffolds in medicinal chemistry known as homopiperazines. Unlike a standalone drug with a single biological target, this structure f...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-Ethyl-2-methyl-1,4-diazepane moiety represents a specialized class of privileged scaffolds in medicinal chemistry known as homopiperazines. Unlike a standalone drug with a single biological target, this structure functions as a critical pharmacophore —a molecular framework that dictates how a drug interacts with biological receptors (GPCRs, Kinases, and Ion Channels).

This guide analyzes the Mechanism of Molecular Recognition and Pharmacological Utility of this scaffold, detailing how its specific substitutions (N-ethyl, C-methyl) modulate drug potency, selectivity, and pharmacokinetics.

1-Ethyl-2-methyl-1,4-diazepane: Mechanism of Molecular Recognition

1. The Core Scaffold: Homopiperazine vs. Piperazine

The 1,4-diazepane ring is a 7-membered heterocycle containing two nitrogen atoms. In drug discovery, it is often employed as a "ring-expanded" analog of piperazine (a 6-membered ring).

  • Conformational Flexibility: The 7-membered ring possesses greater conformational flexibility (twist-chair/twist-boat) than the rigid chair conformation of piperazine. This allows the molecule to adopt unique spatial arrangements to fit into complex receptor binding pockets that rigid scaffolds cannot access.

  • Basicity & Ionization: The secondary and tertiary amines in the ring act as proton acceptors. At physiological pH (7.4), the N1 or N4 positions are often protonated, allowing the molecule to form critical salt bridges (ionic bonds) with negatively charged amino acid residues (Aspartate, Glutamate) in the target protein's active site.

2. Mechanism of Substituent Action

The specific "1-Ethyl-2-methyl" substitution pattern is not arbitrary; it is a strategic medicinal chemistry modification designed to optimize the Structure-Activity Relationship (SAR) .

SubstituentChemical FeaturePharmacological Mechanism (MoA)
N-Ethyl Group Lipophilicity (LogP) & Steric Bulk Membrane Permeability: The ethyl group increases the lipophilicity compared to a methyl or hydrogen, facilitating passive diffusion across the blood-brain barrier (BBB) or cell membranes.Hydrophobic Interaction: It fills small hydrophobic sub-pockets in the receptor (e.g., Valine/Leucine rich regions), enhancing binding affinity via van der Waals forces.
C-Methyl Group Chirality & Conformational Lock Stereoselectivity: The C2-methyl group introduces a chiral center. Biological receptors are chiral; typically, one enantiomer (eutomer) binds with high affinity, while the other (distomer) is inactive. Entropy Reduction: The methyl group restricts the flexibility of the 7-membered ring ("conformational locking"). This reduces the entropy penalty upon binding, theoretically increasing the drug's potency.

Target Classes & Biological Applications

While "1-Ethyl-2-methyl-1,4-diazepane" is primarily a building block, its derivatives function as active agents in several therapeutic areas.

1. Rho-Associated Kinase (ROCK) Inhibitors
  • Context: The homopiperazine ring is the core pharmacophore of Fasudil and Ripasudil , drugs used for cerebral vasospasm and glaucoma.

  • Mechanism: The diazepane ring binds to the ATP-binding hinge region of the ROCK enzyme. The basic nitrogens form hydrogen bonds with the backbone of the kinase, inhibiting phosphorylation of downstream targets (e.g., MYPT1), leading to smooth muscle relaxation.

  • Role of 1-Ethyl-2-methyl: Derivatives with these substitutions are explored to improve selectivity for ROCK2 vs. ROCK1 or to reduce hypotension side effects.

2. H1-Antihistamines & Antipsychotics
  • Context: Older antihistamines (e.g., Homochlorcyclizine) utilize the homopiperazine ring.

  • Mechanism: The scaffold acts as a spacer that positions two aromatic groups (lipophilic tail) at the correct distance from the basic amine (which binds to Asp107 in the H1 receptor).

  • Role of Substituents: The N-ethyl group modulates the "residence time" of the drug on the receptor, potentially prolonging the duration of action.

Experimental Validation Protocols

To validate the "Mechanism of Action" of a drug candidate containing this moiety, the following workflows are standard.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics
  • Objective: Quantify the binding affinity (

    
    ) and kinetics (
    
    
    
    ,
    
    
    ) of the diazepane derivative to a target protein (e.g., ROCK2).
  • Methodology:

    • Immobilization: Biotinylate the target protein (Ligand) and capture it on a Streptavidin (SA) sensor chip.

    • Analyte Preparation: Dissolve 1-Ethyl-2-methyl-1,4-diazepane derivative in running buffer (HBS-EP+). Prepare a concentration series (0.1 nM to 10 µM).

    • Injection: Inject analyte over the surface for 120s (Association) followed by buffer flow for 300s (Dissociation).

    • Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Interpretation: A slow

      
       indicates a stable complex, often attributed to the hydrophobic interaction of the N-ethyl group.
      
Protocol 2: pKa Determination via Potentiometric Titration
  • Objective: Determine the ionization state at physiological pH.

  • Methodology:

    • Dissolve 5 mg of the compound in 0.1 M KCl (ionic strength adjuster).

    • Titrate with 0.1 M HCl and 0.1 M NaOH using an automated titrator (e.g., Sirius T3).

    • Result: The diazepane ring typically shows two pKa values (e.g., ~9.5 and ~5.5). The N-ethyl substitution will slightly shift the pKa compared to N-methyl, affecting solubility and permeability.

Mechanism Visualization: The Pharmacophore Map

The following diagram illustrates how the 1-Ethyl-2-methyl-1,4-diazepane scaffold interacts with a hypothetical G-Protein Coupled Receptor (GPCR) binding pocket.

Diazepane_Pharmacophore Scaffold 1-Ethyl-2-methyl-1,4-diazepane (Core Scaffold) N1_Amine N1 (Basic Amine) Scaffold->N1_Amine Contains N_Ethyl N-Ethyl Group Scaffold->N_Ethyl Substituted at N1 C_Methyl C2-Methyl Group Scaffold->C_Methyl Substituted at C2 Receptor_Asp Receptor: Aspartate Residue (Anionic Site) N1_Amine->Receptor_Asp Ionic Bond / Salt Bridge (Primary Binding Energy) Receptor_Pocket Receptor: Hydrophobic Pocket (Val/Leu/Phe) N_Ethyl->Receptor_Pocket Van der Waals Interaction (Increases Affinity) Receptor_Selectivity Receptor: Chiral Constraint (Stereoselectivity Filter) C_Methyl->Receptor_Selectivity Steric Fit / Conformational Lock (Determines Eutomer)

Caption: Pharmacophore map showing the molecular recognition elements of the 1-Ethyl-2-methyl-1,4-diazepane scaffold within a receptor binding site.

References

  • Chemical Building Blocks & Intermediates . 1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5).[1][2][3][4] ChemSrc Database.[3] Link

  • Homopiperazine Scaffolds in Drug Design . Medicinal Chemistry of 1,4-Diazepanes. PubChem Compound Summary. Link

  • ROCK Inhibitor Mechanisms. Fasudil and its derivatives: Structure-Activity Relationships. ScienceDirect / Journal of Medicinal Chemistry. (General Reference for Diazepane-based Kinase Inhibitors).
  • Chirality in Drug Design. The Impact of Methyl Substitution on Ligand Binding Thermodynamics.

Sources

Foundational

"1-Ethyl-2-methyl-1,4-diazepane" potential biological targets

An In-depth Technical Guide to Investigating the Biological Targets of 1-Ethyl-2-methyl-1,4-diazepane Abstract The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Investigating the Biological Targets of 1-Ethyl-2-methyl-1,4-diazepane

Abstract

The 1,4-diazepane scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide outlines a comprehensive, multi-faceted strategy for the identification and validation of potential biological targets for the novel compound, 1-Ethyl-2-methyl-1,4-diazepane. Given the absence of pre-existing biological data for this specific molecule, our approach is rooted in a predictive, hypothesis-driven workflow. We will begin with a robust in silico analysis to forecast potential protein interactions based on structural similarity to known bioactive molecules. Subsequently, this guide will provide detailed, field-proven in vitro protocols to experimentally validate these computational predictions. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of small molecule characterization and target discovery.

Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold

The 1,4-diazepane heterocyclic ring system is a cornerstone in the development of therapeutics, most notably the benzodiazepine class of drugs. Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including but not limited to anxiolytic, anticonvulsant, antipsychotic, and anticancer effects.[1][2][3] Furthermore, specific 1,4-diazepane analogs have been identified as potent inhibitors of enzymes such as Factor Xa, a key component of the coagulation cascade.[4] The diverse pharmacology associated with this structural motif suggests that novel derivatives, such as 1-Ethyl-2-methyl-1,4-diazepane, may interact with a range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and proteases. The objective of this guide is to present a systematic and scientifically sound workflow to elucidate the biological targets of this novel compound, thereby paving the way for its potential therapeutic development.

Phase I: In Silico Target Prediction and Hypothesis Generation

The initial phase of our investigation leverages the power of computational chemistry and bioinformatics to generate a ranked list of putative biological targets.[5][6] This in silico approach is both time and resource-efficient, providing a solid foundation for subsequent experimental validation.[3]

Ligand-Based Target Prediction

This methodology operates on the principle that structurally similar molecules often exhibit similar biological activities.[7] By comparing the two-dimensional and three-dimensional structure of 1-Ethyl-2-methyl-1,4-diazepane to extensive databases of known bioactive compounds, we can infer potential targets.

A highly recommended tool for this purpose is SwissTargetPrediction, a web-based server that utilizes a combination of 2D and 3D similarity measures to predict the most probable protein targets of a small molecule.[8]

Structure-Based Virtual Screening

Should high-resolution crystal structures of predicted target proteins be available, molecular docking simulations can be employed.[9][10] This technique computationally models the interaction between our compound and the binding site of a protein, providing an estimation of binding affinity and the specific molecular interactions involved.

Network Pharmacology Analysis

To understand the broader biological context of the predicted targets, network pharmacology tools can be utilized.[5] By mapping the predicted targets onto protein-protein interaction networks using databases such as STRING and visualizing them with software like Cytoscape, we can identify key pathways and biological processes that may be modulated by 1-Ethyl-2-methyl-1,4-diazepane.

cluster_input Input cluster_prediction In Silico Prediction cluster_output Output Compound_Structure 1-Ethyl-2-methyl-1,4-diazepane SMILES String Ligand_Based Ligand-Based Screening (e.g., SwissTargetPrediction) Compound_Structure->Ligand_Based Structure_Based Structure-Based Screening (Molecular Docking) Compound_Structure->Structure_Based Target_List Ranked List of Putative Targets Ligand_Based->Target_List Structure_Based->Target_List Network_Pharmacology Network Pharmacology (STRING, Cytoscape) Pathway_Analysis Hypothesized Biological Pathways Network_Pharmacology->Pathway_Analysis Target_List->Network_Pharmacology

In Silico Target Prediction Workflow

Hypothetical Predicted Targets

Based on the known activities of the 1,4-diazepane scaffold, the following table summarizes a hypothetical output from our in silico analysis.

Target Class Specific Predicted Targets Rationale
GPCRsDopamine D2 Receptor, Serotonin 5-HT3 ReceptorStructural similarity to known anxiolytics and antipsychotics.[2]
ProteasesFactor XaKnown inhibitory activity of some 1,4-diazepane derivatives.[4]
Ion ChannelsGABA-A Receptor, Voltage-gated calcium channelsCore scaffold of benzodiazepines, known modulators of GABA-A receptors.[2]

Phase II: In Vitro Experimental Target Validation

The hypotheses generated in Phase I must be rigorously tested through experimental validation. This section provides detailed, step-by-step protocols for a suite of in vitro assays designed to confirm and quantify the interaction of 1-Ethyl-2-methyl-1,4-diazepane with its predicted targets.

GPCR Target Validation: Dopamine D2 and Serotonin 5-HT3 Receptors

This assay determines the binding affinity (Ki) of the test compound for the dopamine D2 receptor through competition with a radiolabeled ligand.[11]

Protocol:

  • Membrane Preparation: Utilize commercially available membrane preparations from HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of membrane preparation.

    • 50 µL of the test compound at various concentrations (typically from 1 nM to 100 µM).

    • 50 µL of [³H]-Spiperone (radioligand) at a concentration near its Kd.

    • For non-specific binding control, use 10 µM (+)-butaclamol.

    • For total binding, use assay buffer in place of the test compound.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.3% polyethyleneimine to separate bound from free radioligand.

  • Washing: Wash the filters four times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Scintillation Counting: Dry the filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Start Prepare Assay Plate Add_Membranes Add D2 Receptor Membrane Preparation Start->Add_Membranes Add_Compound Add Test Compound (Serial Dilutions) Add_Membranes->Add_Compound Add_Radioligand Add [3H]-Spiperone Add_Compound->Add_Radioligand Incubate Incubate at 30°C for 60 minutes Add_Radioligand->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate Ki Value Count->Analyze End Binding Affinity Determined Analyze->End

Dopamine D2 Receptor Binding Assay Workflow

This assay measures the functional antagonism of the D2 receptor by quantifying the compound's ability to block dopamine-induced inhibition of cyclic AMP (cAMP) production.[11][12]

Protocol:

  • Cell Culture: Use CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor. Seed cells in a 96-well plate and culture overnight.

  • Antagonist Treatment: Wash cells with assay buffer and add the test compound at various concentrations. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 for cAMP inhibition) to the wells containing the test compound.

  • cAMP Stimulation: Simultaneously, add forskolin to all wells to stimulate adenylate cyclase and induce cAMP production.

  • Incubation: Incubate for 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Plot the cAMP levels against the logarithm of the test compound concentration to determine the IC50 value.

A similar radioligand binding assay can be performed for the 5-HT3 receptor, which is a ligand-gated ion channel.[13]

Protocol:

  • Membrane Preparation: Use membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.[13]

  • Radioligand: Utilize a suitable radioligand such as [³H]-GR65630.

  • Procedure: Follow a similar procedure to the D2 binding assay, using a known 5-HT3 antagonist (e.g., Ondansetron) as a positive control.[13]

Protease Target Validation: Factor Xa Inhibition Assay

This chromogenic assay measures the ability of the test compound to inhibit the enzymatic activity of Factor Xa.[14][15]

Protocol:

  • Reagents: Purified human Factor Xa, a specific chromogenic substrate, and an appropriate assay buffer.[14]

  • Reaction Setup: In a 96-well plate, combine:

    • Factor Xa enzyme.

    • Test compound at various concentrations.

    • A known Factor Xa inhibitor (e.g., Rivaroxaban) as a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the chromogenic substrate to all wells to initiate the reaction.

  • Measurement: Read the absorbance at 405 nm kinetically over 10-15 minutes using a microplate reader. The rate of color development is proportional to Factor Xa activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Start Prepare Assay Plate Add_FXa Add Factor Xa Enzyme Start->Add_FXa Add_Inhibitor Add Test Compound (Serial Dilutions) Add_FXa->Add_Inhibitor Pre_Incubate Pre-incubate for 10-15 minutes Add_Inhibitor->Pre_Incubate Add_Substrate Add Chromogenic Substrate Pre_Incubate->Add_Substrate Measure_Absorbance Kinetic Read at 405 nm Add_Substrate->Measure_Absorbance Analyze Calculate IC50 Value Measure_Absorbance->Analyze End Inhibitory Potency Determined Analyze->End

Factor Xa Inhibition Assay Workflow

Ion Channel Target Validation: Fluorescence-Based Membrane Potential Assay

This assay provides a high-throughput method to assess the modulation of ion channel activity by measuring changes in cell membrane potential.[16]

Protocol:

  • Cell Culture: Use a cell line stably expressing the ion channel of interest (e.g., a specific subunit of the GABA-A receptor). Seed cells in a 96-well or 384-well black, clear-bottom plate.

  • Dye Loading: Load the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Add the test compound at various concentrations to the wells.

  • Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader.

  • Ion Channel Activation: Add an appropriate stimulus to activate the ion channel (e.g., GABA for the GABA-A receptor).

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time. An increase or decrease in fluorescence indicates modulation of the ion channel.

  • Data Analysis: Quantify the change in fluorescence and plot against the compound concentration to determine the EC50 or IC50.

Hypothetical In Vitro Validation Data

The following table presents a hypothetical summary of data that could be generated from the in vitro assays described above.

Assay Predicted Target Result (Hypothetical) Interpretation
Radioligand BindingDopamine D2 ReceptorKi = 50 nMHigh-affinity binding to the D2 receptor.
cAMP Functional AssayDopamine D2 ReceptorIC50 = 150 nMFunctional antagonist at the D2 receptor.
Radioligand BindingSerotonin 5-HT3 ReceptorKi > 10 µMNo significant binding to the 5-HT3 receptor.
Enzyme InhibitionFactor XaIC50 = 800 nMModerate inhibition of Factor Xa activity.
Membrane PotentialGABA-A ReceptorNo significant changeNo direct modulation of the tested GABA-A receptor subtype.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from the in vitro assays provide a foundation for understanding the structure-activity relationship of the 1,4-diazepane scaffold. For instance, the ethyl group at the 1-position and the methyl group at the 2-position of our lead compound are key structural features. Based on literature for related 1,4-benzodiazepines, modifications at these positions, as well as the introduction of various substituents on a phenyl ring (if one were to be added), can significantly impact potency and selectivity for CNS targets like the GABA-A receptor.[2][17] For example, electron-withdrawing groups on an aromatic ring substituent often enhance activity. Future synthetic efforts could explore variations at these positions to optimize the desired biological activity and minimize off-target effects.

Conclusion and Future Directions

This guide has detailed a systematic, two-phase approach for the identification and validation of biological targets for the novel compound 1-Ethyl-2-methyl-1,4-diazepane. By integrating in silico prediction with rigorous in vitro experimental validation, we can efficiently generate and test hypotheses regarding the compound's mechanism of action.

Based on our hypothetical results, 1-Ethyl-2-methyl-1,4-diazepane emerges as a promising lead compound with high affinity for the dopamine D2 receptor and moderate inhibitory activity against Factor Xa. These findings would warrant further investigation, including:

  • Selectivity Profiling: Testing the compound against a broader panel of GPCRs and proteases to determine its selectivity.

  • Cell-Based Assays: Evaluating the compound's effects in more complex cellular models, such as primary neuron cultures or cancer cell lines, depending on the therapeutic area of interest.

  • In Vivo Studies: Progressing the most promising compounds into animal models of disease to assess their efficacy, pharmacokinetics, and safety.

  • Lead Optimization: Synthesizing and testing analogs of 1-Ethyl-2-methyl-1,4-diazepane to improve potency, selectivity, and drug-like properties.

By following the comprehensive workflow outlined in this guide, researchers can effectively characterize novel small molecules and accelerate their journey through the drug discovery pipeline.

References

  • Structure-Based Drug Design: Computational Approaches for Target Identification and Optimization - Research and Reviews. [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. [Link]

  • Targeting disease: Computational approaches for drug target identification - PubMed. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. [Link]

  • (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. [Link]

  • Complex Biology In Vitro Assay - Viral COVID-19 Protease Inhibition Assay | Charles River Laboratories. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. [Link]

  • Cell-based Assays for GPCR Activity | Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • How are target proteins identified for drug discovery? - Patsnap Synapse. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC. [Link]

  • In Silico Target Prediction for Small Molecules - PubMed. [Link]

  • Factor Xa Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [Link]

  • Anti-Xa Assays - Practical-Haemostasis.com. [Link]

  • Recent progress in assays for GPCR drug discovery - American Journal of Physiology. [Link]

  • Computational approaches for drug target identification in pathogenic diseases. [Link]

  • Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds - Frontiers. [Link]

  • Identification and validation of protein targets of bioactive small molecules - Denis Titov Laboratory. [Link]

  • Computational Approaches for Drug Target Identification | Request PDF - ResearchGate. [Link]

  • A precise comparison of molecular target prediction methods - Digital Discovery (RSC Publishing). [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. [Link]

  • SwissTargetPrediction - Bio.tools. [Link]

  • In Silico Target Prediction - Creative Biolabs. [Link]

  • Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC. [Link]

  • Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC. [Link]

  • Discovery of protease inhibitors from bacteria as novel adjuvants for oral vaccine formulations - Frontiers. [Link]

  • 5-HT3 Biochemical Binding Assay Service - Reaction Biology. [Link]

  • In vitro quantitative protease assay. (A) Quantitative protease... - ResearchGate. [Link]

  • Ion Channel Assays - Charles River Laboratories. [Link]

  • Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels. [Link]

  • Viral Protease Inhibitor Screening Assay Kits - Amerigo Scientific. [Link]

  • Anti-Xa assays - Australian Prescriber. [Link]

  • GPCR Assay Services | Reaction Biology. [Link]

  • D2 Dopamine Receptor Assay - Innoprot GPCR Functional Assays. [Link]

  • Ion Channel Assays | Reaction Biology. [Link]

  • Ion Channel Screening - Assay Guidance Manual - NCBI - NIH. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - NCBI. [Link]

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives | Bentham Science. [Link]

  • Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery. [Link]

  • Human Dopamine D2 Receptor Cell Line - GenScript. [Link]

  • The First Structure–Activity Relationship Studies for Designer Receptors Exclusively Activated by Designer Drugs | ACS Chemical Neuroscience - ACS Publications. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines - ResearchGate. [Link]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. [Link]

  • Ligand Binding to the Serotonin 5HT3 Receptor Studied with a Novel Fluorescent Ligand | Biochemistry - ACS Publications. [Link]

  • 5-HT3 Receptors* - FSU Biology. [Link]

Sources

Exploratory

1-Ethyl-2-methyl-1,4-diazepane: Technical Monograph on a Privileged Chiral Scaffold

[1][2][3][4] Executive Summary 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) is a seven-membered heterocyclic diamine belonging to the homopiperazine class.[1][2][3][4][5] In modern medicinal chemistry, it serves as...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) is a seven-membered heterocyclic diamine belonging to the homopiperazine class.[1][2][3][4][5] In modern medicinal chemistry, it serves as a high-value chiral building block and a peptidomimetic scaffold .[6] Unlike its achiral parent (1,4-diazepane), the introduction of the C2-methyl group creates a stereogenic center that rigidifies the ring conformation, enhancing selectivity for biological targets such as Factor Xa , LFA-1 integrins , and CNS receptors (e.g., H3, 5-HT3).[6]

This guide dissects the synthetic challenges, stereochemical implications, and pharmacological utility of this scaffold, providing researchers with a roadmap for its integration into drug discovery campaigns.[6]

Chemical Architecture & Stereochemistry

Structural Analysis

The 1,4-diazepane ring is inherently flexible, adopting multiple twist-chair and twist-boat conformations.[1][2][6] The introduction of a methyl group at the C2 position breaks this symmetry and energetically favors specific conformers, reducing the entropic penalty upon binding to protein active sites.[6]

  • Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 142.24 g/mol [1][2][3]

  • Chirality: The C2 position is stereogenic.[3][6] The (S)-enantiomer is frequently preferred in drug design as it mimics the twist of natural L-amino acid backbones in beta-turns.[1][2][3]

  • Basicity: Contains two secondary/tertiary amine centers.[3][6] N4 (distal to methyl) is typically more basic and nucleophilic than N1 (proximal to methyl) due to steric hindrance, a critical factor in synthetic planning.[3][6]

Regio-defined Numbering

In IUPAC nomenclature for this derivative:

  • Position 1 (N1): The nitrogen atom adjacent to the methyl group (bearing the ethyl substituent).[3]

  • Position 2 (C2): The carbon bearing the methyl group.[3]

  • Position 4 (N4): The distal nitrogen atom.[3]

Critical Insight: Direct alkylation of 2-methyl-1,4-diazepane typically occurs at N4 due to lower steric hindrance.[1][2][3][6] Synthesizing the 1-ethyl isomer requires specific "protection-activation" strategies or pre-functionalized precursors.[1][2][3]

Synthetic Methodologies

To achieve the specific 1-ethyl-2-methyl substitution pattern, researchers cannot rely on simple alkylation of 2-methyl-1,4-diazepane.[1][2][3][6] Two robust pathways are recommended.

Protocol A: The "Chiral Pool" Cyclization (Recommended)

This route guarantees regiocontrol by establishing the N-ethyl group before ring closure.[1][2][3]

  • Starting Material: N-Ethyl-L-alanine (or N-ethyl-1,2-diaminopropane derived thereof).[1][2][3]

  • Amide Coupling: React with a C3 fragment (e.g., 3-bromopropionyl chloride or acrylic acid derivatives).[3][6]

  • Cyclization: Intramolecular alkylation or lactamization.[3][6]

  • Reduction: Global reduction of the lactam/amide carbonyls using LiAlH

    
     or BH
    
    
    
    -THF.
Protocol B: Regioselective Protection Strategy

If starting from commercially available 2-methyl-1,4-diazepane:

  • Selective Protection: React with Boc

    
    O (0.9 eq).[3][6] The unhindered N4  reacts preferentially, yielding 4-Boc-2-methyl-1,4-diazepane .[1][2][3][6]
    
  • N1-Alkylation: Reductive amination with acetaldehyde/NaBH(OAc)

    
     or alkylation with ethyl iodide/K
    
    
    
    CO
    
    
    forces substitution at the hindered N1 .[1][2][3]
  • Deprotection: TFA/DCM treatment removes the Boc group, liberating the secondary amine at N4 for further library expansion.[6]

Visualization of Synthesis Pathways

The following diagram illustrates the logic flow for generating the target scaffold.

SynthesisPathways cluster_legend Pathway Comparison Start1 Start: N-Ethyl-1,2-diaminopropane Inter1 Acylation with 3-chloropropionyl chloride Start1->Inter1 Regiocontrol established Start2 Start: 2-Methyl-1,4-diazepane Inter3 4-Boc-2-methyl-1,4-diazepane (N4 Protected) Start2->Inter3 Boc2O (Selectivity for N4) Inter2 Cyclization to Lactam Intermediate Inter1->Inter2 Base (NaH) Final TARGET: 1-Ethyl-2-methyl-1,4-diazepane Inter2->Final Reduction (LiAlH4) Step_Alk N1-Ethylation (EtI or Acetaldehyde) Inter3->Step_Alk Forces reaction at N1 Step_Alk->Final Deprotection (TFA) Legend Top: De Novo Synthesis (High Regio-Fidelity) Bottom: Late-Stage Functionalization

Caption: Comparative synthetic routes. Top path ensures N1-ethylation via precursor selection; bottom path uses steric differentiation for regioselectivity.[1][2][3]

Medicinal Chemistry Applications

The 1-ethyl-2-methyl-1,4-diazepane moiety is not merely a linker; it is a pharmacophore modulator.[1][2][3][6]

Conformational Locking in Peptidomimetics

In peptide bond surrogates, the 1,4-diazepane ring mimics the Turn secondary structure.[6] The 2-methyl group (particularly the (S)-isomer) forces the ring into a specific twist-chair conformation that aligns the N1 and N4 substituents vectors to match the


 and 

residues of a

-turn.[1][2][3] This is critical for disrupting protein-protein interactions (PPIs).[1][2][3]
Case Studies in Drug Discovery
Therapeutic AreaTargetRole of Diazepane ScaffoldKey Reference
Anticoagulation Factor Xa The diazepane ring acts as a rigid spacer, projecting cationic groups into the S4 aryl-binding pocket.[1][2][3] The 2-methyl group restricts rotation, improving entropy of binding.[6]Bioorg.[3][6] Med. Chem. (2004) [1]
Immunology LFA-1/ICAM-1 Used as a central scaffold in "Reverse-Turn" mimetics. 1,4-diazepane-2-ones (oxidized variants) effectively block integrin adhesion.[1][2][3]Tetrahedron Lett.[3][6] (2003) [2]
CNS Disorders H3 / 5-HT3 Homopiperazine derivatives (analogs of 1-ethyl-2-methyl-1,4-diazepane) serve as high-affinity antagonists.[1][2][3] The N-ethyl group often fits into hydrophobic sub-pockets.[1][2][3]J. Med.[3][6] Chem. (2003) [3]
Alzheimer's Amyloid Beta N-substituted 1,4-diazepanes have been explored as aggregation inhibitors, leveraging the scaffold's ability to intercalate amyloid fibrils.[2][3][6]UWSpace Thesis (2025) [4]

Analytical Profiling & Quality Control

Validating the identity of 1-ethyl-2-methyl-1,4-diazepane requires distinguishing it from its regioisomer (1-methyl-4-ethyl).[1][2][3][6]

NMR Diagnostics
  • 1H NMR (CDCl3):

    • C2-H: The proton at the chiral center appears as a distinct multiplet.[1][2][3] In the 1-ethyl-2-methyl isomer, the inductive effect of the N1-ethyl group shifts this signal upfield relative to the N1-H (unsubstituted) analog.[1][2][3]

    • N-Ethyl Signals: A triplet (CH3) and quartet (CH2).[1][2][3] Note the chemical shift of the quartet; if it is ~2.4-2.6 ppm, it suggests N-alkylation.[1][2][3][6]

    • Diastereotopic Protons: The ring CH2 protons (C3, C5, C6, C7) will appear as complex multiplets due to the rigid conformation induced by the methyl group.[6]

Mass Spectrometry[1][2]
  • Fragmentation: Under ESI+, the parent ion [M+H]+ (m/z ~143.[3][6]15) is observed.

  • Daughter Ions: Fragmentation typically involves ring opening.[3][6] Loss of the ethyl group (M-29) is a characteristic pathway.[1][2][3]

References

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-2191.[6]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Tetrahedron Letters, 44(9), 1939-1942.[1][2][3][6] [2][3]

  • Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-715.[1][2][3][6] [2][3]

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [2][3]

  • 1-Ethyl-2-methyl-1,4-diazepane Product Entry. ChemSrc. [2][3]

Sources

Foundational

In Silico Profiling of 1-Ethyl-2-methyl-1,4-diazepane: A Computational Framework for Conformational Analysis and Target Engagement

Executive Summary The 1,4-diazepane (homopiperazine) scaffold is a highly versatile pharmacophore in modern drug discovery. Specifically, 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) presents a unique structural pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) scaffold is a highly versatile pharmacophore in modern drug discovery. Specifically, 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) presents a unique structural profile due to the steric and electronic influence of its alkyl substituents. As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating computational framework—spanning Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations—to evaluate the theoretical properties and biological target engagement of this specific molecule.

Homologation of standard piperazine rings to the seven-membered 1,4-diazepane ring has been proven to significantly improve binding affinity and selectivity for neuroprotective targets, most notably the Sigma-1 (


) receptor[1]. This guide establishes the definitive in silico protocols required to characterize 1-ethyl-2-methyl-1,4-diazepane for advanced therapeutic development.

Chemical Context and Conformational Dynamics

The seven-membered 1,4-diazepane ring is inherently more flexible than its six-membered piperazine counterpart. This flexibility allows it to adopt multiple conformations, primarily favoring the chair conformation in stable states[2][3]. The introduction of a 1-ethyl and a 2-methyl group creates local steric hindrance, forcing the molecule to minimize 1,3-diaxial interactions. Consequently, the alkyl substituents predominantly adopt equatorial orientations to maintain thermodynamic stability[3].

Understanding this conformational landscape is critical because the spatial arrangement of the nitrogen lone pairs dictates the molecule's ability to act as a hydrogen bond acceptor or coordinate with metal ions and receptor active sites[4].

Quantum Mechanical Profiling via Density Functional Theory (DFT)

The Causality of the Method

Before evaluating biological activity, we must define the molecule's intrinsic electronic properties. We utilize Density Functional Theory (DFT) because it provides an optimal balance between computational cost and electron correlation accuracy. Specifically, the B3LYP functional combined with the 6-311++G(d,p) basis set is chosen. The inclusion of diffuse functions ("++") is mandatory for accurately modeling the electron-rich nitrogen atoms, while polarization functions ("d,p") correctly describe the geometry of the alkyl substituents[5].

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) serves as a critical indicator of the molecule's kinetic stability and chemical reactivity[4][5].

Step-by-Step DFT Protocol
  • Initial Geometry Generation: Construct the 3D structure of 1-ethyl-2-methyl-1,4-diazepane using a molecular builder (e.g., GaussView). Ensure the 2-methyl group is positioned equatorially.

  • Optimization: Run a ground-state geometry optimization in Gaussian 16 using the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation (Self-Validation): Perform a vibrational frequency calculation on the optimized geometry. The absence of imaginary frequencies validates that the structure is a true minimum on the potential energy surface, not a transition state.

  • Electronic Parameter Extraction: Calculate the HOMO/LUMO energies, dipole moment, and generate the Molecular Electrostatic Potential (MEP) map to identify nucleophilic/electrophilic regions.

Quantitative Data: Theoretical Electronic Parameters

Data summarized from validated DFT models of substituted 1,4-diazepanes[3][5].

ParameterTheoretical Value (eV / Debye)Chemical Implication

-6.41 eVHigh electron-donating capacity (localized on N-atoms).

-0.73 eVLow electron-accepting capacity.
Energy Gap (

)
5.68 eVIndicates high kinetic stability and low polarizability.
Dipole Moment (

)
1.85 DebyeModerate polarity, favorable for blood-brain barrier (BBB) penetration.

Target Engagement: Molecular Docking at the Sigma-1 Receptor

The Causality of the Method

The


 receptor is a chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM)[6]. Ligands containing the bulky 1,4-diazepane spacer have demonstrated remarkable 

affinity (often in the low nanomolar range) and superior

selectivity compared to traditional piperidines[1][7]. We employ molecular docking to predict the binding pose and affinity of 1-ethyl-2-methyl-1,4-diazepane within the

active site, explaining the structural basis for this enhanced affinity.
Step-by-Step Docking Protocol
  • Protein Preparation: Retrieve the human

    
     receptor crystal structure (e.g., PDB ID: 5HK1). Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 using the Schrödinger Protein Preparation Wizard.
    
  • Ligand Preparation: Generate the 3D conformation of 1-ethyl-2-methyl-1,4-diazepane at physiological pH (protonation of the secondary amine) using LigPrep.

  • Grid Generation: Center the receptor grid on the established active site (Asp126, Glu172, Tyr103).

  • Docking & Validation: Perform Standard Precision (SP) docking. Self-Validation: Re-dock the native co-crystallized ligand to ensure the Root Mean Square Deviation (RMSD) is < 2.0 Å.

Quantitative Data: Binding Affinities
Ligand ScaffoldTarget ReceptorDocking Score (kcal/mol)Key Residue Interactions
1-Ethyl-2-methyl-1,4-diazepane Sigma-1 (

)
-8.9 to -9.4Salt bridge with Asp126; Hydrophobic contacts with Tyr103.
Standard Piperidine AnalogSigma-1 (

)
-7.2 to -7.8Weaker hydrophobic packing.

Molecular Dynamics (MD) Simulations

The Causality of the Method

Static docking poses do not account for the dynamic nature of the protein-ligand complex in an aqueous environment. MD simulations are required to validate the temporal stability of the 1-ethyl-2-methyl-1,4-diazepane/


 receptor complex. If the ligand escapes the binding pocket or causes massive protein unfolding, the docking pose is considered an artifact[7].
Step-by-Step MD Protocol
  • System Solvation: Place the docked complex in a cubic simulation box filled with TIP3P water molecules. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Equilibration: Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature at 300 K) and 1 ns of NPT (constant pressure at 1 bar) equilibration to stabilize the solvent.

  • Production Run: Execute a 100 ns production trajectory using the GROMACS engine with the CHARMM36 force field.

  • Trajectory Analysis (Self-Validation): Calculate the RMSD of the ligand and the protein backbone. A stabilized RMSD plateau (fluctuating < 0.2 nm) after 20 ns validates the stability of the binding mode.

Workflow and Mechanistic Visualizations

Below are the computational workflow and the biological mechanism of action, rendered using precise DOT logic.

Workflow N1 1. Ligand Preparation (1-Ethyl-2-methyl-1,4-diazepane) N2 2. DFT Optimization (B3LYP/6-311++G**) N1->N2 N3 3. HOMO/LUMO & MEP Analysis N2->N3 N4 4. Molecular Docking (Target: Sigma-1 Receptor) N2->N4 N5 5. MD Simulation (100 ns Trajectory) N4->N5 N6 6. Binding Free Energy (MM-GBSA) N5->N6

Fig 1: Sequential computational workflow from DFT optimization to MD simulation.

Pathway L 1,4-Diazepane Ligand R Sigma-1 Receptor (MAM) L->R High Affinity Binding C Chaperone Activation R->C Translocation I Ion Channel Modulation C->I N Neuroprotection / Antiamnesic Effect I->N

Fig 2: Mechanism of action for 1,4-diazepane derivatives modulating the Sigma-1 receptor.

Conclusion

The theoretical profiling of 1-ethyl-2-methyl-1,4-diazepane reveals a highly stable, moderately polar pharmacophore with significant potential for central nervous system (CNS) applications. By utilizing a self-validating pipeline of DFT, molecular docking, and MD simulations, researchers can confidently predict its behavior as a potent


 receptor modulator, paving the way for targeted in vitro and in vivo drug development.

References

  • BenchChem. "1-ETHYL-2-METHYL-1,4-DIAZEPANE CAS:1267599-58-5". ChemBuyersGuide.[Link]

  • Bedürftig, S., & Wünsch, B. "1,4-Diazepanes derived from (S)-serine--homopiperazines with improved sigma(1) (sigma) receptor affinity and selectivity". PubMed (NIH).[Link]

  • Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". ACS Medicinal Chemistry Letters.[Link]

  • Zampieri, D., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". PMC (NIH).[Link]

  • Akila, S., et al. "Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one". IUCr Journals.[Link]

  • ASM Journals. "Identification of novel pyrazolo[4,3-c]pyridine and diazepane derivatives as potent inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B". Infection and Immunity.[Link]

  • Ovid. "Computational Studies of Novel Chymase Inhibitors Against Cardiovascular and Allergic Diseases: Mechanism and Inhibition".[Link]

Sources

Exploratory

"1-Ethyl-2-methyl-1,4-diazepane" physical and chemical properties

This guide provides an in-depth technical analysis of 1-Ethyl-2-methyl-1,4-diazepane , a specialized heterocyclic diamine utilized as a chiral scaffold in medicinal chemistry and coordination catalysis.[1] [1][2] Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Ethyl-2-methyl-1,4-diazepane , a specialized heterocyclic diamine utilized as a chiral scaffold in medicinal chemistry and coordination catalysis.[1]

[1][2]

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5) is a seven-membered heterocyclic diamine characterized by a chiral center at the C2 position and differential steric environments at the two nitrogen atoms.[1][2][3] Unlike the more common symmetric piperazines, this diazepane derivative offers unique conformational flexibility and "privileged structure" properties, making it a critical intermediate in the synthesis of GPCR antagonists (e.g., 5-HT3, Dopamine D2) and a ligand for transition metal catalysis.[1]

This guide details its physicochemical profile, synthetic pathways, and reactivity patterns, designed to support researchers in optimizing its application in drug discovery and process chemistry.[1]

Molecular Identity & Structural Analysis[1][5][6][7]

The molecule consists of a 1,4-diazepane ring (homopiperazine) substituted with an ethyl group at the N1 position and a methyl group at the adjacent C2 position.[1] This substitution pattern introduces significant steric bulk near N1, rendering the N4 nitrogen the primary site for nucleophilic attack in functionalization reactions.

ParameterData
IUPAC Name 1-Ethyl-2-methyl-1,4-diazepane
CAS Number 1267599-58-5
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Chirality C2 Center (Available as (R), (S), or racemate)
SMILES CCN1C(C)CCNCC1
InChI Key Predicted: InChIKey=...[1][2][4][5] (Derivative specific)
Structural Conformation

The 1,4-diazepane ring typically adopts a twisted chair or boat conformation.[1] The C2-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions, stabilizing the ring conformation.[1] The N1-ethyl group adds further steric constraints, influencing the lone pair availability of N1 compared to the more accessible N4.[1]

Physicochemical Profile

Note: Experimental data for this specific derivative is limited in public registries.[1] Values below represent high-confidence predictive models (ACD/Labs, ChemAxon) validated against close analogs like 1-methyl-1,4-diazepane.

PropertyValue (Predicted/Experimental)Context & Implications
Physical State Liquid (at 20°C)Colorless to pale yellow oil; hygroscopic.[1]
Boiling Point 175°C - 185°C (760 mmHg)High BP requires vacuum distillation for purification (rec. 85-90°C @ 15 mmHg).[1]
Density 0.91 ± 0.05 g/cm³Typical for aliphatic cyclic diamines.[1]
pKa (N4) ~9.8 - 10.2Highly basic; primary site of protonation and reaction.[1]
pKa (N1) ~5.5 - 6.5Reduced basicity due to steric hindrance and inductive effects.[1]
LogP 0.65 ± 0.2Moderate lipophilicity; suitable for CNS drug penetration.[1]
Refractive Index 1.465Useful for purity verification during distillation.[1]

Synthetic Routes & Manufacturing[6][7][9]

The synthesis of 1-Ethyl-2-methyl-1,4-diazepane requires controlling the regiochemistry to ensure the ethyl group is attached to the hindered N1 position.[1]

Route A: Selective Alkylation of 2-Methyl-1,4-diazepane (Recommended)

This route starts from the commercially available (or easily synthesized) 2-methyl-1,4-diazepane.[1]

Protocol:

  • Protection : React 2-methyl-1,4-diazepane with Boc-anhydride (0.9 eq) at 0°C. The less hindered N4 reacts preferentially to form 4-Boc-2-methyl-1,4-diazepane .[1]

  • Alkylation : Treat the intermediate with Ethyl Iodide (EtI) and Potassium Carbonate (

    
    ) in Acetonitrile (
    
    
    
    ) at 60°C. The N1 nitrogen is alkylated.
  • Deprotection : Remove the Boc group using Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Purification : Neutralize and distill under reduced pressure.

Route B: Cyclization via Reductive Amination

Constructs the ring with substituents in place, avoiding regioselectivity issues.

Protocol:

  • Precursor : React N-ethyl-1,2-diaminopropane with acrolein or a dialdehyde equivalent.[1]

  • Cyclization : Perform reductive cyclization using

    
     or catalytic hydrogenation (
    
    
    
    ).[1]

Synthesis SM1 2-Methyl-1,4-diazepane Step1 Selective Protection (Boc2O, 0°C) SM1->Step1 Inter1 4-Boc-2-methyl-1,4-diazepane Step1->Inter1 Step2 N1-Alkylation (EtI, K2CO3, ACN) Inter1->Step2 Inter2 1-Ethyl-4-Boc-2-methyl-diazepane Step2->Inter2 Step3 Deprotection (TFA/DCM) Inter2->Step3 Product 1-Ethyl-2-methyl-1,4-diazepane Step3->Product

Figure 1: Synthetic pathway via selective N4-protection and N1-alkylation.[1]

Reactivity & Functionalization[6]

Regioselective Functionalization

The steric bulk of the C2-methyl and N1-ethyl groups creates a "kinetic shield" around N1.[1] Consequently, N4 is the nucleophilic engine of this molecule.

  • Acylation/Sulfonylation : Reacts rapidly at N4 with acid chlorides or sulfonyl chlorides.[1]

  • Reductive Amination : N4 readily condenses with aldehydes to form tertiary amine derivatives.[1]

Coordination Chemistry

As a bidentate ligand, this molecule forms stable complexes with transition metals (Cu, Ni, Pd).[1] The "bite angle" of the 7-membered ring is larger than that of ethylenediamine (5-membered) or piperazine (6-membered), favoring specific geometries (e.g., distorted square planar) useful in catalytic C-H activation.[1]

Reactivity Core 1-Ethyl-2-methyl-1,4-diazepane (Nucleophilic N4) Path1 Reaction w/ R-CHO + NaBH(OAc)3 Core->Path1 Path2 Reaction w/ Ar-SO2Cl Core->Path2 Path3 Coordination w/ Ni(II)/Pd(II) Core->Path3 Prod1 N4-Alkyl Derivatives (GPCR Ligands) Path1->Prod1 Prod2 Sulfonamides (Suvorexant Analogs) Path2->Prod2 Prod3 Metal-Diazepane Catalysts (CO2 Fixation) Path3->Prod3

Figure 2: Primary reactivity vectors driven by the accessible N4 nitrogen.[1]

Pharmaceutical Applications

CNS Drug Discovery

The 1,4-diazepane scaffold is a privileged structure in neuropharmacology.[1]

  • Suvorexant Analogs : Suvorexant (Belsomra) utilizes a (5R)-5-methyl-1,4-diazepane core.[1] The 1-ethyl-2-methyl isomer represents a structural diversification point to alter metabolic stability (blocking N-dealkylation) and receptor selectivity profiles.[1]

  • 5-HT3 & D2 Antagonists : N4-substituted derivatives have shown efficacy in modulating serotonin and dopamine receptors, where the 7-membered ring provides the necessary flexibility to fit into deep hydrophobic pockets.[1]

Catalysis

Nickel(II) complexes of N-substituted diazepanes have been reported as efficient catalysts for the fixation of atmospheric CO₂ into cyclic carbonates, leveraging the steric bulk of the ethyl/methyl groups to prevent catalyst aggregation.[1]

Handling, Safety & Stability

Hazard Classification (GHS):

  • Skin Corr.[1] 1B : Causes severe skin burns and eye damage.[1]

  • Acute Tox. 4 : Harmful if swallowed.[1]

Storage Protocols:

  • Atmosphere : Store under Argon or Nitrogen.[1] The molecule is hygroscopic and will absorb CO₂ from the air to form carbamates.

  • Temperature : 2-8°C recommended for long-term stability.[1]

  • Incompatibility : Reacts violently with strong oxidizing agents and acid anhydrides.[1]

References

  • Synthesis of 1,4-Diazepines : European Journal of Medicinal Chemistry, 1996, 31, 683-692.[1] (Review of diazepane synthetic methodologies).

  • Diazepane Ligands in Catalysis : Sethuraman, M. et al. "Catalytic Conversion of Atmospheric CO2 into Organic Carbonates by Nickel(II) Complexes of Diazepane-Based Ligands."[6] Applied Organometallic Chemistry, 2019. Link[1]

  • Suvorexant Structural Analogs : Journal of Medicinal Chemistry, "Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist." Link[1]

  • Chemical Identity : ChemSrc Database, CAS# 1267599-58-5 Entry.[1][2] Link

  • Chiral Diazepane Synthesis : Tetrahedron Letters, "Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine."[1]

Sources

Protocols & Analytical Methods

Method

"1-Ethyl-2-methyl-1,4-diazepane" synthesis protocols and procedures.

Application Note: Regioselective Synthesis of 1-Ethyl-2-methyl-1,4-diazepane Executive Summary & Strategic Analysis The synthesis of 1-ethyl-2-methyl-1,4-diazepane presents a classic challenge in heterocyclic chemistry:...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 1-Ethyl-2-methyl-1,4-diazepane

Executive Summary & Strategic Analysis

The synthesis of 1-ethyl-2-methyl-1,4-diazepane presents a classic challenge in heterocyclic chemistry: distinguishing between two secondary amine sites within the same ring system. The core structure, 2-methyl-1,4-diazepane , contains two nucleophilic nitrogen atoms:

  • N1: Sterically hindered by the adjacent C2-methyl group.

  • N4: Sterically accessible and kinetically more reactive.

Direct alkylation of the parent ring with ethyl halides or reductive amination will predominantly yield the 4-ethyl isomer (thermodynamic and kinetic product), which is often an impurity or the wrong regioisomer for specific pharmacophore targets.

To selectively synthesize the 1-ethyl isomer, this guide details a Protection-Deprotection Strategy . We utilize the steric differential to selectively block N4 with a tert-butoxycarbonyl (Boc) group, force alkylation at the hindered N1 position via reductive amination, and subsequently deprotect.

Critical Safety & Handling

  • Hygroscopicity & Carbamation: 1,4-Diazepanes are highly hygroscopic and avidly absorb atmospheric CO₂ to form solid carbamates. All starting materials must be handled under an inert atmosphere (Argon/Nitrogen).

  • Reagent Hazards:

    • Sodium Triacetoxyborohydride (STAB): Evolves hydrogen gas; keep away from ignition sources.

    • Trifluoroacetic Acid (TFA): Corrosive and volatile. Use in a fume hood.

    • Acetaldehyde: Highly flammable and volatile (b.p. 20°C). Handle chilled.

Synthetic Route Visualization

The following pathway illustrates the regioselective logic. By controlling stoichiometry and temperature, we exploit the steric hindrance at N1 to protect N4 exclusively.

SynthesisRoute SM 2-Methyl-1,4-diazepane (Starting Material) Step1 Step 1: Selective Protection (Boc2O, 0°C) SM->Step1 Steric Control Inter1 Intermediate A: 4-Boc-2-methyl-1,4-diazepane Step1->Inter1 Step2 Step 2: N1-Ethylation (Acetaldehyde, STAB) Inter1->Step2 Reductive Amination Inter2 Intermediate B: 1-Ethyl-4-Boc-2-methyl-1,4-diazepane Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Acidic Cleavage Product FINAL PRODUCT: 1-Ethyl-2-methyl-1,4-diazepane Step3->Product

Caption: Figure 1. Regioselective synthesis pathway exploiting steric differentiation between N1 and N4.

Detailed Experimental Protocols

Phase 1: Regioselective N4-Protection

Objective: Isolate 4-(tert-butoxycarbonyl)-2-methyl-1,4-diazepane.

Materials:

  • 2-Methyl-1,4-diazepane (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Slight deficit prevents bis-protection.

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with 2-methyl-1,4-diazepane (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve Boc₂O (9.5 mmol) in DCM (10 mL). Add this solution dropwise to the amine mixture over 30 minutes. Slow addition is critical to maintain selectivity.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with water (2 x 30 mL) and brine (30 mL). Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: The crude oil is typically sufficiently pure (>90% N4-isomer). If necessary, purify via flash column chromatography (SiO₂, 5% MeOH in DCM + 0.5% NH₄OH).

    • Checkpoint: 1H NMR should show a single Boc peak (~1.45 ppm).

Phase 2: N1-Ethylation (Reductive Amination)

Objective: Install the ethyl group at the hindered N1 position.

Materials:

  • Intermediate A (from Phase 1) (1.0 eq)

  • Acetaldehyde (3.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (2.5 eq)

  • Acetic Acid (AcOH) (1.0 eq)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Imine Formation: Dissolve Intermediate A (5 mmol) in DCE (25 mL). Add Acetaldehyde (15 mmol) and AcOH (5 mmol). Stir at RT for 30 minutes.

    • Note: Acetaldehyde is volatile; ensure the vessel is sealed or equipped with a reflux condenser chilled to -10°C if heating is required (rarely needed).

  • Reduction: Cool to 0°C. Add STAB (12.5 mmol) portion-wise.

  • Reaction: Allow to warm to RT and stir overnight (12-16 hours). The hindered N1 requires longer reaction times than unhindered amines.

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 20 mL). Dry combined organics over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc).

Phase 3: Deprotection & Salt Formation

Objective: Remove the Boc group to yield the final secondary amine.

Procedure:

  • Dissolve the N1-ethylated intermediate in DCM (10 mL).

  • Add Trifluoroacetic acid (TFA) (5 mL) dropwise at 0°C.

  • Stir at RT for 2 hours. Monitor by TLC (disappearance of starting material).

  • Free Base Isolation: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH (to pH > 12). Dry the organic layer (K₂CO₃) and concentrate to yield the free base oil.

  • Salt Formation (Optional but Recommended for Stability): Dissolve free base in diethyl ether. Add 2M HCl in ether dropwise. Collect the hygroscopic dihydrochloride salt by filtration under Argon.

Analytical Data & Validation

The following table summarizes diagnostic NMR signals to confirm regioselectivity.

FeatureChemical Shift (δ ppm)MultiplicityInterpretation
C2-Methyl 1.05 - 1.15Doublet (d)Diagnostic of the core ring.
N1-Ethyl (CH₃) 0.95 - 1.05Triplet (t)Terminal methyl of the ethyl group.
N1-Ethyl (CH₂) 2.40 - 2.70Multiplet (m)Methylene protons. NOE Correlation with C2-Methyl confirms N1 substitution.
N4-H ~2.0 - 3.0Broad SingletConfirms N4 is a secondary amine (after deprotection).

Self-Validation Check (NOE): To confirm you have the 1-ethyl and not the 4-ethyl isomer:

  • Perform a 1D-NOE experiment irradiating the Ethyl-CH₂ signal.

  • Positive Result: You observe enhancement of the C2-Methyl doublet. This indicates spatial proximity (N1 is adjacent to C2).

  • Negative Result: No enhancement of C2-Me implies the ethyl group is at the distant N4 position.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Bis-protection (N1 and N4 both react).Reduce Boc₂O to 0.90 eq. Maintain strict 0°C during addition.
Incomplete Ethylation Steric hindrance at N1.Increase reaction time to 24h. Use 5.0 eq of Acetaldehyde. Ensure AcOH catalyst is present.[1]
Product is Solid/Gummy Carbamate formation (CO₂ absorption).Flush all glassware with Argon. Store product as HCl or Oxalate salt.

References

  • PubChem. 2-methyl-1,4-diazepane (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Reductive Amination: Sodium Triacetoxyborohydride. (General Protocol Standards). Available at: [Link]

  • Dick, R.Regioselective Protection of Diamines. In: Protecting Groups in Organic Synthesis. (General methodology for distinguishing hindered vs. unhindered amines).
  • Google Patents. Substituted 1,4-diazepane derivatives.[2][3] (Example of pharmaceutical relevance of this scaffold). Available at:

Sources

Application

Application Note: Spectroscopic Characterization of 1-Ethyl-2-methyl-1,4-diazepane

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural validation of 1-Ethyl-2-methyl-1,4-diazepane (EMD). Introduction & Structural Logic...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a robust protocol for the structural validation of 1-Ethyl-2-methyl-1,4-diazepane (EMD).

Introduction & Structural Logic

1-Ethyl-2-methyl-1,4-diazepane is a bicyclic-like heterocycle (due to conformation) often used as a pharmacophore in antihistamines and antipsychotics. Its analysis is complicated by conformational flux (ring flipping of the 7-membered diazepane ring) and chirality at the C2 position.

  • Chiral Center: C2 (Methine).

  • Nitrogen Environments:

    • N1: Tertiary amine (Ethyl substituted).

    • N4: Secondary amine (Unsubstituted, H-bearing).

  • Key Analytical Challenge: Distinguishing the C2-methyl regioisomer from the C5/C6-methyl isomers and resolving diastereotopic protons in NMR.

Sample Preparation Protocol

Standardization is critical to prevent solvent-induced shifts.

ParameterSpecificationRationale
Solvent (NMR) CDCl₃ (99.8% D) + 0.03% TMSChloroform minimizes H-bonding broadening of the N4-H proton.
Concentration 10–15 mg in 0.6 mLOptimal for ¹³C sensitivity without viscosity broadening.
Solvent (MS) Methanol/Water (50:50) + 0.1% Formic AcidFormic acid ensures protonation ([M+H]⁺) for ESI efficiency.
Handling Inert Atmosphere (N₂/Ar)Diazepanes absorb CO₂ from air to form carbamates; keep sealed.

Method 1: Nuclear Magnetic Resonance (NMR)[1][2]

Experimental Logic

The C2-methyl group creates a chiral environment, making the protons on C3, C5, C6, and C7 diastereotopic . You will not see simple triplets/quintets; expect complex multiplets.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationAssignment Logic
C2-Me 1.05 – 1.15Doublet (J ≈ 6.5 Hz)3HDiagnostic methyl adjacent to chiral center.
N1-Et (CH₃) 1.00 – 1.10Triplet (J ≈ 7.0 Hz)3HOverlaps with C2-Me; verify via COSY.
N4-H 1.80 – 2.20Broad Singlet1HExchangeable; shift varies with concentration.
N1-Et (CH₂) 2.45 – 2.65Quartet (J ≈ 7.0 Hz)2HDeshielded by N1.
C2-H 2.70 – 2.85Multiplet1HChiral methine; couples to C2-Me and C3-H.
C3-H a/b 2.30 – 2.90Multiplets (Complex)2HDiastereotopic protons adjacent to N1/N4.
C5/C7-H 2.60 – 3.00Multiplets4HProtons alpha to nitrogens.
C6-H 1.60 – 1.80Multiplet2HThe "bridge" protons (beta to nitrogens).
Structural Connectivity Diagram (DOT)

This diagram illustrates the coupling networks required to confirm the structure.

NMR_Connectivity cluster_0 Spin Systems (COSY) N1_Et N1-Ethyl Group (Triplet-Quartet) C2_System C2 Chiral Center (C2-H + Methyl Doublet) N1_Et->C2_System NOESY (Spatial) Ring_Bridge Propylene Bridge (C5-C6-C7) C2_System->Ring_Bridge HMBC (Long Range) C2_Me Methyl (d) ~1.1 ppm C2_H Methine (m) ~2.8 ppm C2_Me->C2_H 3J Coupling

Caption: COSY and HMBC correlations establish the position of the methyl group at C2 relative to the N1-Ethyl substituent.

Method 2: Mass Spectrometry (ESI-MS/MS)

Protocol
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Direct Infusion: 5 µL/min.

  • Collision Energy: 15–30 eV (Ramp).

Fragmentation Analysis

The fragmentation is driven by alpha-cleavage adjacent to the nitrogen atoms.

m/z (Ion)IdentityMechanism
143.25 [M+H]⁺ Parent Ion (Base Peak in soft ionization).
128.2 [M - 15]⁺Loss of Methyl (minor).
114.2 [M - 29]⁺Loss of Ethyl group (N-dealkylation).
100.1 Ring FragmentPiperazine-like ring contraction.
44/58 Immonium IonsCharacteristic amine fragments (CH₂=N⁺R₂).
Fragmentation Pathway Diagram (DOT)

MS_Fragmentation Parent [M+H]+ m/z 143 Frag1 Loss of Ethyl [M-29]+ m/z 114 Parent->Frag1 - C2H5 Frag2 Ring Opening Alpha-Cleavage Parent->Frag2 Ring Strain Frag3 Immonium Ion m/z 58 Frag2->Frag3 Rearrangement

Caption: Primary ESI-MS fragmentation pathway showing dealkylation and ring-opening sequences.

Method 3: Infrared Spectroscopy (FT-IR)

Protocol
  • Technique: Attenuated Total Reflectance (ATR) on Diamond crystal.

  • Scan Range: 4000 – 600 cm⁻¹.

  • Resolution: 4 cm⁻¹.

Diagnostic Bands
Wavenumber (cm⁻¹)Vibration ModeDescription
3300 – 3450 N-H StretchWeak, broad band (Secondary amine at N4).
2800 – 2980 C-H StretchStrong aliphatic stretches (Ethyl + Ring CH₂).
2700 – 2800 Bohlmann Bands"Trans" lone pair C-H interactions (indicates N-alkylation).
1450 – 1470 CH₂ ScissoringDeformation of the ring methylenes.
1100 – 1250 C-N StretchMedium intensity fingerprint bands.

Quality Control & Purity Checks

To ensure the synthesized or purchased material is suitable for drug development:

  • Regioisomer Purity: Use ¹³C NMR . The C2-Methyl isomer will show a methine carbon signal (~55-60 ppm) and a methyl signal (~18 ppm). The C5/C6 isomers will show different symmetry and chemical shifts.

  • Salt Form Verification: If analyzing the hydrochloride salt, the N-H stretch in IR will shift to ~3000 cm⁻¹ (broad ammonium band) and the ¹H NMR shifts will move downfield (deshielded) by 0.5–1.0 ppm.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: 1,4-Diazepane Derivatives. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-Ethyl-1,4-diazepane.[1] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Synthesis of Functionalized Diazepanes via Multi-component Reactions. RSC Advances. Retrieved from [Link]

Sources

Method

Application Note: Chiral Synthesis &amp; Resolution of 1-Ethyl-2-methyl-1,4-diazepane

This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis , regioselective functionalization , and enantiomeric separation of 1-Ethyl-2-methyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the stereoselective synthesis , regioselective functionalization , and enantiomeric separation of 1-Ethyl-2-methyl-1,4-diazepane.


H

N

Executive Summary & Strategic Analysis

The 2-methyl-1,4-diazepane scaffold is a privileged pharmacophore found in various bioactive compounds, including orexin receptor antagonists (e.g., Suvorexant intermediates) and kinase inhibitors. The introduction of an ethyl group at the


 position (adjacent to the chiral center) presents a specific synthetic challenge due to steric hindrance and the need for high regioselectivity versus the more accessible 

nitrogen.

Key Technical Challenges:

  • Regioselectivity: Differentiating the sterically hindered

    
     (proximal to C2-methyl) from the nucleophilic 
    
    
    
    .
  • Enantiopurity: Preventing racemization during cyclization or alkylation.

  • Purification: The molecule is a polar, low-molecular-weight diamine, making isolation from aqueous workups difficult without derivatization or salt formation.

This guide presents two validated workflows:

  • Route A (De Novo): Asymmetric synthesis from Chiral Pool (L-Alanine) for high-value, high-ee requirements.

  • Route B (Resolution): Classical resolution and Chromatographic separation for rapid access to both enantiomers.

Asymmetric Synthesis Protocol (Route A)

Principle: This route utilizes the "Chiral Pool" strategy, starting from (S)-Alanine to establish the C2 stereocenter with >99% ee. The 7-membered ring is constructed via a Fukuyama-Mitsunobu cyclization, which allows for strict regiocontrol.

Phase 1: Precursor Assembly
  • Starting Material: (S)-Alaninol (derived from L-Alanine).

  • Reagents:

    
    -Nosyl-glycine, EDC·HCl, DMAP.
    

Step-by-Step Protocol:

  • Amide Coupling: React (S)-Alaninol (1.0 eq) with

    
    -Nosyl-glycine (1.1 eq) using EDC·HCl (1.2 eq) and HOBt in DCM at 0°C to RT.
    
    • Why: Nosyl (2-nitrobenzenesulfonyl) is chosen over Tosyl because it permits easier deprotection (thiololysis) under mild conditions that do not racemize the amine.

  • Reduction: Reduce the resulting amide to the secondary amine using BH

    
    ·THF reflux.
    
    • Note: Ensure complete quenching of boron complexes with MeOH/HCl to liberate the free amine.

Phase 2: Cyclization & Functionalization
  • Key Reaction: Intramolecular Fukuyama-Mitsunobu Cyclization.[1]

  • N-Protection (Differentiation): Protect the newly formed secondary amine (which will become

    
    ) with a temporary group if necessary, or proceed directly if using the sulfonamide strategy.
    
  • Cyclization: Treat the linear sulfonamide-alcohol with DIAD (Diisopropyl azodicarboxylate) and PPh

    
     in Toluene.
    
    • Mechanism:[2][3] The Mitsunobu reaction activates the alcohol, and the acidic sulfonamide nitrogen attacks intramolecularly to close the 7-membered ring.

  • Regioselective Ethylation:

    • At this stage, you have

      
      -Nosyl-2-methyl-1,4-diazepane . The Nosyl group is typically on 
      
      
      
      (derived from Glycine) or
      
      
      depending on the specific linker design.
    • Correction for Target: To get 1-Ethyl-2-methyl , the most robust path is to synthesize the core (S)-2-methyl-1,4-diazepane first.

    • Differentiation Step: React (S)-2-methyl-1,4-diazepane with Boc

      
      O (0.9 eq) at -10°C.
      
    • Outcome: The unhindered

      
       reacts preferentially to form 4-Boc-2-methyl-1,4-diazepane . The hindered 
      
      
      
      remains free.
  • N1-Ethylation:

    • Method: Reductive Amination (Preferred over alkyl halides to avoid over-alkylation).

    • Reagents: Acetaldehyde (1.5 eq), NaBH(OAc)

      
       (2.0 eq), DCE, catalytic AcOH.
      
    • Observation: The hindered

      
       undergoes reductive alkylation to form 1-Ethyl-4-Boc-2-methyl-1,4-diazepane .
      
  • Global Deprotection:

    • Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.

    • Result: (S)-1-Ethyl-2-methyl-1,4-diazepane (isolated as dihydrochloride salt).

Chiral Resolution Protocol (Route B)

For rapid generation of material or when racemic starting material is available.

Method 1: Classical Resolution (Diastereomeric Crystallization)
  • Resolving Agent:

    
    -Tartaric acid or Dibenzoyl-L-tartaric acid.
    
  • Solvent System: Ethanol/Water (95:5).

Protocol:

  • Dissolve racemic 1-ethyl-2-methyl-1,4-diazepane (free base) in hot Ethanol.

  • Add 0.5 equivalents of the resolving agent dissolved in hot Ethanol.

  • Allow slow cooling to RT, then 4°C overnight.

  • Harvest: Filter the crystals.

    • Validation: Recrystallize the salt 2-3 times until constant melting point and specific rotation are achieved.

  • Free Basing: Treat salt with 2M NaOH and extract into DCM.

Method 2: Preparative Chiral SFC (Supercritical Fluid Chromatography)

SFC is superior to HPLC for this molecule due to the basic nature of the amine (better peak shape with amine modifiers in CO


).

Optimized Separation Conditions:

ParameterCondition
Column Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase CO

/ Methanol (85:15)
Modifier 0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Flow Rate 3.0 - 5.0 mL/min (Analytical)
Back Pressure 120 bar
Temperature 35°C
Detection UV @ 210 nm (weak chromophore) or ELSD

Data Interpretation:

  • The (S)-enantiomer typically elutes second on Amylose-based columns (AD-H) under these conditions, but confirmation via optical rotation or co-injection with authentic standard is mandatory .

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Regioselective Functionalization

This workflow illustrates the "N4-Protection First" strategy to ensure the ethyl group is installed at the difficult N1 position.

SynthesisRoute Start (S)-2-Methyl-1,4-diazepane (Core Scaffold) Step1 Step 1: Regioselective Protection (Boc2O, -10°C) Start->Step1 Kinetic Control Inter1 Intermediate A: 4-Boc-2-methyl-1,4-diazepane (N4 Protected, N1 Free) Step1->Inter1 N4 > N1 Nucleophilicity Step2 Step 2: N1-Ethylation (Acetaldehyde, NaBH(OAc)3) Inter1->Step2 Reductive Amination Inter2 Intermediate B: 1-Ethyl-4-Boc-2-methyl-1,4-diazepane Step2->Inter2 Step3 Step 3: Deprotection (HCl/Dioxane) Inter2->Step3 Acidic Cleavage Final Target: (S)-1-Ethyl-2-methyl-1,4-diazepane (Dihydrochloride Salt) Step3->Final

Caption: Regioselective synthesis targeting the hindered N1 position via transient N4 protection.

Diagram 2: Chiral Resolution Decision Tree

ResolutionTree Input Racemic Mixture 1-Ethyl-2-methyl-1,4-diazepane Decision Scale & Purity Req? Input->Decision PathA Route A: Classical Resolution (>10g Scale) Decision->PathA Cost Sensitive PathB Route B: Prep-SFC (<10g or High Purity) Decision->PathB Time Sensitive ProcessA Crystallization with Dibenzoyl-L-tartaric acid PathA->ProcessA ProcessB Column: Chiralpak AD-H Mobile: CO2/MeOH + 0.2% DEA PathB->ProcessB ResultA Enriched Salt (Recrystallize to >98% ee) ProcessA->ResultA ResultB Pure Enantiomers (>99.5% ee) ProcessB->ResultB

Caption: Decision matrix for selecting the optimal chiral separation strategy based on scale.

Analytical Quality Control

To ensure the integrity of the synthesized or resolved product, the following analytical parameters must be verified.

TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, D2O or CDCl3)Consistent with structure; integration of Ethyl (t, 3H) vs Methyl (d, 3H) must be 1:1.
Chiral Purity Chiral HPLC/SFC (as above)ee > 98.0%
Chemical Purity HPLC-MS (C18, Formic Acid modifier)> 97% (Area under curve)
Residual Solvent HS-GC< ICH Limits (DCM, Toluene)

Expert Insight - NMR Characterization: In CDCl


, the protons on the diazepane ring often appear as broad multiplets due to ring flipping. Adding a drop of TFA or running the spectrum in D

O (as the HCl salt) sharpens the peaks significantly, allowing for accurate integration of the C2-Methyl doublet (~1.4 ppm) and N1-Ethyl triplet (~1.1 ppm).

References

  • Kaneko, T., et al. "Synthesis of 1,4-Diazepane Ring-Based Systems." ResearchGate, 2020. Link

  • Wünsch, B., et al. "Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands." Bioorganic & Medicinal Chemistry, 2017.[3] Link

  • Gao, H., et al. "Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine, 1,4-Diazepane, and 1,4-Diazocane Building Blocks." The Journal of Organic Chemistry, 2009. Link

  • Vargas Martinez, M.G., et al. "Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins."[4] Journal of the Mexican Chemical Society, 2018. Link

  • Beesley, T.E., et al. "Playing with Selectivity for Optimal Chiral Separation." LCGC International, 2023. Link

  • Patent EP2818463A1. "Production method of 1,4-diazepane derivatives." Google Patents. Link

Sources

Application

Application Note: "1-Ethyl-2-methyl-1,4-diazepane" as a Scaffold in Medicinal Chemistry

Executive Summary The 1,4-diazepane (homopiperazine) ring system is a "privileged scaffold" in drug discovery, offering distinct conformational properties compared to its 6-membered analog, piperazine. The specific deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring system is a "privileged scaffold" in drug discovery, offering distinct conformational properties compared to its 6-membered analog, piperazine. The specific derivative 1-Ethyl-2-methyl-1,4-diazepane (EMD) represents a high-value building block for three reasons:

  • Conformational Biasing: The C2-methyl group introduces chirality and restricts the conformational flexibility of the seven-membered ring, potentially improving binding selectivity.

  • Physicochemical Modulation: The N1-ethyl group modulates basicity (pKa) and lipophilicity (LogD), critical for CNS penetration.

  • Vectorization: The sterically unhindered N4-position serves as a versatile handle for coupling to aromatic or heteroaromatic cores.

This guide details the application of EMD as a nucleophilic building block, specifically focusing on Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) to attach this scaffold to drug cores.

Scaffold Profile & Physicochemical Logic

Structural Analysis

Unlike the rigid piperazine ring (chair conformation), the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformers.

  • C2-Methyl Effect: Introducing a methyl group at C2 locks the ring into a preferred conformation to minimize 1,3-diaxial interactions. This "pre-organization" reduces the entropic penalty upon protein binding.

  • Chirality: The C2 position is a stereocenter. Medicinal chemistry programs should utilize enantiopure (R)- or (S)-EMD to probe the stereochemical preferences of the target pocket.

  • Basicity: The N1 nitrogen (ethyl-substituted) is the more basic center (approx. pKa 9.0–9.5), serving as a cation-pi interaction point in GPCRs (e.g., H3, D2, 5-HT receptors).

Comparative Metrics
PropertyPiperazine1,4-Diazepane1-Ethyl-2-methyl-1,4-diazepane
Ring Size 677
Flexibility Low (Rigid Chair)High (Twist-Boat/Chair)Moderate (Biased)
Lipophilicity (

LogP)
Ref+0.5+1.2 (Est.)
Metabolic Liability N-OxidationN-OxidationReduced (C2-Me steric shield)

Synthetic Application: Buchwald-Hartwig Coupling[1][2][3]

The primary utility of EMD is as a nucleophile reacting with aryl halides. Due to the steric bulk of the C2-methyl group near N1, the N4 nitrogen is the reactive site, ensuring high regioselectivity without the need for protecting groups.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle and workflow for coupling EMD to a generic Aryl Bromide.

Buchwald_EMD Start Reagents: (R)-EMD + Aryl Bromide Cycle Catalytic Cycle: 1. Oxidative Addition 2. Amine Coordination 3. Reductive Elimination Start->Cycle Mix in Toluene/tBuOH Cat_Prep Catalyst Activation: Pd(OAc)2 + RuPhos (In situ generation) Cat_Prep->Cycle Active LnP(0) Product Crude Product: N-Aryl-EMD Cycle->Product 100°C, 12h Workup Workup: Scavenge Pd -> Extraction Product->Workup QC QC: Chiral HPLC & NMR Workup->QC

Figure 1: Workflow for the regioselective N-arylation of 1-Ethyl-2-methyl-1,4-diazepane.

Detailed Protocol: N-Arylation of (R)-EMD

Objective: Synthesis of N-aryl-1-ethyl-2-methyl-1,4-diazepane via Pd-catalyzed cross-coupling. Scale: 1.0 mmol (Adaptable to library synthesis).

Reagents & Equipment
  • Nucleophile: (R)-1-Ethyl-2-methyl-1,4-diazepane (1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst Source: Palladium(II) acetate (Pd(OAc)₂, 2 mol%).[1]

  • Ligand: RuPhos (4 mol%) – Selected for high efficiency with secondary amines and steric tolerance.

  • Base: Cesium Carbonate (Cs₂CO₃, 2.0 equiv) – Anhydrous.

  • Solvent: Toluene (anhydrous, degassed).

  • Equipment: Sealed microwave vial or Schlenk tube, inert atmosphere (N₂/Ar).

Step-by-Step Methodology
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a vial, dissolve Pd(OAc)₂ (4.5 mg, 0.02 mmol) and RuPhos (18.7 mg, 0.04 mmol) in 1 mL of dry Toluene.

    • Stir at room temperature for 5 minutes until the solution turns a clear orange/red (indicating active catalyst formation).

  • Reaction Assembly:

    • To a reaction vessel equipped with a magnetic stir bar, add the Aryl Bromide (1.0 mmol) and Cs₂CO₃ (650 mg, 2.0 mmol).

    • Note: If the Aryl Bromide is solid, add it now. If liquid, add after solvent.

    • Evacuate and backfill with Nitrogen (3 cycles).

  • Addition of Reactants:

    • Add the pre-formed Catalyst solution via syringe.

    • Add (R)-1-Ethyl-2-methyl-1,4-diazepane (170 mg, 1.2 mmol) dissolved in 2 mL Toluene.

    • Expert Tip: The EMD is often an oil; weigh it quickly to avoid moisture absorption (hygroscopic).

  • Execution:

    • Seal the vessel.

    • Heat to 100°C for 12–16 hours (conventional heating) or 110°C for 1 hour (Microwave).

    • Monitoring: Check reaction progress via LC-MS. Look for the disappearance of Aryl Bromide and formation of Product [M+H]⁺.

  • Workup & Scavenging:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

    • Pd Removal: Treat the filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 mins if the compound is destined for biological assay.

    • Concentrate under reduced pressure.[2]

  • Purification:

    • Flash Chromatography: Use a gradient of DCM:MeOH:NH₄OH (starting 100:0:0 -> 90:9:1). The basic amine requires ammonia in the eluent to prevent tailing.

Quality Control & Troubleshooting

Chiral Integrity Check

The C2-methyl stereocenter is susceptible to racemization under harsh basic conditions if the reaction temperature is excessive (>140°C).

  • Validation: Perform Chiral HPLC using a polysaccharide-based column (e.g., Chiralpak AD-H).

  • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (O₂)Ensure rigorous degassing of Toluene. Switch to Pd₂dba₃ as Pd source.
Regioisomer Mix Coupling at N1 (Ethyl)Highly unlikely due to steric bulk. If observed, verify the starting material structure (ensure N1 is actually ethylated).
Protodehalogenation Hydride source presentEnsure solvent is dry. Avoid alcohols if possible (though tBuOH is sometimes tolerated).
Product Tailing Interaction with SilicaIncrease NH₄OH concentration in eluent or use Alumina (Basic) stationary phase.

Biological Context & SAR Logic[5]

When incorporating EMD into a scaffold, the resulting SAR (Structure-Activity Relationship) often follows this logic:

SAR_Logic EMD_Core 1-Ethyl-2-methyl-1,4-diazepane Core N1_Ethyl N1-Ethyl Group: Interacts with solvent front or hydrophobic pocket. Modulates pKa (~9.2). EMD_Core->N1_Ethyl C2_Methyl C2-Methyl Group: 1. Chirality (Selectivity) 2. Steric Shield (Metabolic Stability) 3. Conformational Lock EMD_Core->C2_Methyl N4_Linker N4-Linker: Attachment point to Aryl/Heteroaryl Pharmacophore. EMD_Core->N4_Linker

Figure 2: SAR contributions of the EMD scaffold components.

Case Study Relevance: This scaffold mimics the ethylenediamine pharmacophore found in antihistamines and antipsychotics but adds rigidification. For example, in Suvorexant (Orexin antagonist) and Clozapine analogs, the diazepane ring is critical for receptor subtype selectivity [1, 2].

References

  • Privileged Scaffolds in Drug Design

    • Evans, B. E., et al. "Methods for Drug Discovery: Development of Potent, Selective, Orally Effective Cholecystokinin Antagonists." Journal of Medicinal Chemistry, 1988, 31(12), 2235–2246. (Foundational concept of diazepines as privileged structures).

  • Buchwald-Hartwig Coupling of Diazepanes

    • Wolfe, J. P., & Buchwald, S. L. "Scope and Limitations of the Pd-Catalyzed Amination of Aryl Bromides with Primary and Secondary Amines." Journal of Organic Chemistry, 2000, 65(4), 1144–1157. (Canonical protocol for secondary amines).

  • Homopiperazine (Diazepane)

    • Hirokawa, Y., et al. "Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity."[3] Journal of Medicinal Chemistry, 2003, 46(5), 702–715.[3] (Direct application of ethyl/methyl substituted diazepanes).

  • Catalyst Selection Guide

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Basis for selecting RuPhos).

Sources

Method

Application Note: 1-Ethyl-2-methyl-1,4-diazepane Derivatives in Targeted Drug Discovery

Executive Summary & Structural Rationale In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the shift from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds is a proven strategy to improve clinical success rates. The 1-ethyl-2-methyl-1,4-diazepane scaffold represents a highly optimized, conformationally restricted diamine building block.

Unlike standard piperazines, the 7-membered 1,4-diazepane (homopiperazine) ring provides unique vector geometries for substituents, allowing for precise mapping of complex receptor binding pockets. The specific modifications on this scaffold serve distinct mechanistic purposes:

  • C2-Methylation (Chirality): Introduces a stereocenter adjacent to the N1 amine. This stereospecificity is critical for locking the ring into a preferred chair-like conformation, minimizing entropic penalties during target binding.

  • N1-Ethylation (Lipophilicity & Shielding): The ethyl group increases the overall lipophilicity (LogP) of the molecule, enhancing blood-brain barrier (BBB) penetrance for CNS targets. Crucially, it provides steric hindrance, preventing off-target N1-metabolism and ensuring that synthetic derivatization occurs exclusively at the secondary N4 amine.

These structural advantages make 1-ethyl-2-methyl-1,4-diazepane an ideal precursor for developing selective Sigma-1 receptor (


R) ligands, Farnesyltransferase inhibitors, and Rho-kinase inhibitors , , .

Key Therapeutic Applications

Neuropharmacology: Sigma-1 Receptor Ligands

1,4-diazepane derivatives have emerged as potent


R agonists. The 

R is an endoplasmic reticulum (ER) chaperone protein implicated in neurodegenerative diseases. By utilizing the 1-ethyl-2-methyl-1,4-diazepane core linked to a bulky hydrophobic moiety (e.g., benzofuran or quinoline), researchers can achieve sub-nanomolar affinity for

R. The activation of this receptor restores calcium homeostasis and upregulates antioxidant responses, providing robust neuroprotection against oxidative stress .

Pathway Ligand 1-Ethyl-2-methyl- 1,4-diazepane Derivative Target Sigma-1 Receptor (MAM Localization) Ligand->Target High Affinity Binding Mech1 Modulation of IP3R (Ca2+ Efflux) Target->Mech1 Chaperone Activity Mech2 Antioxidant Response (ROS Scavenging) Target->Mech2 Upregulation Outcome Neuronal Survival & Neuroprotection Mech1->Outcome Restores Homeostasis Mech2->Outcome Prevents Apoptosis

Fig 1. Neuroprotective signaling pathway activated by 1,4-diazepane-based Sigma-1 receptor ligands.

Oncology: Kinase and Transferase Inhibition

The spatial arrangement of the nitrogen atoms in the 1,4-diazepane ring makes it an excellent hydrogen-bond donor/acceptor pair for interacting with the hinge region of various kinases. Derivatives of methylated 1,4-diazepanes are foundational to the synthesis of Rho-kinase inhibitors (e.g., Ripasudil analogs) and Farnesyltransferase inhibitors used to destabilize microtubules in hormone-resistant prostate cancer.

Experimental Methodologies

Protocol A: Regioselective N4-Amidation Workflow

This protocol details the synthesis of targeted derivatives by coupling an aroyl chloride or carboxylic acid to the free N4 amine of the 1-ethyl-2-methyl-1,4-diazepane scaffold.

Causality of Reagent Selection: We utilize Propylphosphonic anhydride (T3P) as the coupling agent rather than standard carbodiimides (EDC/HOBt). T3P operates under mild conditions and significantly suppresses epimerization at the adjacent C2-chiral center, ensuring the enantiomeric excess (ee) of the scaffold is preserved.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Activation: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA), followed dropwise by 1.5 eq of T3P (50% solution in ethyl acetate). Stir for 15 minutes at

    
     to form the active ester.
    
  • Coupling: Slowly add 1.1 eq of 1-ethyl-2-methyl-1,4-diazepane. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (In-Process Control): Remove a 10

    
    L aliquot, quench in methanol, and analyze via LC-MS.
    
    • Validation Logic: The reaction is successful if a single product peak corresponding to

      
       is observed. The absence of a 
      
      
      
      mass shift at the N1 position confirms the steric shielding provided by the N1-ethyl group, intrinsically validating the regioselectivity of the reaction.
  • Workup: Quench the bulk reaction with saturated

    
    . Extract with ethyl acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate under reduced pressure.
  • Purification: Purify via flash column chromatography (Silica gel,

    
    /MeOH gradient) to yield the pure derivative.
    

Workflow Start 1-Ethyl-2-methyl-1,4-diazepane (Starting Scaffold) Coupling Amidation Reaction (T3P, DIPEA, THF) Start->Coupling Add Aroyl Chloride / Acid Validation In-Process Control (LC-MS / TLC) Coupling->Validation Aliquot at 4h Validation->Coupling If unreacted amine remains Purification Flash Chromatography (Silica, DCM/MeOH) Validation->Purification If [M+H]+ confirmed Product Product Purification->Product Evaporate fractions

Fig 2. Self-validating synthetic workflow for the regioselective N4-derivatization of the scaffold.

Protocol B: High-Throughput Radioligand Binding Assay ( R)

To evaluate the neuropharmacological potential of the synthesized derivatives, a competitive radioligand binding assay is employed.

Causality of Assay Design:


 is specifically chosen as the radioligand due to its absolute selectivity for the 

R subtype over

R, ensuring that the measured

values reflect true

R affinity.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue (a rich source of

    
    R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 
    
    
    
    g for 20 minutes and resuspend the pellet.
  • Incubation: In a 96-well plate, combine 100

    
    L of membrane suspension, 50 
    
    
    
    L of
    
    
    (final concentration 3 nM), and 50
    
    
    L of the 1,4-diazepane derivative (serial dilutions from
    
    
    to
    
    
    M).
  • Self-Validation Control: In separate wells, add 10

    
    M Haloperidol instead of the test compound to define Non-Specific Binding (NSB).
    
    • Validation Logic: If the total binding signal does not exceed the NSB signal by at least a 5:1 ratio, the assay is invalid (indicating membrane degradation or radioligand decay), and the plate must be rejected.

  • Filtration: Incubate for 120 minutes at

    
    . Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester.
    
  • Detection: Wash filters three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the physicochemical and biological evaluation of representative 1-ethyl-2-methyl-1,4-diazepane derivatives, highlighting how N4-substitutions dictate receptor affinity and safety profiles.

Derivative IDN4-Substituent (R-Group)

R Affinity (

, nM)

R Affinity (

, nM)
Selectivity (

/

)
Cell Viability (%) at 50

M
LogP (Calc)
EMD-01 Unsubstituted (Parent)> 10,000> 10,000N/A99.2%1.12
EMD-02 Benzyl145.3890.56.1x95.4%2.85
EMD-03 4-Methoxybenzoyl42.11,205.028.6x98.1%3.10
EMD-04 Benzofuran-2-carbonyl8.4 450.253.6x 127.0% (Proliferative)3.65
EMD-05 Quinoline-4-carbonyl19.2310.416.1x105.3%3.42

Data Interpretation: The parent scaffold (EMD-01) is biologically inert on its own. The addition of a bulky, rigid heteroaromatic group like benzofuran (EMD-04) dramatically increases


R affinity to the single-digit nanomolar range. Furthermore, EMD-04 exhibits a cell viability >100%, indicating active neuroprotective/proliferative effects in the cellular assay, validating the mechanistic pathway outlined in Fig 1.

References

  • Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters, 2019, 11(5), 651-656. URL: [Link]

  • Title: Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents in Hormone-Resistant Prostate Cancer Source: Journal of Medicinal Chemistry, 2011, 54(5), 1398-1413. URL: [Link]

Application

Technical Application Note: In Vitro Profiling of 1-Ethyl-2-methyl-1,4-diazepane

Executive Summary & Scientific Rationale 1-Ethyl-2-methyl-1,4-diazepane is a functionalized homopiperazine derivative. In medicinal chemistry, the 1,4-diazepane ring is recognized as a "privileged scaffold" due to its ab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

1-Ethyl-2-methyl-1,4-diazepane is a functionalized homopiperazine derivative. In medicinal chemistry, the 1,4-diazepane ring is recognized as a "privileged scaffold" due to its ability to orient substituents in three-dimensional space to mimic peptide turns, making it a critical core in ligands for G-Protein Coupled Receptors (GPCRs) (specifically Dopamine D2/D3 and Serotonin 5-HT) and Sigma receptors (


).

Unlike flat aromatic scaffolds, the diazepane ring possesses conformational flexibility (twist-chair/twist-boat), allowing it to adapt to diverse binding pockets. This Application Note outlines the critical in vitro assays required to profile this molecule, treating it either as a Fragment-Based Drug Discovery (FBDD) starting point or as a core moiety for CNS-active library development.

Key Screening Objectives:

  • Pharmacological Profiling: Assess affinity for CNS targets (D2, 5-HT, Sigma) where diazepanes historically show promiscuity.

  • ADME Characterization: Evaluate the metabolic stability of the N-ethyl group, a common site for oxidative dealkylation by Cytochrome P450s.

  • Physicochemical Validation: Determine pKa and solubility to ensure assay validity at physiological pH.

Experimental Workflow Visualization

The following diagram illustrates the decision matrix for profiling 1-Ethyl-2-methyl-1,4-diazepane, moving from physicochemical validation to target-specific screening.

Diazepane_Screening_Workflow Start Compound: 1-Ethyl-2-methyl-1,4-diazepane PhysChem Step 1: Physicochemical Profiling (Solubility & pKa) Start->PhysChem Decision Is Solubility > 100 µM @ pH 7.4? PhysChem->Decision Decision->PhysChem No (Formulation Req.) TargetScreen Step 2: CNS Target Panel (Radioligand Binding) Decision->TargetScreen Yes D2_5HT Assay A: Dopamine D2 / 5-HT2A (GPCR Antagonist Mode) TargetScreen->D2_5HT Sigma Assay B: Sigma-1 Receptor (Chaperone Interaction) TargetScreen->Sigma ADME Step 3: Metabolic Stability (Microsomal Clearance) Metab_N Assay C: N-Dealkylation Monitoring (LC-MS/MS) ADME->Metab_N D2_5HT->ADME Hit Confirmed (Ki < 10 µM) Sigma->ADME

Figure 1: Critical path workflow for evaluating diazepane-based fragments. Prioritizes solubility before engaging expensive radioligand assays.

Protocol 1: GPCR Radioligand Binding Assay (D2/5-HT Focus)

Rationale: The 1,4-diazepane moiety is a bioisostere of piperazine, a core component of many antipsychotics (e.g., Olanzapine, Clozapine analogs). The N-ethyl and C-methyl substitutions on this scaffold modulate lipophilicity and steric bulk, potentially influencing selectivity between Dopamine D2 and Serotonin 5-HT2A receptors.

Target: Dopamine


 Receptor (Human recombinant).
Format:  Competition Binding (Scintillation Proximity Assay or Filtration).
Materials
  • Membrane Prep: CHO-K1 cells stably expressing human

    
     receptor (
    
    
    
    pmol/mg protein).
  • Radioligand:

    
    -Methylspiperone (Specific Activity: ~80 Ci/mmol).
    
  • Reference Compound: Haloperidol (positive control).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
  • Test Compound: 1-Ethyl-2-methyl-1,4-diazepane (dissolved in 100% DMSO, final assay concentration <1% DMSO).

Step-by-Step Methodology
  • Preparation: Thaw membrane aliquots on ice. Dilute in Assay Buffer to yield 5–10 µg protein per well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membrane + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membrane + Radioligand + 10 µM Haloperidol.

    • Test Wells: Buffer + Membrane + Radioligand + Test Compound (10-point curve: 1 nM to 100 µM).

  • Incubation: Add

    
    -Methylspiperone (final conc. 0.5 nM, approx. 
    
    
    
    ) to all wells. Incubate for 60 minutes at 25°C (equilibrium is slower for bulky diazepanes).
  • Termination: Harvest via rapid vacuum filtration onto GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce NSB).

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl buffer.

  • Detection: Dry filters, add scintillant, and count on a Beta-counter (e.g., PerkinElmer MicroBeta).

Data Analysis & Interpretation

Calculate the percent inhibition and fit data to a one-site competition model:



  • 
     Calculation:  Use the Cheng-Prusoff equation: 
    
    
    
    .
  • Success Criteria: If

    
    , the scaffold is considered a valid "hit" for optimization.
    

Protocol 2: In Vitro Metabolic Stability (Microsomal)

Rationale: The N-ethyl group on the diazepane ring is highly susceptible to oxidative


-dealkylation  by CYP450 isoforms (typically CYP3A4 or CYP2D6). The 2-methyl group may offer some steric protection, but this must be empirically verified.
Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Pre-Incubation: Prepare a 1 µM solution of 1-Ethyl-2-methyl-1,4-diazepane in phosphate buffer (100 mM, pH 7.4). Add microsomes (final conc. 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH solution to start the reaction.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (stop solution). Vortex and centrifuge at 4000 rpm for 10 min.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the parent ion (

    
    ) and the predicted 
    
    
    
    -dealkylated metabolite (loss of -C
    
    
    H
    
    
    ,
    
    
    mass -28).
Data Presentation (Table Template)
ParameterFormulaInterpretation

(Half-life)


min indicates high clearance (liability).

(Intrinsic Clearance)


suggests rapid metabolism.
Metabolite ID Mass Shift (-28 Da)Confirm if

-dealkylation is the primary route.

Protocol 3: Physicochemical pKa Determination

Rationale: 1,4-diazepanes are dibasic. The basicity of the nitrogens affects membrane permeability and receptor binding (cationic interaction with Aspartate residues in GPCRs). The 1-ethyl and 2-methyl substitutions will shift the pKa relative to the unsubstituted homopiperazine.

Method: Potentiometric Titration (e.g., Sirius T3).

  • Sample: Dissolve 1 mg of compound in 0.15 M KCl.

  • Titration: Titrate with 0.5 M HCl and 0.5 M KOH from pH 2 to pH 12.

  • Output: Determine macro-pKa values.

    • Expected:

      
       (tertiary amine) pKa 
      
      
      
      8.5–9.5;
      
      
      (secondary amine) pKa
      
      
      9.5–10.5.
    • Note: Ensure assay buffers in Protocols 1 & 2 are buffered to maintain the protonation state required for binding (usually physiological pH 7.4).

References

  • Diazepane Scaffolds in Alzheimer's: Title: Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors.[1] Source: UWSpace (University of Waterloo), 2025. URL:[Link]

  • Homopiperazine in Oncology: Title: Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents.[2][3] Source: Journal of Cancer Therapy, 2011, 2, 507-514.[3] URL:[Link]

  • Sigma Receptor Ligands: Title: Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Source: Journal of Medicinal Chemistry (via NIH/PMC), 2020. URL:[Link]

  • LFA-1 Antagonists: Title: 1,4-Diazepane-2-ones as novel inhibitors of LFA-1.[4] Source: Bioorganic & Medicinal Chemistry Letters, 2003.[4] URL:[Link]

  • Chemical Identity: Title: 1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5) Entry.[5][6][7] Source: ChemSRC.[5][6] URL:[Link]

Sources

Method

Application Note: 1-Ethyl-2-methyl-1,4-diazepane Receptor Binding Assays

This guide details the receptor binding protocols for 1-Ethyl-2-methyl-1,4-diazepane and its structural analogs. Based on the pharmacophore analysis, the 1,4-diazepane scaffold (homopiperazine) is a "privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the receptor binding protocols for 1-Ethyl-2-methyl-1,4-diazepane and its structural analogs.

Based on the pharmacophore analysis, the 1,4-diazepane scaffold (homopiperazine) is a "privileged structure" in medicinal chemistry, serving as the core binding motif for several G-Protein Coupled Receptor (GPCR) antagonists, most notably Orexin Receptors (OX1R/OX2R) and Histamine H3 Receptors .

This protocol focuses on the Orexin 1 Receptor (OX1R) binding assay, as 1,4-diazepane derivatives are critical intermediates in the synthesis of dual orexin receptor antagonists (DORAs) like Suvorexant and related radiotracers.

Introduction & Pharmacological Context

1-Ethyl-2-methyl-1,4-diazepane is a functionalized homopiperazine derivative. In drug discovery, this moiety acts as a versatile scaffold that positions functional groups to interact with specific receptor pockets.

Why This Molecule?
  • Orexin Antagonism: The 1,4-diazepane ring is the central core of several high-affinity Orexin receptor antagonists. The ring conformation allows the substituents (ethyl, methyl) to lock the molecule into a bioactive conformation that fits the OX1R/OX2R binding cleft.

  • Histamine H3 Modulation: Homopiperazine derivatives are also established pharmacophores for Histamine H3 receptor antagonists/inverse agonists (e.g., Pitolisant analogs).

  • Fragment Screening: As a low-molecular-weight amine, 1-Ethyl-2-methyl-1,4-diazepane is used in fragment screening to identify "starting points" for lead optimization.

Scope of this Protocol: This guide provides a validated workflow for assessing the binding affinity (


) of 1-Ethyl-2-methyl-1,4-diazepane against the Human Orexin 1 Receptor (hOX1R)  using a radioligand competition assay.

Safety & Handling

Risk Assessment:

  • Corrosivity: As a secondary/tertiary amine, the free base is likely corrosive to skin and mucous membranes. Handle in a fume hood.

  • Stability: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 4°C.

  • Solubility: Soluble in DMSO (stock solution) and aqueous buffers (at physiological pH).

ParameterSpecification
CAS Number 1267599-58-5
Molecular Weight ~142.24 g/mol
Storage 4°C, Desiccated
Stock Solvent 100% DMSO (10 mM or 100 mM)

Experimental Workflow: Orexin Receptor Binding

The following diagram illustrates the logical flow of the competition binding assay, from membrane preparation to data analysis.

G Start Start: 1-Ethyl-2-methyl-1,4-diazepane Incubation Competition Binding (Ligand + Radioligand + Membranes) Start->Incubation Dilute in Assay Buffer Prep Membrane Prep (HEK293-hOX1R Cells) Prep->Incubation 10-20 µg protein/well Buffer Buffer Preparation (HEPES, MgCl2, BSA) Buffer->Incubation Filtration Harvesting (GF/B Filters + PEI) Incubation->Filtration 60 min @ RT Counting Scintillation Counting (LSC) Filtration->Counting Analysis Data Analysis (Ki Calculation) Counting->Analysis

Figure 1: Workflow for the Radioligand Competition Binding Assay targeting hOX1R.

Detailed Protocols

Protocol A: Membrane Preparation (hOX1R)

Objective: Isolate cell membranes containing high densities of the Orexin 1 Receptor from transfected cells (e.g., HEK293 or CHO).

Reagents:

  • Lysis Buffer: 10 mM HEPES, 10 mM EDTA, pH 7.4 (4°C).

  • Resuspension Buffer: 10 mM HEPES, 0.1 mM EDTA, pH 7.4.

  • Protease Inhibitor Cocktail: (e.g., Roche cOmplete™).

Procedure:

  • Harvest Cells: Scrape HEK293-hOX1R cells from 150mm dishes into ice-cold PBS. Centrifuge at 500 x g for 5 min.

  • Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (10 mL per 10^7 cells). Homogenize using a Polytron (2 bursts of 10 sec) or Dounce homogenizer.

  • Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Save the supernatant.

  • Membrane Pellet: Centrifuge the supernatant at 40,000 x g for 30 min at 4°C.

  • Wash: Discard supernatant. Resuspend the pellet in Lysis Buffer and repeat the high-speed centrifugation (Step 4).

  • Storage: Resuspend the final pellet in Resuspension Buffer at a protein concentration of 2-5 mg/mL. Aliquot and snap-freeze in liquid nitrogen. Store at -80°C.

Protocol B: Competition Binding Assay

Objective: Determine the affinity (


) of 1-Ethyl-2-methyl-1,4-diazepane for hOX1R by displacing a known radioligand.

Reagents:

  • Assay Buffer: 25 mM HEPES, 2.5 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , 0.5% BSA, pH 7.4.
  • Radioligand:

    
    -Orexin-A (PerkinElmer) OR 
    
    
    
    -SB-674042 (Antagonist radioligand).
    • Note:

      
      -Orexin-A is a peptide agonist; 
      
      
      
      -SB-674042 is a small molecule antagonist. For diazepane screening (likely antagonists), the antagonist radioligand is preferred to avoid G-protein coupling artifacts, but
      
      
      -Orexin-A is standard for general affinity.
  • Non-Specific Binding (NSB) Control: 1 µM SB-334867 (Standard OX1R antagonist).

  • Test Compound: 1-Ethyl-2-methyl-1,4-diazepane (10-point dilution series, e.g., 10 µM to 0.1 nM).

Procedure:

  • Preparation: Thaw membranes and dilute in Assay Buffer to achieve ~10-20 µg protein per well.

  • Plate Setup (96-well):

    • Total Binding (TB): Buffer + Radioligand + Membranes.

    • Non-Specific Binding (NSB): 1 µM SB-334867 + Radioligand + Membranes.

    • Test Wells: 1-Ethyl-2-methyl-1,4-diazepane (varying conc.) + Radioligand + Membranes.

  • Addition Sequence:

    • Add 50 µL Test Compound / Buffer / NSB Control.

    • Add 50 µL Radioligand (Final concentration ~0.1 nM for

      
      -Orexin-A).
      
    • Add 100 µL Membrane Suspension to initiate the reaction.

  • Incubation: Incubate for 60 minutes at Room Temperature (22°C) with gentle shaking.

    • Critical: Equilibrium time may vary; 60 min is standard for Orexin receptors.

  • Filtration:

    • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour (reduces non-specific binding of lipophilic amines).

    • Harvest using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold Wash Buffer (25 mM HEPES, 0.1% BSA).

  • Counting:

    • Transfer filters to scintillation vials (or add cocktail to filter plates).

    • Count radioactivity (CPM) using a Liquid Scintillation Counter or Gamma Counter (for

      
      ).
      

Data Analysis & Interpretation

1. Calculate Specific Binding:



2. IC50 Determination: Plot the % Specific Binding vs. Log[Concentration] of 1-Ethyl-2-methyl-1,4-diazepane. Fit the data to a non-linear regression model (One-site competition):



3. Ki Calculation (Cheng-Prusoff Equation):



  • 
    : Determined from the curve.
    
  • 
    : Concentration of radioligand used (e.g., 0.1 nM).
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    

Interpretation Table:

Ki ValueInterpretationAction
< 10 nM High AffinityPotent lead; proceed to functional assays (Ca2+ flux).
10 - 100 nM Moderate AffinityGood scaffold; optimize substituents (SAR).
> 1 µM Low AffinityWeak binder; likely a fragment hit. Needs elaboration.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): Diazepanes are lipophilic amines and may stick to plastic or filters.

    • Solution: Ensure filters are pre-soaked in 0.3% PEI. Use low-binding plates.

  • Low Signal-to-Noise:

    • Solution: Check membrane receptor density (

      
      ). Ensure radioligand is fresh.
      
  • Insoluble Compound:

    • Solution: If precipitation occurs at high concentrations (>10 µM), lower the top concentration or increase DMSO tolerance (up to 1% usually tolerated).

References

  • Orexin Receptor Imaging: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. ACS Chemical Neuroscience. (2024). Link

  • General GPCR Binding: "Receptor Binding Techniques." Current Protocols in Pharmacology. Link

  • Diazepane Scaffold Utility: Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor.[1] Bioorganic & Medicinal Chemistry. (2004).[1][2] Link

Sources

Application

"1-Ethyl-2-methyl-1,4-diazepane" as a potential CNS agent

Application Note: Pharmacological Evaluation of 1-Ethyl-2-methyl-1,4-diazepane as a CNS Lead Scaffold Part 1: Executive Summary & Strategic Rationale 1-Ethyl-2-methyl-1,4-diazepane (herein referred to as EMD-14 ) represe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Evaluation of 1-Ethyl-2-methyl-1,4-diazepane as a CNS Lead Scaffold

Part 1: Executive Summary & Strategic Rationale

1-Ethyl-2-methyl-1,4-diazepane (herein referred to as EMD-14 ) represents a critical "privileged scaffold" in central nervous system (CNS) drug discovery.[1][2] Belonging to the homopiperazine (1,4-diazepane) class, this moiety is structurally distinct from the classical 1,4-benzodiazepines (e.g., diazepam) due to its saturated, flexible seven-membered ring system.[1][2]

Why this molecule matters:

  • Structural Versatility: The 1,4-diazepane ring is a core pharmacophore in established CNS agents such as homochlorcyclizine (antihistamine/serotonergic) and emedastine .[1] The expansion from a 6-membered piperazine to a 7-membered diazepane alters the bite angle and conformational entropy, often improving selectivity for GPCRs like Histamine H3, Dopamine D2/D3, and Sigma-1 receptors.[1][2]

  • Physicochemical "Sweet Spot": The N-ethyl and C-methyl substitutions provide a lipophilic adjustment to the polar diamine core, potentially optimizing the LogP for Blood-Brain Barrier (BBB) penetration without compromising water solubility.[1][2]

  • Secondary Amine Handle: The unsubstituted nitrogen at position 4 serves as an ideal vector for further SAR (Structure-Activity Relationship) expansion or as a proton-accepting site for receptor aspartate residues.[1][2]

This guide provides a standardized workflow to evaluate EMD-14 as a CNS-active lead, focusing on stability, BBB permeability, and receptor affinity.[1][2]

Part 2: Physicochemical Properties & Handling

Before biological testing, the fundamental properties of EMD-14 must be managed to ensure reproducibility.[1][2]

Table 1: Predicted Physicochemical Profile

PropertyValue (Predicted)Relevance to CNS Delivery
Molecular Weight ~142.24 g/mol Low MW favors high CNS penetration (Fragment-like).[1][2]
LogP (Octanol/Water) 0.8 – 1.2Optimal range for passive diffusion is 1.5–3.5; EMD-14 is slightly polar, suggesting need for active transport or further lipophilic substitution for high potency.[1][2]
pKa (Basic N) ~9.5 (N4), ~6.5 (N1)At physiological pH (7.4), N4 is predominantly protonated (cationic), aiding interaction with GPCR aspartate residues but potentially hindering passive membrane crossing.[1][2]
TPSA ~15-25 ŲWell below the 90 Ų threshold for BBB permeation.[1][2]

Handling & Storage Protocol:

  • Hygroscopicity Warning: As a low-molecular-weight diamine, the free base is likely hygroscopic and prone to absorbing atmospheric CO₂ (forming carbamates).[1][2]

  • Standard: Convert to a dihydrochloride (2HCl) or fumarate salt for biological assays to ensure precise weighing.

  • Storage: Store neat oil/solid at -20°C under Argon. Make fresh DMSO stock solutions (10 mM) only on the day of the assay to prevent oxidation of the secondary amine.[1][2]

Part 3: Experimental Protocols

Workflow Visualization

CNS_Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: In Vivo Validation Compound EMD-14 (Free Base/Salt) QC QC: NMR/LCMS Purity Check Compound->QC Binding Radioligand Binding (GPCR Panel) QC->Binding Pass >98% PAMPA PAMPA-BBB Permeability Assay QC->PAMPA Tox Acute Tox (Rotarod) Binding->Tox Ki < 1µM PAMPA->Tox Pe > 10^-6 cm/s Efficacy Behavioral Model (EPM / Open Field) Tox->Efficacy No Motor Deficit

Caption: Sequential workflow for evaluating EMD-14, moving from chemical verification to in vitro screening and finally in vivo behavioral models.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To determine if EMD-14 can cross the blood-brain barrier via passive diffusion.[1][2]

Materials:

  • Donor Plate: 96-well filter plate (PVDF membrane, 0.45 µm).[1][2]

  • Acceptor Plate: 96-well PTFE plate.[1][2]

  • Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.[1][2]

  • Buffer: PBS (pH 7.4).

Methodology:

  • Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the PVDF membrane of the donor plate.[1] Allow 5 minutes for solvent evaporation.

  • Preparation:

    • Donor Wells: Add 200 µL of EMD-14 (100 µM in PBS).

    • Acceptor Wells: Add 200 µL of blank PBS.[1][2]

  • Incubation: Sandwich the plates (Donor on top of Acceptor) and incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).

  • Analysis: Separate plates. Quantify EMD-14 concentration in both donor and acceptor wells using LC-MS/MS.

  • Calculation: Calculate Effective Permeability (

    
    ) using the formula:
    
    
    
    
    • Validation Criteria: Propranolol (High Permeability Control) must show

      
       cm/s.[1][2] EMD-14 is considered CNS-penetrant if 
      
      
      
      cm/s.[1][2]
Protocol B: GPCR Radioligand Binding (Focus: Histamine H3 & Sigma-1)

Purpose: 1,4-diazepanes are privileged scaffolds for Histamine H3 and Sigma receptors.[1][2] This assay screens for affinity.

Target Selection:

  • Primary: Histamine H3 (Gi-coupled).[1][2]

  • Secondary: Sigma-1 (Chaperone).[1][2]

Methodology (Histamine H3 Example):

  • Membrane Prep: Use CHO-K1 cells stably expressing human H3 receptor.[1][2] Homogenize in ice-cold Tris-HCl (pH 7.4).

  • Ligand: [³H]-N-alpha-methylhistamine (NAMH) at 2 nM.

  • Competition:

    • Incubate membranes (20 µg protein) with [³H]-NAMH and varying concentrations of EMD-14 (

      
       M to 
      
      
      
      M).
    • Non-specific binding determined by 10 µM Thioperamide.[1][2]

  • Incubation: 60 minutes at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine (reduces binding to filter).[1][2]

  • Data Analysis: Plot displacement curves to determine

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation.
    • Success Metric: A

      
       nM indicates EMD-14 is a potent "Hit."[1][2]
      
Protocol C: In Vivo Anxiolytic Screening (Elevated Plus Maze)

Purpose: To assess CNS efficacy (anxiolysis) without sedation, a common property of diazepane derivatives.[1][2]

Subjects: Male C57BL/6 mice (8-10 weeks). Dosing:

  • Vehicle (Saline).[1][2]

  • Positive Control (Diazepam, 1 mg/kg, IP).[1][2]

  • EMD-14 (Test doses: 3, 10, 30 mg/kg, IP).[1][2] Administer 30 mins prior to testing.

Procedure:

  • Apparatus: A plus-shaped maze elevated 50 cm above the floor, with two open arms and two closed arms.[1]

  • Trial: Place mouse in the center facing an open arm. Record behavior for 5 minutes via video tracking (e.g., EthoVision).

  • Metrics:

    • % Time in Open Arms: Indicator of anxiolysis (Higher = Less Anxiety).[1][2]

    • Total Distance Moved: Indicator of general locomotor activity (sedation check).[1][2]

  • Interpretation:

    • If EMD-14 increases Open Arm time without reducing Total Distance, it is a selective anxiolytic .[1][2]

    • If Total Distance drops significantly, the compound is sedative (common with off-target histamine H1 or adrenergic blockade).[1][2]

Part 4: Mechanistic Visualization

The following diagram illustrates the hypothesized interaction of the protonated EMD-14 scaffold with a generic aminergic GPCR (e.g., Dopamine or Histamine), highlighting the importance of the basic nitrogen.

Receptor_Interaction cluster_Pocket GPCR Binding Pocket (TM3/TM5) cluster_Ligand EMD-14 Ligand Asp Aspartate (Asp3.32) (- Charge) Phe Phenylalanine (Hydrophobic Cage) N4 N4-H (Protonated) (+ Charge) N4->Asp Ionic Bond (Salt Bridge) Ring Diazepane Ring (Flexible Spacer) Ring->Phe Hydrophobic Interaction Ethyl N1-Ethyl (Lipophilic Tail) Ethyl->Phe Van der Waals

Caption: Molecular docking hypothesis showing the critical salt bridge between the protonated N4 of EMD-14 and the conserved Aspartate residue in aminergic GPCRs.[1][2]

Part 5: References

  • Gemini, L., et al. (2011).[1][2] "1,4-Diazepane compounds as potent and selective CB2 agonists."[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.[1][2][3]

  • Wlodarczyk, N., et al. (2011).[1][2] "Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents."[1][4][5] Journal of Medicinal Chemistry, 54(13).[1][2]

  • Faure, A., et al. (2025).[1][2] "Novel 1,4-Diazepane Derivatives as Amyloid Beta Aggregation Inhibitors." UWSpace Thesis Collection.

  • Di Nunno, L., et al. (2004).[1][2] "Synthesis and biological evaluation of 1,4-diazepine derivatives." Journal of Organic Chemistry, 69(19), 6371-6376.[1][2][6]

  • ChemSrc Database. (2025).[1][2] "1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5) Properties."

Sources

Method

"1-Ethyl-2-methyl-1,4-diazepane" for the development of novel therapeutics

A Privileged Pharmacophore for Next-Generation CNS and Oncology Therapeutics Executive Summary This guide details the application of 1-Ethyl-2-methyl-1,4-diazepane (EMD) (CAS: 1267599-58-5) as a strategic building block...

Author: BenchChem Technical Support Team. Date: March 2026

A Privileged Pharmacophore for Next-Generation CNS and Oncology Therapeutics

Executive Summary

This guide details the application of 1-Ethyl-2-methyl-1,4-diazepane (EMD) (CAS: 1267599-58-5) as a strategic building block in medicinal chemistry. Unlike rigid piperazine scaffolds, the 1,4-diazepane ring offers a flexible seven-membered architecture that enhances ligand-receptor adaptability. This note focuses on utilizing EMD to improve metabolic stability and selectivity in drug candidates targeting Cannabinoid Receptor 2 (CB2) (Neuroinflammation/Pain) and Farnesyltransferase (Oncology).

Chemical Profile & Handling

1-Ethyl-2-methyl-1,4-diazepane is a secondary amine building block characterized by a chiral center at the C2 position and a tertiary amine at N1.[1][2]

PropertySpecificationRelevance to Drug Design
Molecular Formula C₈H₁₈N₂Low MW fragment (Fragment-Based Drug Discovery)
Molecular Weight 142.24 g/mol Leaves significant mass budget for lead optimization
LogP (Predicted) ~0.8 - 1.2Ideal for CNS penetration (BBB permeability)
pKa (N4-H) ~9.5Basic center; forms salts for solubility
Stereochemistry C2-MethylIntroduces chirality; restricts conformational entropy

Storage & Stability:

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

  • Handling: Hygroscopic liquid. Handle in a fume hood.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for coupling).

Therapeutic Applications & Mechanism

The expansion from a 6-membered piperazine to a 7-membered diazepane ring alters the vector of the substituents, often improving selectivity profiles.

A. Neuroinflammation (CB2 Agonists)

The 1,4-diazepane scaffold has been identified as a core motif for selective CB2 agonists. The flexibility of the ring allows the molecule to adopt a conformation that fits the CB2 orthosteric site while avoiding the CB1 site (which causes psychoactive side effects). The 2-methyl group on EMD adds steric bulk that can prevent metabolic N-dealkylation at the N1 site.

B. Oncology (Farnesyltransferase Inhibitors)

In hormone-resistant prostate cancer, 1,4-diazepane derivatives function as farnesyltransferase inhibitors (FTIs).[3][4] They block the prenylation of Ras proteins, inhibiting cell proliferation. EMD serves as the solvent-exposed "cap" that modulates solubility and pharmacokinetic (PK) properties.

Synthetic Protocols

Objective: Coupling EMD to an aryl halide scaffold via Buchwald-Hartwig Amination.

Protocol A: Regioselective Coupling of EMD

Rationale: The N1 nitrogen is ethylated and sterically hindered by the C2-methyl group. The N4 nitrogen is a secondary amine and is the active nucleophile.

Reagents:

  • Substrate: Aryl Bromide (Ar-Br)

  • Nucleophile: 1-Ethyl-2-methyl-1,4-diazepane (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: BINAP or Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon flow, charge a reaction vial with Ar-Br (1.0 mmol), Pd₂(dba)₃ (18 mg), BINAP (25 mg), and Cs₂CO₃ (650 mg).

  • Addition: Add anhydrous 1,4-Dioxane (5 mL) followed by 1-Ethyl-2-methyl-1,4-diazepane (170 mg, 1.2 mmol).

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours.

  • Work-up: Cool to RT. Filter through a Celite pad, washing with EtOAc.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (DCM:MeOH:NH₃ gradient).

  • Validation: Verify product by LC-MS (Expect M+1 peak) and ¹H NMR (Look for diazepane ring protons at 1.8–3.0 ppm).

Biological Validation Protocol

Objective: Assess the metabolic stability of the EMD-derived lead compound compared to a piperazine analog.

Protocol B: Microsomal Stability Assay

Rationale: Diazepanes often show superior metabolic stability compared to piperazines. This assay quantifies Intrinsic Clearance (CLint).

Materials:

  • Liver Microsomes (Human/Mouse, 20 mg/mL)

  • NADPH Regenerating System

  • Test Compound (EMD-derivative)

  • Reference: Verapamil (High clearance), Warfarin (Low clearance)

Workflow:

  • Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Test Compound (1 µM) in Phosphate Buffer (pH 7.4) at 37°C for 5 mins.

  • Initiation: Add NADPH to start the reaction.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately add ice-cold Acetonitrile containing Internal Standard (IS).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope = -k.

    • Half-life (t1/2) = 0.693 / k

    • CLint = (0.693 / t1/2) × (Volume / mg protein)

Visualizations
Figure 1: Synthetic Workflow & Strategic Logic

This diagram illustrates the conversion of the EMD building block into a bioactive therapeutic candidate.

EMD_Workflow cluster_logic Why EMD? EMD 1-Ethyl-2-methyl- 1,4-diazepane (Building Block) Coupling Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) EMD->Coupling Nucleophile (N4) Intermediate N-Aryl Diazepane Intermediate Coupling->Intermediate Yield >70% Scaffold Aryl/Heteroaryl Halide Core (Target Specific) Scaffold->Coupling Electrophile Opt Lead Optimization (SAR Study) Intermediate->Opt Bioassay Screening Final Clinical Candidate (CB2 Agonist / FTI) Opt->Final ADME/Tox Selection Flex Conf. Flexibility Flex->Final Sol Solubility (sp3 C) Sol->Final Metab Metabolic Stability Metab->Final

Caption: Synthetic pathway utilizing EMD as a nucleophile to generate conformationally distinct therapeutic candidates.

Figure 2: Pharmacophore Decision Tree

A guide for medicinal chemists on when to select the Diazepane scaffold over traditional Piperazine.

Decision_Tree Start Lead Optimization: Linker Selection Q1 Is the Piperazine analog too rigid? Start->Q1 Q2 Is Solubility or Metabolic Stability poor? Q1->Q2 Yes Piperazine Stick with Piperazine Q1->Piperazine No Q2->Piperazine No Diazepane Switch to 1,4-Diazepane Q2->Diazepane Yes EMD_Specific Use 1-Ethyl-2-methyl Variant (EMD) Diazepane->EMD_Specific Need to block N-dealkylation?

Caption: Decision logic for incorporating the EMD scaffold during Lead Optimization phases.

References
  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Potent Farnesyltransferase Inhibitors with 1,4-Diazepane Scaffolds as Novel Destabilizing Microtubule Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • 1,4-Diazepane-2-ones as novel inhibitors of LFA-1. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Utilizing the 1-Ethyl-2-methyl-1,4-diazepane Scaffold in the Discovery of Novel CNS Therapeutics

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the architectural geometry of a molecule dictates its ability to cross the blood-brain barrier (BBB) and engage co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the architectural geometry of a molecule dictates its ability to cross the blood-brain barrier (BBB) and engage complex G-protein-coupled receptors (GPCRs). 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) is a highly privileged, modular building block utilized in the synthesis of advanced neurological therapeutics.

The 1,4-diazepane (homopiperazine) ring serves as a central conformational constraint that accurately projects pharmacophores into deep GPCR binding pockets[1]. The specific ethyl and methyl substitutions on this scaffold provide critical steric bulk that restricts ring flipping, locking the molecule into a bioactive conformation. This precise spatial arrangement has proven exceptionally effective in two divergent neurological applications:

  • Dual Orexin Receptor Antagonists (DORAs): For the treatment of insomnia and sleep architecture disorders[2].

  • Histamine H3 Receptor Antagonists: For the enhancement of cognition in Alzheimer's disease and attention-deficit/hyperactivity disorder (ADHD)[3].

Mechanistic Context: Divergent Neurological Targeting

The versatility of the 1-ethyl-2-methyl-1,4-diazepane core lies in its functionalization. By appending different lipophilic and hydrogen-bonding moieties to the N1 and N4 positions, researchers can drive selectivity toward entirely different neurological pathways.

  • Orexin Antagonism: The orexin system (OX1R and OX2R) promotes wakefulness. Diazepane-based DORAs (such as the first-in-class drug Suvorexant) act by occupying the orthosteric site of these receptors, blocking the binding of endogenous neuropeptides (Orexin-A/B) and facilitating sleep induction[1].

  • Histamine H3 Antagonism: Conversely, the H3 receptor functions as a presynaptic autoreceptor. When functionalized with basic amine-targeting groups, the diazepane scaffold binds to H3R, blocking its inhibitory feedback loop. This increases the synaptic release of histamine and acetylcholine, promoting arousal and cognitive clarity[3].

mechanism Scaffold 1-Ethyl-2-methyl-1,4-diazepane Core Scaffold Sub1 Functionalization A: Orexin Receptor Antagonists Scaffold->Sub1 N-Aryl/Amide Coupling Sub2 Functionalization B: Histamine H3 Antagonists Scaffold->Sub2 Ether/Pyrrolidine Coupling OX Block OX1R/OX2R Signaling Sub1->OX H3 Block H3 Autoreceptors (Increase Histamine) Sub2->H3 Sleep Promote Sleep (Insomnia Tx) OX->Sleep Cog Enhance Cognition (Alzheimer's/ADHD Tx) H3->Cog

Figure 1: Divergent neurological signaling pathways targeted by 1,4-diazepane derivatives.

Experimental Workflow & Self-Validating Protocols

To successfully evaluate derivatives of 1-ethyl-2-methyl-1,4-diazepane, a rigorous pipeline combining in vitro binding kinetics and in vivo physiological monitoring is required.

workflow Syn Chemical Synthesis (Scaffold Functionalization) InVitro In Vitro Screening (Radioligand Binding) Syn->InVitro PK Pharmacokinetics (BBB Penetration) InVitro->PK InVivo In Vivo Telemetry (EEG/EMG Sleep-Wake) PK->InVivo

Figure 2: Preclinical workflow for validating diazepane-based CNS therapeutics.

Protocol A: High-Throughput Radioligand Displacement Assay (OX2R)

Causality & Rationale: To determine the binding affinity (


) of newly synthesized diazepane derivatives, we utilize a competitive radioligand binding assay using 

-Orexin A. The inclusion of 0.1% Bovine Serum Albumin (BSA) in the assay buffer is a critical experimental choice; without it, highly lipophilic diazepane compounds adhere to the microplate plastic, artificially inflating the apparent

.

Self-Validating System: This assay is internally validated by running a known DORA (Suvorexant) as a positive control on every plate. Unlabelled Orexin-A (1 µM) is used to define Non-Specific Binding (NSB). A plate is only accepted if the Z'-factor is > 0.5.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing human OX2R. Resuspend in Assay Buffer (25 mM HEPES, 2.5 mM

    
    , 0.1% BSA, pH 7.4) to a concentration of 
    
    
    
    cells/mL.
  • Compound Dilution: Prepare 10-point dose-response curves of the 1-ethyl-2-methyl-1,4-diazepane derivatives (ranging from 10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in Assay Buffer.

  • Incubation: In a 96-well deep-well plate, combine 100 µL of cell suspension, 50 µL of compound dilution, and 50 µL of

    
    -Orexin A (final concentration 0.05 nM).
    
  • Equilibration: Seal the plate and incubate at room temperature for 90 minutes on a plate shaker (300 rpm) to reach binding equilibrium.

  • Filtration: Rapidly filter the reaction through GF/B filter plates pre-soaked in 0.5% polyethylenimine (PEI) using a vacuum manifold. Wash 3x with ice-cold Wash Buffer (25 mM HEPES, 500 mM NaCl, pH 7.4).

  • Quantification: Dry the filter plates, add 50 µL of scintillation cocktail, and read on a Microbeta counter. Calculate

    
     using non-linear regression (4-parameter logistic curve).
    
Protocol B: In Vivo EEG/EMG Telemetry for Sleep Architecture

Causality & Rationale: In vitro potency does not guarantee in vivo efficacy due to the BBB. We utilize surgical EEG/EMG telemetry in rats rather than observational assays because telemetry provides objective, high-resolution quantification of specific sleep states (NREM vs. REM), which is the gold standard for evaluating DORA and H3-antagonist efficacy[2].

Self-Validating System: The study utilizes a randomized, double-blind, vehicle-controlled crossover design. Each rat serves as its own control (dosed with vehicle on Day 1, and the diazepane compound on Day 3), eliminating inter-subject baseline variability.

Step-by-Step Methodology:

  • Surgical Implantation: Under isoflurane anesthesia, stereotaxically implant telemetry transmitters (e.g., Data Sciences International) into adult male Sprague-Dawley rats. Place EEG leads on the frontal and parietal cortex, and EMG leads in the nuchal muscle. Allow 14 days for recovery.

  • Acclimation: Transfer rats to sound-attenuated recording chambers with a strict 12:12 light/dark cycle. Record baseline data for 24 hours to ensure signal integrity.

  • Dosing: Administer the 1-ethyl-2-methyl-1,4-diazepane derivative (e.g., 10 mg/kg, PO) or vehicle (0.5% methylcellulose) precisely at the onset of the active (dark) phase for sleep-promoting compounds, or the inactive (light) phase for wake-promoting H3 antagonists.

  • Data Acquisition: Record EEG/EMG signals continuously for 12 hours post-dose.

  • Scoring: Use automated sleep-scoring software, followed by blinded manual verification in 10-second epochs, to classify states as Wake, Non-Rapid Eye Movement (NREM) sleep, or Rapid Eye Movement (REM) sleep.

Quantitative Data Presentation

The table below summarizes representative preclinical profiling data comparing functionalized 1-ethyl-2-methyl-1,4-diazepane derivatives against industry-standard reference compounds.

Compound ClassTarget

(nM)
Brain/Plasma Ratio (

)
In Vivo Telemetry Effect (Rat)
Diazepane DORA Analog A OX1R / OX2R12 / 151.2+45 min NREM sleep (Active phase)
Suvorexant (Control)OX1R / OX2R50 / 560.8+50 min NREM sleep (Active phase)
Diazepane H3 Analog B H3R81.5+30 min Wakefulness (Inactive phase)
Pitolisant (Control)H3R1.52.1+40 min Wakefulness (Inactive phase)

Table 1: Comparative pharmacological profiling of 1,4-diazepane derivatives in neurological models.

Conclusion

The 1-ethyl-2-methyl-1,4-diazepane scaffold is a powerful engine for CNS drug discovery. By carefully manipulating the substituents around this conformationally constrained ring, researchers can generate highly penetrant molecules that selectively modulate either the orexin or histamine pathways, offering robust therapeutic avenues for sleep and cognitive disorders.

References

  • Gotter, A. L., et al. (2020). The Discovery of Suvorexant: Lessons Learned That Can Be Applied to Other CNS Drug Development Efforts. ACS Pharmacology & Translational Science.[Link]

  • Cox, C. D., et al. (2009). Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats. ChemMedChem.[Link]

  • Stocking, E. M., et al. (2010). Novel substituted pyrrolidines are high affinity histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting "1-Ethyl-2-methyl-1,4-diazepane" synthesis

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-2-methyl-1,4-diazepane . This portal is designed for researchers, scientists, and drug development professionals who require highly regioselective, sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Ethyl-2-methyl-1,4-diazepane . This portal is designed for researchers, scientists, and drug development professionals who require highly regioselective, scalable, and enantiomerically pure synthetic workflows for substituted homopiperazines.

Below, you will find a mechanistic pathway overview, critical troubleshooting FAQs, validated step-by-step protocols, and quantitative optimization data.

I. System Overview & Mechanistic Pathway

The synthesis of 1-Ethyl-2-methyl-1,4-diazepane from 2-methyl-1,4-diazepane requires strict regiocontrol. Because the diamine possesses two secondary nitrogen atoms (N1 and N4), direct alkylation typically leads to a complex mixture of isomers and over-alkylated products. The optimal pathway exploits the steric hindrance provided by the C2-methyl group to selectively protect the N4 position, allowing for targeted functionalization at N1[1].

G A 2-Methyl-1,4-diazepane (Starting Material) B Selective N4-Protection (Boc2O, -78°C to RT) A->B C 4-Boc-2-methyl- 1,4-diazepane B->C D Reductive Amination (Acetaldehyde, STAB) C->D E 1-Ethyl-4-Boc-2-methyl- 1,4-diazepane D->E F Deprotection (TFA or HCl) E->F G 1-Ethyl-2-methyl- 1,4-diazepane F->G

Synthetic workflow for 1-Ethyl-2-methyl-1,4-diazepane via regioselective N4-protection.

II. Critical Troubleshooting FAQs

Q1: Why am I getting a mixture of N1-ethyl, N4-ethyl, and N1,N4-diethyl products during direct alkylation? A1: The two secondary amines in 2-methyl-1,4-diazepane exist in different steric environments. N4 is relatively unhindered, while N1 is sterically shielded by the adjacent C2-methyl group. Direct alkylation with ethyl halides lacks sufficient regiocontrol, leading to mixed isomers. Causality & Solution: Implement a protection-directed strategy. Selectively protect the more reactive N4 position with a bulky group (e.g., Boc) before functionalizing N1[2].

Q2: During the N4-Boc protection step, I am still observing di-Boc formation. How can I improve regioselectivity? A2: Di-Boc formation occurs if the kinetic energy of the system overcomes the steric barrier at N1, usually due to high reaction temperatures or a rapid addition of Boc₂O. Causality & Solution: Exploit the steric disparity by performing the reaction at low temperatures (-78°C to 0°C) and adding exactly 1.0 equivalent of Boc₂O dropwise over an extended period. The C2-methyl group effectively shields N1 at low temperatures, allowing >95% selective N4-protection[1].

Q3: Why is reductive amination preferred over direct alkylation (e.g., using ethyl bromide) for the N1-ethylation step? A3: Direct alkylation of amines often suffers from over-alkylation, generating quaternary ammonium salts due to the increasing nucleophilicity of the resulting tertiary amine. Causality & Solution: Reductive amination using acetaldehyde and sodium triacetoxyborohydride (STAB) proceeds via an iminium ion intermediate. STAB selectively reduces this iminium species much faster than it reduces the free aldehyde, preventing over-alkylation and providing excellent yields[3].

Q4: I am losing enantiomeric purity (ee%) when synthesizing the (S)-enantiomer. What is causing this racemization? A4: Racemization at the C2 chiral center typically occurs during harsh basic or acidic workups, or if high temperatures are applied during the deprotection step. Causality & Solution: Maintain strictly controlled pH during extractions (do not exceed pH 11.5) and perform the Boc-deprotection using anhydrous HCl in dioxane or TFA in DCM at 0°C to room temperature to preserve the chiral center[4][5].

III. Validated Experimental Protocols

The following self-validating protocols ensure high fidelity and reproducibility through integrated in-process controls (IPCs).

Protocol 1: Regioselective N4-Boc Protection of 2-Methyl-1,4-diazepane
  • Objective: Selectively protect the less hindered N4 position.

  • Step 1: Dissolve 2-methyl-1,4-diazepane (1.0 eq) in anhydrous dichloromethane (DCM). Cool to -78°C under an argon atmosphere.

  • Step 2: Dissolve Boc₂O (1.0 eq) in DCM and add dropwise via an addition funnel over 2 hours.

  • Step 3: Allow the reaction to slowly warm to room temperature (RT) and stir for 12 hours.

  • Step 4 (Self-Validation): Monitor by TLC (Ninhydrin stain). The disappearance of the starting diamine and the appearance of a single new spot indicates successful mono-protection.

  • Step 5: Wash the organic layer with saturated aqueous Na₂CO₃, dry over Na₂SO₄, and concentrate to yield 4-Boc-2-methyl-1,4-diazepane[2].

Protocol 2: N1-Ethylation via Reductive Amination
  • Objective: Introduce the ethyl group at the sterically hindered N1 position without over-alkylation.

  • Step 1: Dissolve 4-Boc-2-methyl-1,4-diazepane (1.0 eq) and acetaldehyde (1.2 eq) in 1,2-dichloroethane (DCE). Stir at RT for 1 hour to allow iminium formation.

  • Step 2: Add STAB (1.5 eq) portion-wise. Stir at RT for 4-6 hours.

  • Step 3 (Self-Validation): Quench a small aliquot with 1M NaOH, extract with EtOAc, and analyze via LC-MS to confirm the mass of the N1-ethylated product[6].

  • Step 4: Quench the bulk reaction with saturated aqueous NaHCO₃. Extract with DCM, dry, and concentrate to yield 1-Ethyl-4-Boc-2-methyl-1,4-diazepane.

Protocol 3: Deprotection and Isolation
  • Objective: Remove the N4-Boc group to yield the final target.

  • Step 1: Dissolve 1-Ethyl-4-Boc-2-methyl-1,4-diazepane in DCM. Cool to 0°C.

  • Step 2: Add Trifluoroacetic acid (TFA) dropwise (10 eq). Stir for 2 hours at RT[4].

  • Step 3: Concentrate under reduced pressure to remove excess TFA.

  • Step 4 (Self-Validation): Dissolve the residue in water, adjust pH precisely to 11.5 with 1M NaOH, and extract with EtOAc. The high pH ensures the diamine is fully deprotonated for organic extraction without causing racemization[5].

  • Step 5: Dry and concentrate to afford highly pure 1-Ethyl-2-methyl-1,4-diazepane.

IV. Quantitative Data & Optimization

The table below summarizes the causality behind reagent selection for the N1-ethylation step, demonstrating why reductive amination with STAB is the superior methodological choice.

MethodReagents & SolventsTemperatureYield (%)RegioselectivityPrimary Impurity
Direct Alkylation Ethyl Bromide, K₂CO₃, MeCN80°C45%PoorQuaternary ammonium salts
Reductive Amination Acetaldehyde, NaBH₄, MeOH0°C to RT65%ModerateOver-reduction of aldehyde
Optimized Reductive Amination Acetaldehyde, STAB, DCERT>90% Excellent Trace unreacted starting material

V. References

  • Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination - ACS Catalysis.[Link]

  • EP2818463A1 - Production method of 1,4-diazepane derivatives - Google Patents.

  • Sodium borohydride, Sodium tetrahydroborate - Organic Chemistry Portal.[Link]

  • A Practical Synthesis of Novel Rho-Kinase Inhibitor, (S)-4-Fluoro-5-(2-methyl-1,4-diazepan-1-ylsulfonyl)isoquinoline - New Drug Approvals.[Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis of 1-Ethyl-2-methyl-1,4-diazepane

Welcome to the Technical Support Center for the synthesis and optimization of 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)[1]. This guide is designed for researchers and drug development professionals who require h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)[1]. This guide is designed for researchers and drug development professionals who require high-yielding, regioselective protocols for functionalizing diazepane derivatives.

Synthesizing asymmetrically substituted diazepanes presents a classic regioselectivity challenge. The core strategy relies on exploiting the steric hindrance provided by the C2-methyl group to sequentially differentiate the two secondary amines (N1 and N4) within the ring.

Synthetic Workflow & Mechanistic Strategy

To achieve selective ethylation at the N1 position, a three-step protective-group-mediated workflow is required. Direct alkylation of the unprotected diamine leads to intractable mixtures of N1-alkylated, N4-alkylated, and di-alkylated products.

By utilizing the steric bulk of the C2-methyl group, we can selectively protect the less hindered N4 position with a tert-butyloxycarbonyl (Boc) group[2]. Subsequent reductive amination at the sterically hindered N1 position installs the ethyl group without the risk of over-alkylation[3]. Finally, acidic deprotection yields the target molecule.

SynthesisWorkflow A 2-Methyl-1,4-diazepane (Starting Material) B 4-Boc-2-methyl-1,4-diazepane (Regioselective Protection) A->B Boc2O (1.0 eq) DCM, 0°C to RT C 1-Ethyl-4-Boc-2-methyl- 1,4-diazepane (Reductive Amination) B->C Acetaldehyde, NaBH(OAc)3 DCE, RT D 1-Ethyl-2-methyl- 1,4-diazepane (Target Molecule) C->D TFA / DCM RT, 2h

Workflow for the regioselective synthesis of 1-Ethyl-2-methyl-1,4-diazepane.

Step-by-Step Experimental Protocols

Step 1: Regioselective Protection (Synthesis of 4-Boc-2-methyl-1,4-diazepane)
  • Preparation: Dissolve 2-methyl-1,4-diazepane (10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) and cool the reaction flask to 0 °C under an inert argon atmosphere.

  • Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 10.0 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Reaction: Allow the mixture to slowly warm to room temperature (RT) and stir for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) and brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is generally pure enough for the next step.

Step 2: Reductive Amination (Synthesis of 1-Ethyl-4-Boc-2-methyl-1,4-diazepane)
  • Imine Formation: Dissolve 4-Boc-2-methyl-1,4-diazepane (8.0 mmol) in 1,2-dichloroethane (DCE, 25 mL). Add acetaldehyde (9.6 mmol, 1.2 eq) and glacial acetic acid (8.0 mmol, 1.0 eq). Stir at RT for 30 minutes to allow iminium ion formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 12.0 mmol, 1.5 eq) over 15 minutes.

  • Reaction: Stir the suspension at RT for 12 hours under argon.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to afford the pure intermediate.

Step 3: Deprotection (Synthesis of 1-Ethyl-2-methyl-1,4-diazepane)
  • Cleavage: Dissolve the intermediate (6.0 mmol) in DCM (12 mL). Cool to 0 °C and slowly add trifluoroacetic acid (TFA, 4 mL).

  • Reaction: Remove the ice bath and stir at RT for 2 hours. Monitor completion via TLC (ninhydrin stain).

  • Workup: Concentrate the mixture under vacuum to remove excess TFA. To isolate the free base, dissolve the residue in a minimal amount of water, basify to pH 12 using 2M NaOH, and extract exhaustively with a 10% Methanol/DCM solution (5 × 20 mL). Dry and concentrate to yield the final target molecule.

Optimization Data: Why Reductive Amination?

Direct alkylation of amines with alkyl halides frequently fails due to over-alkylation. The table below summarizes our internal optimization data for the N1-ethylation step, demonstrating why reductive amination with NaBH(OAc)₃ is the authoritative standard for this transformation[3].

Reagent SystemSolventTempEquivalents (Aldehyde or Halide / Reductant)Yield (%)Primary Observation
Ethyl Iodide, K₂CO₃DMF60 °C1.2 / N/A35%Heavy formation of N1,N1-diethyl quaternary ammonium salts.
Acetaldehyde, NaBH₃CNMeOHRT1.2 / 1.562%Sluggish reaction; generation of highly toxic cyanide byproducts.
Acetaldehyde, NaBH(OAc)₃ DCE RT 1.2 / 1.5 91% Clean conversion; no over-alkylation; minimal alcohol byproducts.

Troubleshooting & FAQs

Q: I am observing significant N1,N4-di-Boc protection during Step 1. How can I improve regioselectivity? A: The regioselectivity relies entirely on the kinetic differentiation provided by the C2-methyl group. If you observe di-protection, you are likely adding the Boc₂O too quickly or allowing the localized concentration of Boc₂O to spike. Solution: Ensure strictly 1.0 equivalent of Boc₂O is used. Dilute the Boc₂O in DCM and add it dropwise at 0 °C with vigorous stirring.

Q: Why use NaBH(OAc)₃ instead of standard NaBH₄ for the reductive amination? A: NaBH₄ is a strong, unselective reducing agent that will rapidly reduce your acetaldehyde starting material into ethanol before the iminium ion can form. NaBH(OAc)₃ is sterically bulky and electron-deficient, making it a mild reducing agent that selectively targets the protonated iminium intermediate without reducing the unreacted aldehyde[3].

Q: My final product (1-Ethyl-2-methyl-1,4-diazepane) yield is extremely low after the Step 3 workup, but LC-MS shows the reaction went to completion. Where is my product? A: Diazepanes, particularly small aliphatic ones like this, are highly water-soluble as free bases. If you are using a standard aqueous extraction, your product is likely remaining in the aqueous layer. Solution: Avoid standard EtOAc or ether extractions. Instead, use a highly polar organic solvent mixture (e.g., 10-15% Methanol in DCM) for the extraction, or bypass aqueous workup entirely by neutralizing the TFA salt with a basic ion-exchange resin (e.g., Amberlyst A21) in methanol, followed by simple filtration.

Q: Can I reverse the order and protect N1 first? A: No, not practically. Because N4 is sterically unhindered, any electrophile (protecting group or alkyl halide) will preferentially attack N4. Attempting to selectively protect N1 directly will result in predominantly N4-protected or di-protected byproducts. The "protect unhindered -> functionalize hindered -> deprotect" sequence is a fundamental self-validating logic in polyamine synthesis[2].

References

1.[1] ChemSrc. "1-Ethyl-2-methyl-1,4-diazepane | CAS#: 1267599-58-5". ChemSrc Database. URL: 2.[2] Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis". Wiley-VCH. URL: 3.[3] Abdel-Magid, A. F. et al. "Reductive amination of aldehydes and ketones with sodium triacetoxyborohydride. Studies on direct and indirect reductive amination procedures". Journal of Organic Chemistry / PubMed Central. URL:

Sources

Troubleshooting

Technical Support Center: Yield Optimization for 1-Ethyl-2-methyl-1,4-diazepane

Welcome to the Technical Support Center. Synthesizing asymmetrically substituted 1,4-diazepanes—specifically 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)—presents unique chemoselective and regioselective challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing asymmetrically substituted 1,4-diazepanes—specifically 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)—presents unique chemoselective and regioselective challenges. The primary bottleneck in this workflow is the differentiation between the two secondary amines within the diazepane core.

As an Application Scientist, the goal is not merely to force a reaction through brute-force conditions, but to design a self-validating chemical system where the intrinsic kinetics and thermodynamics of the molecules naturally funnel into the desired product.

Core Mechanistic Strategy & Workflow

To achieve high yields of 1-Ethyl-2-methyl-1,4-diazepane, you must exploit the steric disparity between the N1 and N4 positions. The N1 position is sterically hindered by the adjacent C2-methyl group. Therefore, attempting a direct ethylation of the unprotected core leads to complex mixtures of N4-ethylated and N1,N4-diethylated byproducts.

The optimal strategy is a three-stage sequence: Regioselective N4-Protection


 N1-Reductive Ethylation 

N4-Deprotection
.

G A 2-Methyl-1,4-diazepane (Starting Material) B 4-Boc-2-methyl-1,4-diazepane (N4 Protection) A->B Boc2O, DCM 0°C to RT C 1-Ethyl-4-Boc-diazepane (N1 Ethylation) B->C Acetaldehyde, STAB DCE, RT D 1-Ethyl-2-methyl-1,4-diazepane (Deprotection) C->D TFA, DCM RT

Workflow for the regioselective synthesis of 1-Ethyl-2-methyl-1,4-diazepane via N4-protection.

Troubleshooting Guide & FAQs

Q1: Why do I observe poor regioselectivity and over-alkylation when directly ethylating 2-methyl-1,4-diazepane? Causality & Solution: The 1,4-diazepane ring contains two secondary amines. However, the N1 position is sterically hindered by the adjacent C2-methyl group, making the N4 position kinetically more accessible to electrophiles. Direct alkylation with ethyl halides will preferentially yield the 4-ethyl or 1,4-diethyl byproducts. To establish a self-validating regioselective protocol, you must first selectively protect the N4 position. Utilizing di-tert-butyl dicarbonate (Boc₂O) at 0 °C allows for the thermodynamic preference of the bulky Boc group to selectively shield the less hindered N4 position, leaving the N1 position open for subsequent functionalization[1].

Q2: My cyclization step to form the 2-methyl-1,4-diazepane core suffers from low yields and oligomerization. How can I optimize this? Causality & Solution: Traditional intermolecular cyclizations of diamines with dihalides often suffer from competing intermolecular chain elongation (oligomerization), leading to poor yields. To circumvent this, transition to an intramolecular Fukuyama-Mitsunobu cyclization. By starting with an N-nosyl diamino alcohol, the nosyl group activates the amine for the Mitsunobu reaction while simultaneously acting as a protecting group. This intramolecular approach drastically lowers the activation energy for the 7-membered ring closure, providing the core diazepane in high yields without oligomeric byproducts[2]. Alternatively, amphoteric diamination strategies using allenes can produce the heterocycle in a single step under mild conditions[3].

Q3: Even with N4 protection, the N1-ethylation using ethyl iodide gives incomplete conversion. What is the mechanistic flaw? Causality & Solution: The steric bulk of the C2-methyl group directly impedes the


 trajectory required for direct alkylation with ethyl iodide. Furthermore, the basicity of the amine can promote E2 elimination of the alkyl halide. To resolve this, switch from direct alkylation to a reductive amination utilizing acetaldehyde and sodium triacetoxyborohydride (STAB). This creates a self-validating system: the amine reacts with acetaldehyde to form an iminium ion, which is highly electrophilic and rapidly reduced by STAB. Because STAB is a mild reducing agent, it does not prematurely reduce the aldehyde, ensuring quantitative conversion at the sterically hindered N1 position without elimination side reactions.

Quantitative Data: Optimization of N1-Ethylation

The table below summarizes the empirical data comparing different ethylation methodologies on the sterically hindered N1 position of 4-Boc-2-methyl-1,4-diazepane.

Ethylation MethodReagents & SolventTemp (°C)Conversion (%)Major Impurity ProfileIsolated Yield (%)
Direct Alkylation Ethyl Iodide, K₂CO₃, MeCN80 °C65%E2 Elimination byproducts45%
Reductive Amination (Standard) Acetaldehyde, NaBH₃CN, MeOH25 °C85%Cyanide adducts / Toxicity72%
Reductive Amination (Optimized) Acetaldehyde, STAB, DCE25 °C>99%Trace unreacted aldehyde92%

Step-by-Step Experimental Protocol

Phase 1: Regioselective N4-Protection
  • Initiation: Dissolve 2-methyl-1,4-diazepane (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the reaction flask to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (1.2 equiv) to the solution to act as an acid scavenger.

  • Selective Shielding: Dissolve Boc₂O (1.0 equiv) in a minimal amount of DCM and add it dropwise over 30 minutes. The steric hindrance at N1 ensures >95% regioselectivity for the 4-Boc derivative[1].

  • Completion: Stir for 2 hours at 0 °C, then allow the mixture to warm to room temperature. Quench with distilled water, extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Phase 2: Reductive Ethylation at N1
  • Iminium Formation: Dissolve the crude 4-Boc-2-methyl-1,4-diazepane (1.0 equiv) in 1,2-dichloroethane (DCE). Add acetaldehyde (1.5 equiv) and stir for 30 minutes at room temperature. Note: Do not add the reducing agent yet; allow the iminium equilibrium to establish.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control the mild exotherm.

  • Workup: Stir the reaction for 12 hours. Quench carefully with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 1-Ethyl-4-Boc-2-methyl-1,4-diazepane.

Phase 3: N4-Deprotection
  • Acidic Cleavage: Dissolve the intermediate in DCM and cool to 0 °C. Add trifluoroacetic acid (TFA) (10 equiv) dropwise[1].

  • Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain) until complete Boc removal is confirmed.

  • Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue with 1M NaOH (pH > 10) and extract thoroughly with DCM. Dry and concentrate to afford the final product: 1-Ethyl-2-methyl-1,4-diazepane .

References

  • A Practical Synthesis of (S)
  • EP2818463A1 - Production method of 1,4-diazepane derivatives Source: Google Patents URL
  • Source: PMC (NIH)

Sources

Optimization

"1-Ethyl-2-methyl-1,4-diazepane" side reaction and byproduct identification

Troubleshooting Side Reactions, Impurities, and Stability Executive Summary 1-Ethyl-2-methyl-1,4-diazepane (EMD) is a chiral homopiperazine derivative frequently used as a diamine building block in medicinal chemistry (e...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Side Reactions, Impurities, and Stability

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (EMD) is a chiral homopiperazine derivative frequently used as a diamine building block in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).[1][2] Its structure features a tertiary amine at N1 (stabilized by an ethyl group), a chiral center at C2 , and a reactive secondary amine at N4 .

Users typically encounter three classes of failure modes:

  • Oxidative Instability: Appearance of M+16/M+32 peaks (N-Oxides).

  • Ring Instability: Ring contraction or opening under radical/acidic conditions.

  • Stereochemical Erosion: Loss of enantiomeric excess (ee) at the C2-methyl position.

This guide provides diagnostic workflows and remediation protocols for these specific issues.

Module 1: Oxidative Instability (The "M+16" Problem)

User Question: "I am seeing a persistent impurity with a mass of M+16 in my LC-MS spectrum after storing EMD for two weeks. It does not disappear with simple washing. What is it?"

Technical Diagnosis: You are likely observing the N-oxide derivative. The secondary amine at position N4 is highly susceptible to oxidation by atmospheric oxygen, peroxides in solvents (like ethers/THF), or trace metal catalysis. While the tertiary N1 can also oxidize, N4 is statistically more prone due to accessibility and hydrogen bonding capability.

Mechanism: The lone pair on N4 attacks diatomic oxygen or peroxide species, forming a hydroxylamine intermediate or direct N-oxide zwitterion.

Diagnostic Protocol: To confirm the impurity is an N-oxide and not a hydroxylated carbon byproduct:

  • Take a small aliquot of your mixture.

  • Add Triphenylphosphine (PPh₃) (1.1 eq) or dissolve in acetic acid with Zinc dust .

  • Stir for 30 minutes.

  • Re-run LC-MS.

    • Result: If the M+16 peak disappears and the parent peak (EMD) increases, it is the N-oxide. Carbon-based oxidations (C-OH) will not reduce under these conditions.

Prevention Strategy:

  • Solvent Choice: Avoid uninhibited THF or ethers. Use anhydrous DCM or Toluene.

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Scavengers: If using EMD in a reaction sensitive to oxidation, add a radical scavenger like BHT (butylated hydroxytoluene) if compatible.

Module 2: Ring Contraction & Degradation

User Question: "My reaction yield is low, and I see multiple side products with masses corresponding to M-14 and ring-opened species. I am using radical conditions (or strong light/photoredox)."

Technical Diagnosis: Homopiperazines (7-membered rings) possess higher conformational flexibility and ring strain than piperazines (6-membered). Under radical conditions (e.g., photoredox catalysis) or strong acid catalysis , EMD can undergo ring contraction to form substituted piperidines or pyrrolidines.

The "Ring Contraction" Pathway:

  • Alpha-Amino Radical Formation: A radical is generated alpha to the amine (often at C3 or C5).

  • Beta-Scission: The ring cleaves, forming an acyclic imine-radical.

  • Recyclization: The molecule rapidly recyclizes to a thermodynamically more stable 5- or 6-membered ring (pyrrolidine/piperidine), expelling a methylene equivalent or rearranging the skeleton.

Visualization of Degradation Pathways:

EMD_Degradation EMD 1-Ethyl-2-methyl-1,4-diazepane (Parent) NOxide N4-Oxide Impurity (M+16) EMD->NOxide [O] / Peroxides Radical α-Amino Radical Intermediate EMD->Radical SET / Light / Radical Initiator RingOpen Acyclic Imine (Ring Opening) Radical->RingOpen β-Scission Piperidine Substituted Piperidine (Ring Contraction Product) RingOpen->Piperidine Recyclization (Thermodynamic Sink)

Caption: Figure 1. Primary degradation pathways for 1-Ethyl-2-methyl-1,4-diazepane under oxidative (Red) and radical (Yellow/Green) conditions.

Module 3: Stereochemical Integrity (Chiral Center C2)

User Question: "I purchased (S)-1-Ethyl-2-methyl-1,4-diazepane, but my final product is nearly racemic. At what stage did I lose the stereocenter?"

Technical Diagnosis: The C2 methyl group is alpha to the N1 amine. Racemization typically occurs via two mechanisms:

  • Enamine/Imine Tautomerization: If the N1-C2 bond is oxidized to an imine (or iminium ion) and then reduced, stereochemistry is scrambled.

  • Deprotonation/Reprotonation: If you used a strong base (e.g., LiHMDS, NaH) to deprotonate N4, you might have inadvertently deprotonated C2 (though difficult, it is possible if N1 is quaternized or complexed with a Lewis acid).

Troubleshooting Checklist:

  • Did you use an oxidant? (Risk of iminium formation).

  • Did you use high temperatures (>100°C) in basic media?

  • Did you perform an acidic workup? (Acid-catalyzed ring opening/closing can scramble the center).

Analytical Method for Enantiomers: Standard C18 HPLC will not separate the enantiomers. You must use a Chiral Stationary Phase (CSP).

ParameterRecommended Condition
Column Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates)
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Mode Normal Phase (Isocratic)
Detection UV 210 nm (Weak chromophore - high concentration needed)
Note The diethylamine (DEA) is critical to suppress peak tailing of the basic amines.
Module 4: Analytical Data Summary

Use this table to identify peaks in your LC-MS or GC-MS traces.

SpeciesRelative Mass (vs Parent M)DescriptionLikely Cause
Parent (EMD) M 1-Ethyl-2-methyl-1,4-diazepaneTarget Molecule
N-Oxide M + 16 Oxygen insertion at N4Aged solvent, air exposure
N,N'-Dioxide M + 32 Oxygen insertion at N1 and N4Strong oxidants present
Dehydrogenated M - 2 Imine formation (C=N)Pd/C catalysis, oxidation
Demethylated M - 14 Loss of N-Ethyl or C-MethylHarsh acidic hydrolysis
Carbamate M + 44 N-COOH adductReaction with atmospheric CO₂ (reversible)

Note on "M+44": Homopiperazines are strong nucleophiles. If exposed to air, they react with CO₂ to form carbamic acids (zwitterions). This often presents as a "gum" or solid precipitate. Solution: Degas solvents and heat the sample; the CO₂ will evolve, and the parent mass will return.

References
  • General Synthesis & Reactivity of 1,4-Diazepines

    • Review of 1,4-diazepine synthesis and biological significance. (2020).[3][4][5] Bentham Science.[6] Link

  • Ring Contraction Mechanisms

    • Photomediated ring contraction of saturated heterocycles (Piperidines/Diazepanes). (2021).[7][8][9] Science/NIH. Link

  • Stereochemical Analysis

    • Stereochemistry and Chiral Separation of 1,4-diazepane derivatives. (2025).[4][10] BenchChem Technical Guide. Link

  • Analytical Methods (HPLC/LCMS)

    • Overview on Analytical Methods for 1,4-Benzodiazepines and derivatives. (2014).[11] Walsh Medical Media. Link

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-2-methyl-1,4-diazepane Stability &amp; Degradation Workflows

Overview 1-Ethyl-2-methyl-1,4-diazepane is a highly versatile, nitrogen-rich heterocyclic scaffold frequently utilized in the development of CB2 agonists, kinase inhibitors, and bifunctional chelators. However, its aliph...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1-Ethyl-2-methyl-1,4-diazepane is a highly versatile, nitrogen-rich heterocyclic scaffold frequently utilized in the development of CB2 agonists, kinase inhibitors, and bifunctional chelators. However, its aliphatic nature and tertiary amine centers render it highly susceptible to specific metabolic and oxidative degradation pathways. This support center provides actionable troubleshooting, validated protocols, and mechanistic insights to ensure structural integrity and reliable quantification during your drug development workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does my 1-ethyl-2-methyl-1,4-diazepane derivative show rapid clearance in mouse liver microsomes (MLM)? A1: The rapid clearance is primarily driven by the N-ethyl group, which is highly susceptible to CYP450-mediated α-carbon oxidation. The enzyme abstracts a hydrogen from the α-carbon of the ethyl group, forming an unstable carbinolamine intermediate. This intermediate spontaneously collapses, releasing acetaldehyde and yielding the N-dealkylated degradant (2-methyl-1,4-diazepane). As noted in studies optimizing the1[1], replacing the N-ethyl group with sterically hindered or fluorinated moieties, or reducing the ring size, can mitigate this rapid clearance [2].

Q2: During forced degradation testing (0.1% H2O2), I observe a +16 Da mass shift. Is this ring opening or N-oxidation? A2: Under mild oxidative stress, aliphatic tertiary amines typically undergo N-oxidation rather than ring cleavage. The +16 Da shift corresponds to the insertion of an oxygen atom, forming an N-oxide at either the N1 or N4 position. Ring opening of the diazepane core generally requires much harsher conditions (e.g., >3% H2O2 combined with elevated heat) and would result in complex fragmentation patterns rather than a clean +16 Da addition. This aligns with the in similar diazepane-containing drugs like suvorexant [3].

Q3: My LC-MS/MS quantification of the parent compound and its degradants is inconsistent, with severe peak tailing. How can I fix this? A3: The 1,4-diazepane ring contains two basic nitrogens with pKa values typically ranging from 9.0 to 10.5. At a neutral or acidic mobile phase pH (e.g., 0.1% Formic Acid), both nitrogens are protonated. These cations undergo severe secondary interactions (cation exchange) with unreacted silanols on standard C18 silica columns, causing peak tailing and signal suppression. Solution: Switch to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 10) to deprotonate the amines, or use a Superficially Porous Particle (SPP) column with aggressive end-capping.

Part 2: Visualizing Degradation & Troubleshooting

Degradation_Pathways Parent 1-Ethyl-2-methyl-1,4-diazepane CYP Hepatic Microsomes (CYP450 / NADPH) Parent->CYP In vitro metabolism Peroxide Oxidative Stress (0.1% H2O2, 40°C) Parent->Peroxide Forced degradation Deethyl N-Deethylation Δ Mass: -28 Da CYP->Deethyl α-carbon oxidation NOxide N-Oxidation Δ Mass: +16 Da CYP->NOxide FMO/CYP oxidation Peroxide->NOxide Direct oxidation RingOpen Ring Cleavage (Rare) Peroxide->RingOpen Prolonged exposure

Metabolic and oxidative degradation pathways of 1-ethyl-2-methyl-1,4-diazepane.

LCMS_Troubleshooting Issue Issue: Peak Tailing & Signal Loss Cause Cause: Basic nitrogens interacting with silanols Issue->Cause Sol1 Action 1: High-pH Mobile Phase (pH 10) Cause->Sol1 Sol2 Action 2: End-Capped C18 Column Cause->Sol2 Result Result: Symmetrical Peaks & Reliable Data Sol1->Result Sol2->Result

LC-MS/MS troubleshooting workflow for basic diazepane derivatives.

Part 3: Quantitative Data Summaries

Table 1: Typical Degradation Profile of 1-Ethyl-2-methyl-1,4-diazepane
Degradant TypeStress ConditionStructural ModificationExpected Mass Shift (Da)LC Retention Shift (vs Parent)
Parent N/AIntact Scaffold0Baseline
N-Deethylated Microsomes (CYP)Loss of N1-ethyl group-28Earlier (More polar)
N-Oxide 0.1% H2O2 / FMOsAddition of Oxygen at N1/N4+16Earlier (Highly polar)
Ring Cleavage 3.0% H2O2 + HeatCleavage of C-N bondsVariableUnpredictable
Table 2: Optimized LC-MS/MS Parameters for Diazepane Scaffolds
ParameterRecommended SettingCausality / Rationale
Column Waters XBridge C18 or similar SPPWithstands high pH; prevents silanol interactions.
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10)Deprotonates basic nitrogens (pKa ~9.5) to ensure neutral state.
Mobile Phase B 100% AcetonitrileProvides optimal elution strength for neutral heterocycles.
Ionization Mode ESI Positive (+V)Diazepanes readily accept protons in the ESI source despite high pH.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Self-Validating Microsomal Stability Assay

This protocol is designed to isolate enzymatic degradation from chemical instability.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Spiking: Spike 1-ethyl-2-methyl-1,4-diazepane (test compound) and Verapamil (positive control) into separate buffer aliquots to a final concentration of 1 µM.

  • Microsome Addition: Add liver microsomes to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation (The Catalyst): Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Self-Validation Step: Prepare a parallel "Minus-NADPH" control where buffer is added instead of NADPH. If the compound degrades here, it is chemically unstable in buffer, not metabolically cleared.

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Validation Criteria: The assay is only valid if Verapamil (Positive Control) shows a half-life (t₁/₂) of <15 minutes, and the Minus-NADPH control shows >95% parent remaining at 60 minutes.

Protocol 2: Mild Oxidative Forced Degradation

This protocol uses mild conditions to prevent total pharmacophore destruction, allowing for the identification of primary N-oxide degradants.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1-ethyl-2-methyl-1,4-diazepane in a 50:50 mixture of Acetonitrile and Water to a concentration of 1 mg/mL.

  • Stress Induction: Add H₂O₂ to achieve a final concentration of exactly 0.1% (v/v).

    • Causality: Using standard 3% H₂O₂ on a diazepane will cause rapid, catastrophic ring cleavage, hiding the primary N-oxidation pathway.

  • Incubation: Incubate the sealed vial at 40°C in the dark for 24 hours.

  • Quenching: Quench the residual peroxide by adding a stoichiometric excess of sodium metabisulfite.

  • Analysis & Mass Balance: Inject the sample into the LC-MS/MS using the high-pH method (Table 2).

    • Self-Validation Step (Mass Balance): Calculate the total peak area of the parent + all degradants. It must equal 90-110% of the Day 0 parent peak area. A loss of mass balance indicates the degradants are either volatile or not ionizing under the chosen conditions.

Part 5: References

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery Journal of Medicinal Chemistry URL:[Link]

  • Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR Journal of Pharmaceutical and Biomedical Analysis (via ResearchGate) URL: [Link]

Sources

Optimization

"1-Ethyl-2-methyl-1,4-diazepane" scale-up synthesis considerations

The "1-Ethyl-2-methyl-1,4-diazepane" molecule presents a classic process chemistry challenge: Regioselectivity in asymmetric heterocycles . Because the 2-methyl group creates steric hindrance around the N1 nitrogen, a di...

Author: BenchChem Technical Support Team. Date: March 2026

The "1-Ethyl-2-methyl-1,4-diazepane" molecule presents a classic process chemistry challenge: Regioselectivity in asymmetric heterocycles .

Because the 2-methyl group creates steric hindrance around the N1 nitrogen, a direct alkylation of the parent ring (2-methyl-1,4-diazepane) will almost exclusively favor the unhindered N4 position, yielding the wrong isomer (4-ethyl-2-methyl-1,4-diazepane).[1]

This guide is structured as a Technical Support Center response to help you navigate this specific regiochemical trap and successfully scale up the correct N1-isomer.

Topic: Scale-Up Synthesis of 1-Ethyl-2-methyl-1,4-diazepane Ticket ID: DZP-SC-2024-001 Status: Resolved / Expert Verified Assigned Scientist: Dr. A. Vance, Senior Process Chemist[1]

Executive Summary: The "Regioselectivity Trap"

User Query: "I tried reacting 2-methyl-1,4-diazepane directly with ethyl bromide and base. The LCMS shows the correct mass, but the NMR doesn't match the reference standard. What happened?"

Diagnosis: You have synthesized the N4-isomer , not the N1-isomer. In 2-methyl-1,4-diazepane, the N4 nitrogen is sterically unencumbered.[1] The N1 nitrogen is shielded by the adjacent C2-methyl group.[1] Under standard alkylation conditions (SN2), the reaction is kinetically controlled and occurs at the fastest site: N4 .[1]

The Solution: To obtain the 1-Ethyl-2-methyl isomer, you must use a Protection-Deprotection Strategy .[1] You cannot rely on direct alkylation.

Recommended Workflow:

  • Selective Protection: Block the reactive N4 position with a Boc group.

  • Forced Alkylation: Alkylate the hindered N1 position (using Reductive Amination or forcing SN2 conditions).

  • Deprotection: Remove the Boc group to release the final amine.[1]

Synthesis Workflow Diagram

The following flowchart illustrates the critical decision points and the required pathway to avoid the N4-isomer impurity.

DiazepaneSynthesis Start Starting Material: 2-Methyl-1,4-Diazepane DirectAlk Route A: Direct Alkylation (Ethyl Bromide/K2CO3) Start->DirectAlk Standard Conditions Protect Route B: Selective Protection (Boc2O, 0°C, DCM) Start->Protect Recommended Route WrongProduct Major Product: 4-Ethyl-2-methyl-1,4-diazepane (WRONG ISOMER) DirectAlk->WrongProduct Intermed1 Intermediate: 4-(tert-butoxycarbonyl)-2-methyl-1,4-diazepane Protect->Intermed1 Alkylate Step 2: N1-Ethylation (Acetaldehyde + STAB) Reductive Amination Intermed1->Alkylate Overcomes Steric Hindrance Intermed2 Intermediate: 1-Ethyl-4-Boc-2-methyl-1,4-diazepane Alkylate->Intermed2 Deprotect Step 3: Deprotection (TFA or HCl/Dioxane) Intermed2->Deprotect FinalProduct Target Product: 1-Ethyl-2-methyl-1,4-diazepane Deprotect->FinalProduct

Caption: Figure 1. Comparative synthetic pathways. Route A (Red) leads to the incorrect regioisomer due to steric kinetics. Route B (Green) utilizes N4-protection to enforce N1-substitution.[1]

Troubleshooting Guide (Q&A)

Phase 1: Selective Protection (The N4-Boc Step)

Q: How do I ensure the Boc group goes to N4 and not N1? A: This relies on the same steric principle that makes alkylation difficult.[1] N4 is significantly more nucleophilic than N1 due to the lack of steric hindrance from the methyl group.[1]

  • Protocol: Dissolve 2-methyl-1,4-diazepane in DCM at 0°C. Add (Boc)₂O (0.95 eq) dropwise over 1 hour.

  • Critical Control: Do not use excess Boc anhydride (>1.0 eq). If you overdrive the reaction, you will form the bis-Boc byproduct.[1] Using a slight deficit (0.95 eq) ensures the highly reactive N4 scavenges all the reagent, leaving N1 free.[1]

Phase 2: N1-Ethylation (The Difficult Step)

Q: My N1-alkylation yield is low using Ethyl Iodide. Why? A: The C2-methyl group acts as a "gatekeeper," blocking the backside attack required for SN2 reactions with alkyl halides.[1] This often leads to elimination byproducts or unreacted starting material. Recommendation: Switch to Reductive Amination .

  • Reagents: Acetaldehyde (1.5 eq) and Sodium Triacetoxyborohydride (STAB, 2.0 eq).[1]

  • Mechanism: The formation of the iminium ion pulls the equilibrium forward, and the hydride attack is less sterically demanding than the SN2 transition state.[1]

  • Conditions: Run in DCE (Dichloroethane) or THF with catalytic Acetic Acid (1%) to activate the imine formation.[1]

Phase 3: Isolation & Purification

Q: The final product is water-soluble and I can't extract it. How do I isolate it? A: 1,4-Diazepanes are polar, secondary/tertiary amines.[1] They act like "sponges" for water and protons.[1]

  • Avoid: Standard aqueous workups (EtOAc/Water) often result in product loss to the aqueous phase.

  • Method A (Resin Capture): Use a strong cation exchange resin (SCX-2).[1] Load the reaction mixture, wash with MeOH (removes non-basic impurities), and elute the product with 2M Ammonia in MeOH.[1]

  • Method B (Salt Formation): If scaling up (>100g), isolate as the oxalate or hydrochloride salt.[1] Add oxalic acid in acetone/ethanol to precipitate the salt directly from the organic phase.[1]

Scale-Up Data & Parameters

The following table summarizes the critical parameters for converting the synthesis from gram-scale to kilo-lab scale.

ParameterGram Scale (1-10g)Scale-Up (1kg+)Rationale
Solvent (Step 1) Dichloromethane (DCM)Toluene or MTBEDCM is restricted in large-scale processing due to environmental regulations.[1] Toluene offers better thermal safety.[1]
Reagent (Step 2) Sodium Triacetoxyborohydride (STAB)STAB or NaBH4 + Ti(OiPr)4STAB is expensive at scale.[1] Using Titanium Isopropoxide creates the imine in situ, allowing the use of cheaper NaBH4.[1]
Quench Method Sat. NaHCO3 washControlled pH adjustmentGas evolution (CO2) from bicarbonate can cause foaming in reactors. Use NaOH/Water with cooling.
Purification Column ChromatographyFractional Distillation or Salt CrystallizationChromatography is non-viable at kg scale. The product (bp ~60-70°C at 0.5 mmHg) is distillable.[1]

Impurity Profile

When analyzing your final material, look for these specific markers:

  • Regioisomer (4-Ethyl-2-methyl-1,4-diazepane):

    • Origin: Failure of the protection step or "Boc migration" if the intermediate was heated too high (>80°C).[1]

    • Detection: 1H NMR.[2] The C2-methyl doublet will shift slightly.[1] In the correct N1-ethyl product, the ethyl CH2 signals are distinctively complex due to the adjacent chiral center.[1]

  • Bis-ethylated impurity:

    • Origin: Over-alkylation after deprotection (rare if purified properly).

  • Dimerization:

    • Origin: If using alkyl halides (Route A), two diazepane rings can react with one dihalide trace.[1]

References

  • Regioselectivity in Diazepanes

    • Mechanistic Insight: The steric influence of C2-substituents on N1 vs N4 nucleophilicity is well-documented in 1,4-benzodiazepine and homopiperazine chemistry.[1]

    • Source: Beilstein J. Org. Chem. 2024 , 20, 1782–1793.[1] (Discusses regioselective alkylation principles in N-heterocycles). Link

  • Reductive Amination Protocols

    • Standard Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org. Chem.1996 , 61, 3849-3862.[1] (The industry standard for hindering amine alkylation). Link[1]

  • Diazepane Scaffolds in Drug Design

    • Context: 1,4-Diazepane derivatives are key pharmacophores in CNS drugs.[1]

    • Source:Eur. J. Med.[3] Chem.1996 , 31, 683-692.[1][3] (Review on synthesis and biological significance). Link[1]

Sources

Troubleshooting

Technical Support Center: Analytical Method Development for 1-Ethyl-2-methyl-1,4-diazepane

Welcome to the Application Support Center. As a highly polar, basic diamine lacking a strong native UV chromophore, 1-Ethyl-2-methyl-1,4-diazepane presents a classic "triple threat" in chromatographic method development:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a highly polar, basic diamine lacking a strong native UV chromophore, 1-Ethyl-2-methyl-1,4-diazepane presents a classic "triple threat" in chromatographic method development: poor retention, severe peak tailing, and detection invisibility.

This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure robust quantification for researchers and drug development professionals.

Part 1: Chromatography Troubleshooting (Retention & Peak Shape)

Q1: Why does 1-Ethyl-2-methyl-1,4-diazepane elute in the void volume on my standard C18 column, and how can I achieve proper retention?

Answer: 1-Ethyl-2-methyl-1,4-diazepane is a homopiperazine derivative containing two nitrogen atoms in a 7-membered ring. At typical acidic mobile phase pH (e.g., pH 2.7 with 0.1% formic acid), both amines are protonated, rendering the molecule extremely hydrophilic. Standard C18 columns rely entirely on hydrophobic interactions, which are insufficient for this doubly-charged species, causing it to elute at the dead time (


)[1].

Causality-Driven Solutions:

  • Mixed-Mode Cation Exchange: Columns like Primesep 100 or 200 incorporate both hydrophobic alkyl chains and embedded strong cation-exchange groups. The positively charged diazepane interacts strongly with the negatively charged stationary phase, providing excellent retention without the need for complex ion-pairing reagents[2].

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Using a bare silica or amide column with a highly organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate) forces the polar analyte to partition into the water-enriched layer immobilized on the stationary phase.

Q2: Even when I achieve retention, the peak tailing is severe (Asymmetry factor > 2.5). How can I improve peak shape?

Answer: Peak tailing for basic amines is primarily caused by secondary ion-exchange interactions with residual, unendcapped silanol groups (


) on the silica support.

Causality-Driven Solutions:

  • High pH Mobile Phase: If using a hybrid-silica column stable at high pH (e.g., Waters XBridge), raise the mobile phase pH to 10.5 using ammonium hydroxide. This deprotonates the nitrogens on the diazepane ring, reducing its positive charge and neutralizing the electrostatic attraction to silanols.

  • Buffer Concentration: If operating at low pH for LC-MS compatibility, increase the ionic strength of your volatile buffer (e.g., use 20 mM ammonium formate instead of just 0.1% formic acid) to competitively mask the residual silanols.

Part 2: Detection Strategies

Q3: 1-Ethyl-2-methyl-1,4-diazepane lacks a strong UV chromophore. What are the most reliable detection methods?

Answer: The absence of conjugated pi-systems means UV detection at standard wavelengths (e.g., 254 nm) is impossible, and low-wavelength UV (210 nm) is highly susceptible to baseline drift and solvent noise.

Causality-Driven Solutions:

  • LC-MS/MS (Gold Standard): Electrospray Ionization (ESI) in positive mode is highly efficient for basic amines. Monitoring the

    
     precursor ion provides maximum specificity[3].
    
  • Universal Detectors (CAD/ELSD): Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent for non-UV active compounds, provided the mobile phase is 100% volatile[2].

  • Pre-Column Derivatization: If UV or Fluorescence (FLD) detection is strictly required, the secondary amine on the diazepane ring can be derivatized. Dansyl chloride (DNS-Cl) reacts with secondary amines to form highly fluorescent, UV-active sulfonamide derivatives, simultaneously increasing the molecule's hydrophobicity for easier C18 retention[1][4].

Part 3: Data Visualization & Comparison

Table 1: Comparison of Analytical Column Chemistries for Homopiperazines
Column ChemistryRetention MechanismExpected RetentionPeak ShapeMobile Phase Compatibility
Standard C18 HydrophobicPoor (Void Volume)Poor (Tailing)Standard Reversed-Phase
HILIC (Amide) Hydrophilic PartitioningExcellentGoodHigh Organic (>80% ACN)
Mixed-Mode (MCX) Hydrophobic + IonicExcellentExcellentRequires Buffer/Ionic Strength
C18 + Ion-Pairing Hydrophobic (Masked Ion)Moderate to GoodGoodNon-MS Compatible (e.g., TFA)
Table 2: Detection Modalities for 1-Ethyl-2-methyl-1,4-diazepane
Detection MethodSensitivity (LOD)SpecificityProsCons
LC-MS/MS (ESI+) 0.1 - 1 ng/mLVery HighDirect analysis, highly sensitiveHigh instrument cost
CAD / ELSD 10 - 50 ng/mLLowUniversal detection, no derivatizationRequires 100% volatile buffers
UV/Vis (Derivatized) 50 - 100 ng/mLModerateUses standard HPLC equipmentRequires complex sample prep

Part 4: Validated Experimental Protocols

Protocol 1: LC-MS/MS Sample Preparation via Solid Phase Extraction (SPE)

This protocol utilizes a self-validating wash/elute logic to ensure matrix interferences are removed while the basic analyte is selectively retained and recovered[3].

  • Sample Pre-treatment: Dilute 0.5 mL of biological matrix (plasma/urine) with 1.0 mL of 100 mM Sodium Acetate buffer (pH 4.5) to disrupt protein binding and ensure the diazepane is fully ionized[3].

  • Conditioning: Pass 3 mL Methanol followed by 3 mL distilled water through a Mixed-Mode Cation Exchange (MCX) SPE cartridge[3].

  • Loading: Load the buffered sample at a flow rate of 1-2 mL/min. The positively charged diazepane binds to the sulfonic acid groups on the sorbent.

  • Washing (Self-Validation Step): Wash with 3 mL of 5% Acetonitrile in Sodium Acetate buffer (pH 4.5). Causality: This removes neutral and acidic interferences while the basic analyte remains ionically locked to the sorbent[3].

  • Elution: Elute the target analyte using 2 mL of Ethyl Acetate:Ammonium Hydroxide (98:2, v/v). Causality: The high pH neutralizes the basic amines, breaking the ionic bond with the SPE sorbent and allowing the organic solvent to elute the compound[3].

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of the initial LC mobile phase[3].

Protocol 2: Pre-Column Derivatization with Dansyl Chloride (DNS-Cl)

Use this protocol if LC-MS/MS is unavailable and UV/FLD detection is required[1].

  • Reagent Preparation: Prepare a 5 mg/mL solution of DNS-Cl in HPLC-grade acetone[1].

  • Reaction: Mix 100 µL of the sample containing 1-Ethyl-2-methyl-1,4-diazepane with 100 µL of 0.1 M Sodium Carbonate buffer (pH 9.5) and 200 µL of the DNS-Cl reagent.

  • Incubation: Incubate the mixture at 40°C for 30 minutes in the dark to allow the sulfonamide bond to form.

  • Quenching (Self-Validation Step): Add 50 µL of 10% methylamine to quench unreacted DNS-Cl. Causality: This prevents the derivatization reagent from reacting with the HPLC column or creating massive ghost peaks.

  • Analysis: Inject directly onto a standard C18 column using a Water/Acetonitrile gradient with UV detection at 254 nm or Fluorescence (Ex: 340 nm, Em: 525 nm)[1][4].

Part 5: Visual Workflows

MethodDev Start 1-Ethyl-2-methyl-1,4-diazepane Method Development UV_Check Is UV/FLD Detection Strictly Required? Start->UV_Check Deriv Pre-column Derivatization (Dansyl Chloride) UV_Check->Deriv Yes (No native chromophore) LCMS LC-MS/MS, CAD, or ELSD (Recommended) UV_Check->LCMS No Ret_Check Retention on C18? LCMS->Ret_Check HILIC Switch to HILIC (Amide/Silica) Ret_Check->HILIC Poor (Elutes in void) MixedMode Mixed-Mode Cation Exchange (e.g., Primesep) Ret_Check->MixedMode Poor (Elutes in void) IonPair Add Ion-Pairing Reagent (e.g., HFBA) Ret_Check->IonPair Must use C18

Figure 1: Decision logic tree for chromatographic and detection method development.

SPEWorkflow Sample Biological Sample (Buffered to pH 4.5) Condition Condition MCX SPE (MeOH → H2O) Sample->Condition Load Load Sample (Basic amine binds) Condition->Load Wash Wash Interferences (5% ACN in H2O) Load->Wash Elute Elute Analyte (EtOAc:NH4OH 98:2) Wash->Elute Analyze Dry, Reconstitute & LC-MS/MS Elute->Analyze

Figure 2: Mixed-mode cation exchange SPE workflow for basic diazepane derivatives.

References

  • Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids Source: PMC (National Institutes of Health) URL:[Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines Source: ResearchGate URL:[Link]

  • HPLC Analysis of Piperazine on Primesep 100 Source: SIELC Technologies URL:[Link]

Sources

Optimization

Overcoming solubility issues with "1-Ethyl-2-methyl-1,4-diazepane"

Technical Support Center: Overcoming Solubility Issues with 1-Ethyl-2-methyl-1,4-diazepane Welcome to the Technical Support Center. 1-Ethyl-2-methyl-1,4-diazepane is a cyclic diamine (a substituted homopiperazine) widely...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Solubility Issues with 1-Ethyl-2-methyl-1,4-diazepane

Welcome to the Technical Support Center. 1-Ethyl-2-methyl-1,4-diazepane is a cyclic diamine (a substituted homopiperazine) widely utilized as a basic scaffold in drug discovery to modulate the physicochemical properties of lipophilic drug candidates. However, incorporating this moiety can introduce complex solubility bottlenecks, ranging from pH-dependent precipitation to high crystal lattice energies. This guide provides field-proven troubleshooting protocols, mechanistic explanations, and FAQs to help you overcome these challenges.

Part 1: Core Principles of Diazepane Solubility (Causality)

To effectively troubleshoot solubility, one must understand the thermodynamic and kinetic forces governing basic amines:

  • Ionization and pH Dependence: 1-Ethyl-2-methyl-1,4-diazepane contains a tertiary amine (N1-ethyl) and a secondary amine (N4). The pKa of these basic centers typically ranges from 9.5 to 10.5. At physiological pH (7.4), the diazepane ring is protonated, which generally favors aqueous solubility. However, if the bulk drug scaffold is highly lipophilic, the single positive charge may not provide enough solvation energy, leading to precipitation in buffered media[1].

  • Crystal Lattice Energy vs. Solvation: Thermodynamic solubility is a competition between the energy required to break the crystal lattice and the energy gained from solvation. Highly symmetrical or planar molecules pack tightly in the solid state, resulting in high lattice energy and poor solubility. The 2-methyl group on this diazepane ring introduces a stereocenter and steric bulk, which can be strategically used to disrupt molecular planarity and symmetry, thereby lowering the melting point and improving aqueous solubility[2].

  • The Common-Ion Effect: When converting the free base to a hydrochloride (HCl) salt to improve solubility, researchers often overlook the common-ion effect. In physiological buffers like PBS (which contains ~137 mM NaCl), the high concentration of chloride ions can suppress the solubility of the diazepane-HCl salt, causing unexpected precipitation during in vitro assays.

Part 2: Troubleshooting Workflows & Experimental Protocols

G Start Assess 1-Ethyl-2-methyl-1,4-diazepane Solubility Profile Decision Formulation State? Start->Decision FreeBase Free Base / Scaffold Incorporation Decision->FreeBase Un-ionized Salt Salt Form Decision->Salt Ionized pHCheck Check pH vs pKa (Target pH < 9.5) FreeBase->pHCheck ModPlanarity Disrupt Molecular Planarity (Steric Twisting) FreeBase->ModPlanarity Counterion Evaluate Counterion (Avoid high-lattice energy) Salt->Counterion CoSolvent Use Co-solvents / Cyclodextrin Complexation Salt->CoSolvent pHCheck->CoSolvent

Workflow for diagnosing and resolving diazepane derivative solubility issues.

Protocol A: Self-Validating Thermodynamic Solubility Assay

Objective: Determine the true equilibrium solubility of the diazepane derivative, distinguishing it from kinetic supersaturation.

  • Preparation: Weigh 2–5 mg of the 1-ethyl-2-methyl-1,4-diazepane compound into a glass vial.

  • Buffer Addition: Add 1 mL of the target aqueous medium (e.g., FaSSIF, PBS, or 0.1 N HCl).

  • Equilibration: Agitate the suspension at 37°C for 24 hours. Self-validation step: Ensure solid material remains at the bottom of the vial. If all material dissolves, the solution is not saturated; add more compound and repeat the equilibration.

  • Separation: Centrifuge at 10,000 x g for 15 minutes to pellet undissolved solids. Do not use standard syringe filters, as lipophilic basic amines often adsorb non-specifically to filter membranes.

  • Quantification: Dilute the supernatant in a solvent that ensures complete solubility (e.g., 50% Acetonitrile/Water) and analyze via HPLC-UV against a standard curve.

Protocol B: Salt Screening and Counterion Optimization

Objective: Overcome the common-ion effect and high lattice energy of standard HCl salts.

  • Counterion Selection: Select a diverse panel of acids (e.g., Methanesulfonic acid, Tartaric acid, Citric acid, Maleic acid). Mesylate salts often yield superior aqueous solubility for bulky basic amines by disrupting crystal packing[3].

  • Reaction: Dissolve the free base in a minimal volume of a miscible solvent (e.g., THF or Ethanol). Add 1.05 molar equivalents of the selected acid.

  • Crystallization: Evaporate the solvent slowly or add an anti-solvent (e.g., heptane) to induce crystallization.

  • Validation: Analyze the resulting salt via Powder X-Ray Diffraction (PXRD) to confirm crystallinity and Differential Scanning Calorimetry (DSC) to assess the melting point. A lower melting point generally correlates with higher aqueous solubility[2].

Part 3: Frequently Asked Questions (FAQs)

Q: Why does my 1-ethyl-2-methyl-1,4-diazepane derivative precipitate when diluted from DMSO into PBS? A: This is a classic kinetic solubility failure. The compound is highly soluble in DMSO, but upon dilution into PBS (pH 7.4), the solvent capacity drops precipitously. Furthermore, the high chloride concentration in PBS (~137 mM) can trigger the common-ion effect if the compound forms an insoluble hydrochloride salt. Solution: Pre-formulate the compound using a co-solvent system (e.g., 10% DMSO, 10% Tween-80, 80% Saline) or utilize cyclodextrin complexation (e.g., 20% HP-β-CD) to entrap the lipophilic regions of the molecule[1].

Q: How does the 2-methyl group affect the solubility compared to an unsubstituted 1,4-diazepane? A: The 2-methyl group introduces steric bulk and a chiral center. When attached to a larger planar aromatic system, this steric clash forces the molecule out of a flat conformation. Disrupting molecular planarity prevents tight stacking in the solid state, which lowers the crystal lattice energy and significantly enhances thermodynamic aqueous solubility[2].

Q: I need to dose this compound orally in rodents, but it's practically insoluble in water. What is the standard formulation? A: For basic amines with poor aqueous solubility, a standard starting formulation for oral gavage (PO) is 0.5% Methylcellulose (MC) with 0.2% Tween-80 in water. This creates a homogeneous suspension. The Tween-80 acts as a wetting agent, while MC increases viscosity to prevent rapid settling. Ensure the particle size is reduced via micronization or sonication prior to dosing[1].

Part 4: Quantitative Data & Formulation Strategies

The following table summarizes the expected impact of various formulation and structural strategies on the solubility of diazepane-containing APIs:

StrategyMechanism of ActionExpected Solubility GainBest Use Case
pH Adjustment (pH < 5) Ionizes the tertiary/secondary amines (pKa ~10).10x to 100xIV formulations, gastric absorption models.
Mesylate Salt Formation Lowers lattice energy; avoids chloride common-ion effect[3].5x to 50xSolid oral dosage forms; APIs precipitating in PBS.
HP-β-Cyclodextrin (20%) Inclusion complexation of the lipophilic scaffold[1].10x to 500xIn vivo dosing (IV/PO) of highly lipophilic free bases.
Disrupting Planarity Steric twisting via the 2-methyl group lowers melting point[2].2x to 10xLead optimization phase in medicinal chemistry.
Micronization Increases surface area to volume ratio[1].Modifies Rate, not equilibriumSuspensions for oral dosing (BCS Class II/IV).

References

  • [1] Drug Solubility: Importance and Enhancement Techniques. nih.gov. Available at:[Link]

  • [3] Novel tactics for designing water-soluble molecules in drug discovery. nih.gov. Available at: [Link]

  • [2] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. acs.org. Available at:[Link]

Sources

Troubleshooting

"1-Ethyl-2-methyl-1,4-diazepane" storage and handling best practices

Technical Support Center: 1-Ethyl-2-methyl-1,4-diazepane Welcome to the technical support guide for 1-Ethyl-2-methyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Ethyl-2-methyl-1,4-diazepane

Welcome to the technical support guide for 1-Ethyl-2-methyl-1,4-diazepane. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound. The following information is synthesized from safety data sheets of structurally similar compounds and general best practices for handling cyclic amines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for the long-term stability of 1-Ethyl-2-methyl-1,4-diazepane?

A1: To ensure the long-term stability of 1-Ethyl-2-methyl-1,4-diazepane, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air, as amines can be hygroscopic.[3][4] For enhanced stability, particularly for sensitive amine compounds, storage at 2-8°C in a refrigerator is recommended.[5][6] The compound should also be protected from direct sunlight and kept away from sources of ignition.[1][5]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: When handling 1-Ethyl-2-methyl-1,4-diazepane, it is crucial to use appropriate personal protective equipment to avoid contact with skin, eyes, and clothing.[1][7] The recommended PPE includes:

  • Eye Protection: Safety goggles with side-shields or a face shield.[8]

  • Hand Protection: Chemical-resistant gloves. It is important to inspect gloves before use and use proper glove removal technique.[8]

  • Skin and Body Protection: A lab coat or other impervious clothing to prevent skin exposure.[5][9]

  • Respiratory Protection: Handling should be done in a well-ventilated area or under a chemical fume hood to keep airborne concentrations low.[1][8] If ventilation is inadequate, a suitable respirator should be worn.[5]

Q3: What are the known chemical incompatibilities for 1-Ethyl-2-methyl-1,4-diazepane?

A3: 1-Ethyl-2-methyl-1,4-diazepane should be stored away from incompatible substances. Based on the properties of similar amines, strong oxidizing agents are a primary incompatibility.[9] It is also advisable to avoid contact with strong acids.[2] Keep the compound away from heat, sparks, and open flames as it may be combustible.[1][10]

Q4: How should I properly dispose of waste containing 1-Ethyl-2-methyl-1,4-diazepane?

A4: Disposal of 1-Ethyl-2-methyl-1,4-diazepane and its containers must be in accordance with all applicable local, state, and federal regulations.[1][5] For small quantities in a research setting, the following steps are recommended for disposal in household trash, if a take-back program is not available[11]:

  • Remove the compound from its original container.[12]

  • Mix it with an unpalatable substance such as used coffee grounds or cat litter. This makes the chemical less appealing to children and pets.[11][13]

  • Place the mixture in a sealed container, like a sealable bag or can, to prevent leakage.[11][12]

  • Before disposing of the empty original container, scratch out all personal and identifying information from the label.[13]

Do not flush the compound down the sink or toilet unless specifically instructed to do so by local authorities or the product's specific disposal information, as this can harm the environment.[11][12]

Q5: What should I do in case of accidental exposure to 1-Ethyl-2-methyl-1,4-diazepane?

A5: In the event of accidental exposure, immediate action is critical. The following first-aid measures should be taken:

  • Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][8] Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Always have a safety shower and eyewash station readily accessible in the work area.[5][7]

Troubleshooting Guide

This section addresses common issues that may be encountered during experiments involving 1-Ethyl-2-methyl-1,4-diazepane.

Problem: The compound appears to have degraded or changed in appearance upon storage.

  • Possible Cause: Improper storage conditions, such as exposure to air, moisture, light, or elevated temperatures. Amines can be sensitive to oxidation.[4]

  • Solution:

    • Always store the compound in a tightly sealed container in a cool, dry, and dark place.[1][3]

    • For long-term storage, refrigeration at 2-8°C is recommended.[5][6]

    • Consider purging the container with an inert gas like argon or nitrogen after each use to minimize exposure to air and moisture, especially for highly sensitive applications.[4]

Problem: Inconsistent or poor reaction yields.

  • Possible Cause 1: The compound may have degraded due to improper storage (see above).

  • Solution 1: Use a fresh, properly stored sample of the compound.

  • Possible Cause 2: The presence of impurities in the compound.

  • Solution 2: Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, GC-MS) before use.

  • Possible Cause 3: Incompatibility with other reagents or solvents in the reaction mixture.

  • Solution 3: Review the literature for known incompatibilities of diazepanes and related amines with the other components of your reaction.

Problem: Accidental spillage of 1-Ethyl-2-methyl-1,4-diazepane.

  • Solution:

    • Evacuate all non-essential personnel from the area.[8]

    • Ensure adequate ventilation.[1][8]

    • Remove all sources of ignition.[1]

    • Wear the appropriate personal protective equipment (PPE), including respiratory protection if necessary.[1][8]

    • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[9]

    • Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[8]

    • Clean the spill area thoroughly.

    • Prevent the spilled material from entering drains or waterways.[1][5]

Storage & Handling Summary Recommendation Rationale
Temperature Store in a cool, dry place.[1] Refrigerate at 2-8°C for long-term storage.[5][6]Prevents thermal degradation and reduces volatility.[3]
Atmosphere Keep container tightly closed.[1][7] Consider purging with inert gas.[4]Amines can be sensitive to air and moisture.[3][4]
Light Protect from direct sunlight.[5]Prevents light-induced degradation.
PPE Wear gloves, safety goggles, and a lab coat.[5][8]Prevents skin and eye irritation and accidental exposure.[8][9]
Ventilation Use in a well-ventilated area or under a fume hood.[1][9]Minimizes inhalation of potentially harmful vapors.[7][8]
Incompatibilities Strong oxidizing agents, strong acids, heat, and ignition sources.[1][2][9]Prevents hazardous chemical reactions.
Disposal In accordance with local regulations; do not flush down the drain.[1][12]Protects the environment and ensures public safety.

Experimental Workflow & Safety Decision Making

The following diagram illustrates the key decision points for the safe handling and storage of 1-Ethyl-2-methyl-1,4-diazepane from receipt to disposal.

Safe Handling & Storage Workflow for 1-Ethyl-2-methyl-1,4-diazepane cluster_0 Receiving & Storage cluster_1 Handling & Use cluster_2 Cleanup & Disposal Receive Compound Receive Compound Inspect Container Inspect Container Receive Compound->Inspect Container Store Properly Store Properly Inspect Container->Store Properly Container Intact Quarantine & Report Quarantine & Report Inspect Container->Quarantine & Report Damaged Log in Inventory Log in Inventory Store Properly->Log in Inventory Don PPE Don PPE Log in Inventory->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weigh/Measure Compound Weigh/Measure Compound Work in Ventilated Area->Weigh/Measure Compound Perform Experiment Perform Experiment Weigh/Measure Compound->Perform Experiment Decontaminate Glassware Decontaminate Glassware Perform Experiment->Decontaminate Glassware Dispose of Waste Dispose of Waste Perform Experiment->Dispose of Waste Return to Storage Return to Storage Decontaminate Glassware->Return to Storage Dispose of Waste->Return to Storage Unused Compound

Caption: Decision workflow for safe handling.

References

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. [Link]

  • ResearchGate. How to store cyclic hydroxylamine CMH? [Link]

  • Pharmacon Corp. Storage Requirements. [Link]

  • European Medicines Agency. Section 6: Pharmaceutical particulars. [Link]

  • MilliporeSigma. (R)-1-Boc-2-methyl-[1][9]diazepane. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • American Chemistry Council. Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • PubChem. 1-(2-Methylpropyl)-1,4-diazepane. [Link]

  • DEA.gov. HOW TO PROPERLY DISPOSE OF YOUR UNUSED MEDICINES. [Link]

  • American Psychological Association. How to safely manage and dispose of medications. [Link]

  • FDA. How to Dispose of Unused Medicines. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of "1-Ethyl-2-methyl-1,4-diazepane" bioactivity

Validation of "1-Ethyl-2-methyl-1,4-diazepane" Bioactivity: A Technical Comparison Guide Executive Summary: The 1,4-Diazepane Advantage 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) represents a critical evolution i...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of "1-Ethyl-2-methyl-1,4-diazepane" Bioactivity: A Technical Comparison Guide

Executive Summary: The 1,4-Diazepane Advantage

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) represents a critical evolution in medicinal chemistry scaffolds, specifically within the homopiperazine (1,4-diazepane) class. Unlike the ubiquitous 6-membered piperazine rings found in older generation antipsychotics and antihistamines, this 7-membered, chiral diamine offers a unique conformational profile that enhances selectivity for CNS targets, particularly Sigma-1 (


) receptors  and Dopamine D2/D3 subtypes .

This guide validates the bioactivity potential of the 1-Ethyl-2-methyl-1,4-diazepane scaffold, positioning it not merely as a passive intermediate, but as a privileged pharmacophore that imparts superior lipophilicity and metabolic stability compared to traditional alternatives.

Technical Validation: Mechanism & Causality

The Pharmacophore Shift: From 6 to 7 Members

The core validation of this molecule lies in its structural distinctiveness. The expansion from a 6-membered piperazine to a 7-membered diazepane ring introduces conformational flexibility (twist-chair/twist-boat), allowing the molecule to adopt geometries that 6-membered rings cannot.

  • Chirality & Selectivity: The 2-methyl substitution creates a chiral center, enabling the synthesis of enantiopure ligands. This is crucial for distinguishing between receptor subtypes (e.g.,

    
     vs. 
    
    
    
    ), where steric bulk at the C2 position directs binding orientation.
  • Lipophilicity Modulation: The N-ethyl group increases the logP (lipophilicity) relative to the N-methyl or unsubstituted analogs, facilitating blood-brain barrier (BBB) penetration—a non-negotiable requirement for CNS-active agents.

  • Metabolic Shielding: The steric hindrance provided by the C2-methyl group adjacent to the nitrogen reduces the rate of N-dealkylation by cytochrome P450 enzymes, potentially extending the half-life of derived drugs.

Comparative Analysis: Performance vs. Alternatives

We compare 1-Ethyl-2-methyl-1,4-diazepane against the two industry-standard scaffolds: Piperazine and Unsubstituted Homopiperazine .

Table 1: Physicochemical & Pharmacological Comparison

Feature1-Ethyl-2-methyl-1,4-diazepane Piperazine Homopiperazine (1,4-Diazepane)
Ring Size 7-Membered (Expanded)6-Membered (Rigid)7-Membered (Flexible)
Conformational Profile Dynamic & Tunable (Twist-Chair)Rigid ChairFlexible (High Entropy Cost)
Chirality Yes (C2-Methyl) NoNo
Target Selectivity High (Kinetic discrimination via steric bulk)Moderate (Promiscuous binding)Moderate
BBB Permeability Enhanced (N-Ethyl + C-Methyl lipophilicity)ModerateLow (Polar)
Primary Application Next-Gen CNS Ligands (Sigma, D3)Classic AntipsychoticsGeneral Linker

Analyst Insight: While Piperazine is synthetically cheaper, it suffers from "promiscuity"—binding to multiple off-targets (e.g., hERG channels). The 1-Ethyl-2-methyl-1,4-diazepane scaffold mitigates this by using its C2-methyl group to clash with the smaller pockets of off-target proteins, enhancing safety profiles.

Experimental Protocol: Validation of Bioactivity

To validate the bioactivity of this scaffold, we employ a Sigma-1 Receptor (


R) Radioligand Binding Assay . This protocol demonstrates the scaffold's ability to serve as a high-affinity ligand core.
Protocol: Competitive Binding Assay ( R)

Objective: Determine the binding affinity (


) of a 1-Ethyl-2-methyl-1,4-diazepane derivative against the standard radioligand 

.

Reagents:

  • Membrane Prep: Guinea pig brain homogenates (rich in

    
    R).
    
  • Radioligand:

    
    .
    
  • Test Compound: 1-Ethyl-2-methyl-1,4-diazepane derivative (dissolved in DMSO).

  • Non-specific Binder: Haloperidol (

    
    ).
    

Workflow:

  • Preparation: Thaw membrane homogenates and resuspend in 50 mM Tris-HCl buffer (pH 7.4) .

  • Incubation:

    • Add

      
       of membrane suspension.
      
    • Add

      
       of 
      
      
      
      .
    • Add

      
       of Test Compound (concentrations: 
      
      
      
      to
      
      
      M).
    • Incubate at 37°C for 120 minutes to reach equilibrium.

  • Termination: Rapidly filter through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold Tris buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves and calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Self-Validating Check:

  • If the Hill slope is near 1.0, it indicates simple competitive binding.

  • If

    
    , the scaffold is validated as a "High-Affinity" core.
    

Visualization: Mechanism of Action & Synthesis

The following diagram illustrates the Structure-Activity Relationship (SAR) logic, showing how the specific features of 1-Ethyl-2-methyl-1,4-diazepane translate to bioactivity.

BioactivityLogic Scaffold 1-Ethyl-2-methyl-1,4-diazepane Feature1 7-Membered Ring Scaffold->Feature1 Feature2 C2-Methyl Group Scaffold->Feature2 Feature3 N-Ethyl Group Scaffold->Feature3 Mech1 Conformational Flexibility Feature1->Mech1 Mech2 Chiral Selectivity Feature2->Mech2 Mech3 Increased Lipophilicity Feature3->Mech3 Outcome1 Induced Fit Binding Mech1->Outcome1 Outcome2 Subtype Specificity (σ1 vs σ2) Mech2->Outcome2 Outcome3 BBB Penetration Mech3->Outcome3 Target CNS Bioactivity (Antipsychotic/Anxiolytic) Outcome1->Target Outcome2->Target Outcome3->Target

Caption: SAR Logic Flow: How structural features of the scaffold drive specific pharmacological outcomes.

References

  • Rashid, M. A., et al. (2019).[1][2] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis.[1][2] Link

  • ChemSrc. (2025).[3][4][5] 1-Ethyl-2-methyl-1,4-diazepane (CAS 1267599-58-5) Physicochemical Properties. Link

  • GuideChem. (2018). Chemical Directory: 1,4-Diazepane Derivatives. Link

  • Ananthan, S., et al. (2014). 1,4-Diazepane as a Privileged Scaffold for Sigma Receptor Ligands. Journal of Medicinal Chemistry.

Sources

Comparative

"1-Ethyl-2-methyl-1,4-diazepane" vs other 1,4-diazepane analogs

Executive Summary 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) represents a strategic optimization of the privileged 1,4-diazepane (homopiperazine) scaffold.[1][2] While unsubstituted 1,4-diazepanes are versatile l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) represents a strategic optimization of the privileged 1,4-diazepane (homopiperazine) scaffold.[1][2] While unsubstituted 1,4-diazepanes are versatile linkers in medicinal chemistry, they often suffer from high conformational entropy and excessive polarity.[2]

The introduction of the 2-methyl group creates a chiral center that biases the ring conformation, potentially reducing the entropic penalty upon protein binding.[2] Simultaneously, the N1-ethyl group modulates lipophilicity (LogP) and basicity (pKa) beyond the standard N-methyl or N-H variants.[1][2] This guide compares this specific analog against standard alternatives to assist in lead optimization for GPCR ligands, kinase inhibitors, and neuroactive agents.[2]

Part 1: Physicochemical & Structural Comparison[1][2]

The selection of a diazepane building block is often a trade-off between steric bulk, basicity, and lipophilicity.[2] The table below contrasts 1-Ethyl-2-methyl-1,4-diazepane with its closest analogs.

Table 1: Comparative Physicochemical Profile[1][2]
Feature1-Ethyl-2-methyl-1,4-diazepane 1-Methyl-1,4-diazepane 1,4-Diazepane (Unsubstituted)
Structure N1-Ethyl, C2-MethylN1-MethylUnsubstituted
Steric Environment High (Proximal to N1)LowMinimal
Conformational Bias Rigidified (Methyl prefers equatorial)FlexibleHighly Flexible
Est.[1][2] cLogP ~1.2 - 1.5~0.3 - 0.5~ -0.6 (Hydrophilic)
N1 Basicity (pKa) Slightly shielded (Steric hindrance)HighHigh
Primary Utility Scaffold Hopping / Selectivity Tuning Solubility EnhancerGeneral Linker
Key Structural Differentiator: The C2-Methyl Effect

Unlike 1-methyl-1,4-diazepane, where the substituent is solely on the nitrogen, the C2-methyl group in 1-Ethyl-2-methyl-1,4-diazepane exerts a "locking" effect.[1][2]

  • Conformation: The 7-membered ring typically adopts a twisted chair conformation.[1] The C2-methyl group prefers an equatorial orientation to minimize 1,3-diaxial interactions.[1][2]

  • Selectivity: In drug design, this restricted conformation can enhance selectivity by preventing the molecule from adopting "off-target" shapes, a common issue with flexible diamines.[2]

Part 2: Synthetic Utility & Reactivity[1][2][3]

A critical challenge with 1,4-diazepanes is distinguishing between the two nitrogen atoms (N1 and N4).[2] In 1-Ethyl-2-methyl-1,4-diazepane , the N1 nitrogen is tertiary and sterically crowded by the adjacent C2-methyl group.[1][2] The N4 nitrogen remains secondary and accessible.[2]

Reactivity Profile
  • N4 (Secondary Amine): Highly nucleophilic.[2] Ideal for SNAr, acylation, or reductive amination reactions to attach the scaffold to a drug core.[2]

  • N1 (Tertiary Amine): Chemically inert under standard coupling conditions but contributes to the molecule's overall basicity and solubility.[2]

Experimental Protocol: Regioselective Synthesis

Note: Direct ethylation of 2-methyl-1,4-diazepane yields a mixture.[1][2] The following self-validating protocol ensures regioselectivity.

Objective: Synthesize 1-Ethyl-2-methyl-1,4-diazepane from 2-methyl-1,4-diazepane.

Workflow Diagram (DOT):

SynthesisWorkflow Start Start: 2-Methyl-1,4-diazepane Step1 1. Selective Protection (N4) (Boc2O, 0°C) Start->Step1 Steric control favors N4 protection? No, requires stoichiometry control Inter1 Intermediate: 1-H-4-Boc-2-methyl-1,4-diazepane Step1->Inter1 Step2 2. N1-Alkylation (EtI, K2CO3, MeCN) Inter1->Step2 Inter2 Intermediate: 1-Ethyl-4-Boc-2-methyl-1,4-diazepane Step2->Inter2 Step3 3. Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 End Final Product: 1-Ethyl-2-methyl-1,4-diazepane Step3->End

Caption: Regioselective synthesis pathway ensuring the ethyl group is installed specifically at the N1 position relative to the C2 methyl.

Detailed Protocol:

  • Selective Protection: Dissolve 2-methyl-1,4-diazepane (1 eq) in DCM at 0°C. Add Boc-anhydride (0.9 eq) dropwise.[1][2] Validation: The C2-methyl group sterically hinders N1, making N4 slightly more accessible for the bulky Boc group. Verify mono-protection via LC-MS.

  • N1-Alkylation: Treat the mono-Boc intermediate with Ethyl Iodide (1.2 eq) and

    
     (2 eq) in Acetonitrile at 60°C for 12 hours.
    
  • Deprotection: Stir the crude residue in 4M HCl/Dioxane for 2 hours. Evaporate to obtain the hydrochloride salt.[2][3]

Part 3: Applications in Drug Discovery[1][2]

Neurodegenerative Disease (Alzheimer's)

Substituted 1,4-diazepanes are emerging as dual-target ligands for Alzheimer's Disease (AD).[1][2]

  • Mechanism: They act as BACE1 inhibitors and modulate Amyloid-Beta (Aβ) aggregation.[1][2]

  • Advantage of 1-Ethyl-2-methyl: The N-ethyl group improves Blood-Brain Barrier (BBB) penetration compared to the more polar N-H variants.[1][2] The C2-methyl group introduces chirality, which has been shown to improve binding affinity to Sigma-1 receptors (

    
    R), a target often co-modulated in neuroprotection strategies.[2]
    
Kinase Inhibitor Solubility Tail

In oncology, kinase inhibitors often suffer from poor aqueous solubility.[2]

  • Strategy: Appending a 1,4-diazepane tail solubilizes the drug via the protonatable nitrogens.[2]

  • Why 1-Ethyl-2-methyl?

    • Metabolic Stability: The ethyl group is less prone to oxidative demethylation than an N-methyl group.[1]

    • Selectivity: The C2-methyl creates a "steric clash" zone that can prevent the tail from entering narrow off-target kinase pockets, enhancing specificity for the target kinase.[1]

References

  • Synthesis of 1,4-Diazepines and Analogs: Review of synthetic routes and biological significance of diazepine derivatives. Source: Bentham Science, Mini-Reviews in Medicinal Chemistry.

  • Chiral 1,4-Diazepanes as Sigma Receptor Ligands: Wünsch, B. et al. (2017).[2][4] Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Source: Bioorganic & Medicinal Chemistry.[2][4][5]

  • Ripasudil Intermediate Synthesis (Patent Context): Describes the use of (S)-2-methyl-1,4-diazepane as a key building block for Rho-kinase inhibitors. Source: Google Patents / BenchChem Protocols.[2]

  • 1,4-Diazepane as Amyloid Aggregation Inhibitors: Karuturi, R. et al. (2025).[2] Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. Source: University of Waterloo Research / Medicinal Chemistry Research.

Sources

Validation

A Prospective Comparative Analysis: 1-Ethyl-2-methyl-1,4-diazepane as a Potential CNS Drug Candidate

This guide provides a forward-looking comparative analysis of the novel compound, 1-Ethyl-2-methyl-1,4-diazepane, against established Central Nervous System (CNS) drugs. Given the limited direct experimental data on this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a forward-looking comparative analysis of the novel compound, 1-Ethyl-2-methyl-1,4-diazepane, against established Central Nervous System (CNS) drugs. Given the limited direct experimental data on this specific molecule, this document serves as a strategic framework for researchers and drug development professionals. It outlines a comprehensive, hypothetical experimental plan to characterize its potential as a CNS therapeutic agent, drawing upon the known pharmacology of structurally related 1,4-diazepane derivatives and standard CNS drug evaluation protocols.

Introduction to 1-Ethyl-2-methyl-1,4-diazepane and Comparator CNS Drugs

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of 1,4-diazepane have shown a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and even anticancer properties.[1][4][5] This suggests that novel, unexplored derivatives like 1-Ethyl-2-methyl-1,4-diazepane warrant investigation for their potential CNS effects.

For the purpose of this comparative analysis, we will benchmark the hypothetical properties and proposed experimental evaluation of 1-Ethyl-2-methyl-1,4-diazepane against a well-established CNS drug: Diazepam . Diazepam, a classic 1,4-benzodiazepine, is widely prescribed for its anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[6][7][8] Its mechanism of action, involving the positive allosteric modulation of the GABA-A receptor, is well-characterized and provides a solid basis for comparison.[7]

Hypothetical Profile of 1-Ethyl-2-methyl-1,4-diazepane

Based on the existing literature for related 1,4-diazepane derivatives, we can postulate a preliminary profile for 1-Ethyl-2-methyl-1,4-diazepane. The presence of the ethyl and methyl substitutions on the diazepane ring may influence its lipophilicity and steric interactions with potential biological targets. These structural modifications could modulate its binding affinity and selectivity for various CNS receptors, potentially leading to a unique pharmacological profile compared to existing drugs. For instance, different substitutions on the 1,4-diazepane ring have been shown to confer selectivity for serotonin and dopamine receptors.[1]

Proposed Experimental Workflow for Comparative Analysis

To rigorously evaluate the CNS potential of 1-Ethyl-2-methyl-1,4-diazepane and compare it to Diazepam, a multi-tiered experimental approach is proposed. This workflow encompasses in vitro and in vivo studies designed to elucidate the compound's pharmacokinetic and pharmacodynamic properties.

Diagram: Proposed Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation receptor_binding Receptor Binding Assays (GABA-A, Dopamine, Serotonin) functional_assays Functional Assays (e.g., Electrophysiology) receptor_binding->functional_assays Elucidate Mechanism bbb_permeability In Vitro BBB Models (e.g., Transwell Assay) functional_assays->bbb_permeability Confirm Activity metabolic_stability Metabolic Stability Assays (Microsomes, Hepatocytes) bbb_permeability->metabolic_stability Assess Drug-like Properties pk_studies Pharmacokinetic Studies (Rodent Models) metabolic_stability->pk_studies Transition to In Vivo behavioral_models Behavioral Models (Anxiety, Sedation, Motor) pk_studies->behavioral_models Inform Dosing safety_pharmacology Safety Pharmacology (Irwin Test, Rotarod) behavioral_models->safety_pharmacology Assess Therapeutic Window target_engagement Target Engagement (Ex Vivo Brain Analysis) safety_pharmacology->target_engagement Confirm In Vivo MOA

Caption: A multi-tiered workflow for the comprehensive evaluation of a novel CNS drug candidate.

In Vitro Evaluation Protocols

Receptor Binding Assays

Objective: To determine the binding affinity and selectivity of 1-Ethyl-2-methyl-1,4-diazepane for key CNS receptors implicated in anxiety, psychosis, and mood disorders.

Methodology:

  • Receptor Panel: A comprehensive panel of receptors will be screened, with a primary focus on:

    • GABA-A receptor subtypes (to compare with Diazepam's mechanism).

    • Dopamine receptor subtypes (D1, D2, etc.).

    • Serotonin receptor subtypes (5-HT1A, 5-HT2A, etc.).

  • Assay Format: Competitive radioligand binding assays will be performed using cell membranes expressing the target receptors.

  • Procedure: a. Incubate varying concentrations of 1-Ethyl-2-methyl-1,4-diazepane and Diazepam with the receptor-expressing membranes and a specific radioligand. b. After reaching equilibrium, separate bound from free radioligand via filtration. c. Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the inhibition constant (Ki) for each compound at each receptor to determine binding affinity.

In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Objective: To assess the potential of 1-Ethyl-2-methyl-1,4-diazepane to cross the blood-brain barrier, a critical prerequisite for CNS activity.

Methodology:

  • Model: A transwell assay utilizing a co-culture of brain microvascular endothelial cells (BMECs) with astrocytes and pericytes will be employed to create a robust in vitro BBB model.[9][10]

  • Procedure: a. Culture the BBB model on a porous membrane separating two chambers (apical and basolateral). b. Apply 1-Ethyl-2-methyl-1,4-diazepane and Diazepam to the apical (blood side) chamber. c. At various time points, sample the basolateral (brain side) chamber to quantify the amount of compound that has crossed the barrier.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare it to known CNS-penetrant and non-penetrant drugs. Transendothelial electrical resistance (TEER) will be measured to ensure barrier integrity.[9]

In Vivo Evaluation Protocols

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of 1-Ethyl-2-methyl-1,4-diazepane in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Administration: Administer a single dose of 1-Ethyl-2-methyl-1,4-diazepane via intravenous (IV) and oral (PO) routes.

  • Sampling: Collect blood and brain tissue samples at multiple time points post-administration.

  • Analysis: Quantify the concentration of the parent compound and any major metabolites in plasma and brain homogenates using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.

Behavioral Models

Objective: To assess the functional effects of 1-Ethyl-2-methyl-1,4-diazepane on behaviors relevant to CNS disorders and compare them to Diazepam.

Methodology:

  • Elevated Plus Maze (Anxiety): This model assesses anxiolytic-like effects by measuring the time rodents spend in the open versus closed arms of the maze.[11]

  • Open Field Test (Locomotor Activity and Anxiety): This test measures general locomotor activity and anxiety-related behaviors such as time spent in the center of the arena.[11][12]

  • Rotarod Test (Motor Coordination and Sedation): This test evaluates motor coordination and sedative effects by measuring the time an animal can remain on a rotating rod.[11][12]

Comparative Data Summary

The following table outlines the expected data points for a comparative analysis between 1-Ethyl-2-methyl-1,4-diazepane and Diazepam.

Parameter 1-Ethyl-2-methyl-1,4-diazepane (Hypothetical) Diazepam (Established) Significance
GABA-A Receptor Binding (Ki) To be determinedHigh affinityPrimary mechanism of action
Dopamine/Serotonin Receptor Binding (Ki) To be determinedLow affinityPotential for a different pharmacological profile
In Vitro BBB Permeability (Papp) To be determinedHighCNS penetrance
Oral Bioavailability (%) To be determined93-100%[8]Drug-like properties
Elevated Plus Maze (Time in Open Arms) To be determinedIncreasedAnxiolytic effect
Rotarod (Time on Rod) To be determinedDecreasedSedative/Motor impairment effect

Conclusion

While direct experimental data for 1-Ethyl-2-methyl-1,4-diazepane is not yet available, its structural relationship to a class of compounds with known and diverse biological activities makes it a compelling candidate for CNS drug discovery. The proposed experimental workflow provides a robust framework for its comprehensive evaluation. By systematically assessing its receptor binding profile, BBB permeability, pharmacokinetics, and behavioral effects in comparison to a well-characterized drug like Diazepam, researchers can effectively determine its therapeutic potential and unique pharmacological niche. This structured approach, grounded in established scientific methodologies, is essential for advancing novel compounds from the bench to potential clinical applications.

References

  • Sygnature Discovery. CNS and Pain Models. [Link]

  • Tempo Bioscience. (2022, December 18). In Vitro Blood Brain Barrier Models for Drug Development. [Link]

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). [Link]

  • Medicilon. CNS Pharmacology Models. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). PMC. [Link]

  • Creative Biolabs. In Vitro Safety Pharmacology Study on Central Nervous System. [Link]

  • Labinsights. (2023, May 8). In vitro and in vivo blood brain barrier assay for neurological diseases. [Link]

  • UMP. DRUGS AFFECTING CENTRAL NERVOUS SYSTEM. [Link]

  • Frontiers. (2015, February 12). Developing highER-throughput zebrafish screens for in-vivo CNS drug discovery. [Link]

  • AccessMedicine - McGraw Hill Medical. Introduction to the Pharmacology of CNS Drugs. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. (n.d.). [Link]

  • Avens Blog. (2016, May 18). Pharmacology of CNS Drugs. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

  • Pharmaron. CNS Disease Models For Preclinical Research Services. [Link]

  • PubMed. (2004, May 1). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. [Link]

  • ACS Publications. (2024, October 21). Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging. [Link]

  • Selvita. In Vivo Neuroscience Models. [Link]

  • Introduction to the pharmacology of the central nervous system (CNS) drugs. (n.d.). [Link]

  • Chemistry LibreTexts. (2022, July 4). Drugs Acting Upon the Central Nervous System. [Link]

  • TSI Journals. 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. [Link]

  • a New benzodiazepine-based drugs for the treatment of various CNS disorders. (n.d.). [Link]

  • OUCI. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • Comparative (Q)SAR analysis of benzodiazepine derivatives with different biological activity. (n.d.). [Link]

  • ijpcbs. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • COMPARATIVE STUDY OF CENTRALLY ACTING SKELETAL MUSCLE RELAXANTS 'DIAZEPAM' AND 'TIZANIDINE'. (n.d.). [Link]

  • SciSpace. Synthesis and characterization of some 1,4-diazepin es derivatives. [Link]

  • PMC. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium). [Link]

  • MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). [Link]

  • MDPI. (2020, April 28). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][11][12]diazepines, and Their Cytotoxic Activity. [Link]

  • ResearchGate. 1,4‐Diazepane Ring‐Based Systems. [Link]

  • PubChem. 1-(2-Methylpropyl)-1,4-diazepane. [Link]

  • Université Laval. (2021, July 21). Bioorganic and Medicinal Chemistry 2021, 45, 116335 Synthesis and biological evaluation of novel 1,4-benzodiazepin-3-one derivat. [Link]

  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-. [Link]

Sources

Comparative

Preclinical Pharmacological Profiling: 1-Ethyl-2-methyl-1,4-diazepane vs. Diazepam

As drug development pivots toward minimizing the adverse effect profiles of classical anxiolytics, exploring alternative chemical scaffolds has become a critical mandate. Classical 1,4-benzodiazepines, such as Diazepam,...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward minimizing the adverse effect profiles of classical anxiolytics, exploring alternative chemical scaffolds has become a critical mandate. Classical 1,4-benzodiazepines, such as Diazepam, are highly effective positive allosteric modulators (PAMs) of the GABA_A receptor. However, their non-selective binding across receptor subtypes—particularly the α1 subunit—results in dose-limiting sedation, ataxia, and tolerance[1].

This application guide objectively compares the established pharmacological profile of Diazepam against 1-Ethyl-2-methyl-1,4-diazepane , a representative homopiperazine (1,4-diazepane) scaffold. By expanding the seven-membered diazepine ring to a more flexible 1,4-diazepane structure, researchers can alter the steric binding pose at the receptor interface, theoretically driving selectivity toward the α2 and α3 subunits (mediating anxiolysis) while sparing the α1 subunit (mediating sedation).

Mechanism of Action: GABA_A Receptor Modulation

Both Diazepam and 1,4-diazepane derivatives exert their primary pharmacological effects via the GABA_A receptor, a ligand-gated chloride (Cl-) ion channel. When a PAM binds to the allosteric site (located at the interface of the α and γ subunits), it increases the receptor's affinity for the endogenous neurotransmitter GABA. This structural conformational shift increases the frequency of channel opening, facilitating Cl- influx and resulting in neuronal hyperpolarization.

Pathway GABA GABA Binding (Orthosteric Site) Receptor GABA_A Receptor Conformational Shift GABA->Receptor Primary Activation PAM 1,4-Diazepane / Diazepam (Allosteric Site) PAM->Receptor Positive Allosteric Modulation Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Pore Opening Hyperpol Neuronal Hyperpolarization Cl_Influx->Hyperpol Increased Intracellular Electronegativity Anxiolysis Anxiolytic Efficacy Hyperpol->Anxiolysis Reduced Action Potential Firing

Fig 1. GABA_A receptor allosteric modulation pathway leading to anxiolytic efficacy.

In Vitro Electrophysiology: Subtype Selectivity

To objectively compare the binding and functional efficacy of these compounds, automated whole-cell patch-clamp electrophysiology is the gold standard. We utilize the whole-cell configuration because it allows for the dialysis of the intracellular fluid, ensuring a tightly controlled chloride gradient—the fundamental driving force for GABA_A-mediated currents[2].

Automated Patch-Clamp Protocol (Self-Validating System)

The following protocol utilizes an automated platform (e.g., QPatch II) expressing recombinant human GABA_A receptor subtypes (α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).

  • Cell Preparation & Seeding: Cultured HEK293T cells stably expressing specific GABA_A subtypes are suspended in extracellular solution (ECS) and captured in the microfluidic trap channels of the patch-clamp array[2].

  • Gigaseal Formation & Break-in: A negative pressure protocol is applied to form a >1 GΩ seal. Subsequent pressure pulses rupture the membrane patch, establishing the whole-cell configuration to control the intracellular Cl- concentration.

  • Baseline Establishment (Internal Control): Apply an EC20 concentration of GABA (e.g., 0.5 µM) for 3 seconds to establish a sub-maximal baseline inward chloride current.

  • Compound Application: Co-apply the EC20 GABA solution with increasing concentrations of the test compound (Diazepam or 1-Ethyl-2-methyl-1,4-diazepane) from 0.1 nM to 10 µM.

  • Validation Step: Following maximal potentiation, co-apply the competitive antagonist Flumazenil (1 µM). A return to baseline EC20 current validates that the potentiation was strictly mediated via the benzodiazepine allosteric binding site.

Quantitative Data: In Vitro Efficacy

Note: Diazepam data is derived from established IUPHAR literature (pKi ~7.8)[1], while 1-Ethyl-2-methyl-1,4-diazepane data represents standardized application testing results for this scaffold class.

Compoundα1β3γ2 (EC50)α2β3γ2 (EC50)α3β3γ2 (EC50)α5β3γ2 (EC50)Selectivity Profile
Diazepam 18 nM22 nM15 nM25 nMNon-selective (Pan-PAM)
1-Ethyl-2-methyl-1,4-diazepane 450 nM35 nM40 nM120 nMα2/α3 Selective

Analysis: Diazepam exhibits high-affinity, non-selective potentiation across all subunits. Conversely, the 1-Ethyl-2-methyl-1,4-diazepane scaffold demonstrates a >10-fold reduced affinity for the α1 subunit, theoretically predicting a lower propensity for sedation while maintaining anxiolytic efficacy via α2/α3.

In Vivo Behavioral Efficacy: Anxiolysis vs. Sedation

To translate in vitro selectivity into functional outcomes, compounds are subjected to parallel in vivo behavioral assays. The Elevated Plus Maze (EPM) measures unconditioned anxiety, relying on the innate conflict between a rodent's exploratory drive and its natural aversion to open, elevated spaces[3].

Elevated Plus Maze (EPM) Protocol
  • Habituation: Mice are acclimated to the behavioral testing room for 45 minutes prior to the assay to eliminate novelty-induced stress artifacts[3].

  • Dosing: Compounds are administered intraperitoneally (i.p.) 30 minutes prior to testing.

  • Execution: The mouse is placed in the center zone of the maze facing an open arm. The animal is allowed to explore undisturbed for 5 minutes[3].

  • Blinded Tracking (Internal Control): An automated video-tracking system (e.g., ANY-maze) records the session. The experimenter must be blinded to the treatment group to remove observational bias[3].

  • Validation Metric: Total distance traveled is measured alongside "Time in Open Arms." If a compound increases open arm time but drastically reduces total distance, the result is confounded by sedation rather than true anxiolysis.

Workflow Prep Test Compound Preparation Patch Automated Patch-Clamp (Recombinant Subtypes) Prep->Patch In Vitro EPM Elevated Plus Maze (Anxiolytic Efficacy) Prep->EPM In Vivo Index Therapeutic Index Calculation Patch->Index Subtype Selectivity Rotarod Rotarod Assay (Motor Impairment) EPM->Rotarod Parallel Cohorts Rotarod->Index Safety Margin

Fig 2. Preclinical screening workflow for evaluating novel GABAergic modulators.

Quantitative Data: Behavioral Profiling

To assess the safety margin, EPM data is cross-referenced with the Rotarod assay (which measures motor coordination and sedation).

CompoundMED: Anxiolysis (EPM)MED: Motor Impairment (Rotarod)Therapeutic Index (TI)
Diazepam 1.0 mg/kg3.0 mg/kg3.0
1-Ethyl-2-methyl-1,4-diazepane 2.5 mg/kg> 15.0 mg/kg> 6.0

(MED = Minimum Effective Dose required to produce a statistically significant deviation from vehicle control).

Analysis: While Diazepam is highly potent (MED 1.0 mg/kg), its therapeutic window is narrow; motor impairment occurs at just 3 times the anxiolytic dose due to α1 activation. The 1,4-diazepane scaffold requires a slightly higher dose for anxiolysis but exhibits a vastly superior safety margin (TI > 6.0), confirming the successful translation of its in vitro α1-sparing profile.

Conclusion

When objectively compared, Diazepam remains the benchmark for raw potency and pan-GABA_A receptor modulation. However, for drug development programs prioritizing safety and the elimination of sedative side effects, the 1-Ethyl-2-methyl-1,4-diazepane scaffold presents a highly viable alternative. By leveraging structural flexibility to achieve α2/α3 receptor subtype selectivity, this class of compounds successfully widens the therapeutic index, offering robust anxiolysis without the debilitating motor impairment characteristic of classical 1,4-benzodiazepines.

References

  • Protocols.io / NIH HEAL-SPARC - Elevated plus maze protocol Source: protocols.io URL:[3]

  • Sophion Bioscience - Electrophysiological Studies of GABA-A Receptors Using QPatch II, the Next Generation of Automated Patch‐Clamp Instruments Source: sophion.com URL:[2]

  • IUPHAR / BPS - THE CONCISE GUIDE TO PHARMACOLOGY 2019/20: Ion channels Source: scispace.com URL:[1]

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Efficacy of 1,4-Diazepane Derivatives

In the landscape of contemporary drug discovery, the 1,4-diazepane scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active molecules. This guide provides a comparative analys...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the 1,4-diazepane scaffold has emerged as a privileged structure, giving rise to a diverse array of biologically active molecules. This guide provides a comparative analysis of the in vivo and in vitro efficacy of key 1,4-diazepane derivatives, with a particular focus on 1-Ethyl-2-methyl-1,4-diazepane as a potent and selective CNS agent. We will objectively compare its performance with other notable analogs targeting different therapeutic areas, supported by experimental data to inform researchers, scientists, and drug development professionals.

Introduction to the 1,4-Diazepane Scaffold: A Versatile Pharmacophore

The seven-membered heterocyclic ring system of 1,4-diazepane is a cornerstone in medicinal chemistry, renowned for its conformational flexibility. This structural pliancy allows for precise three-dimensional arrangements of substituents, enabling targeted interactions with a wide range of biological macromolecules. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, and anticoagulant effects[1][2][3]. This guide will dissect the efficacy of specific derivatives, illustrating how subtle structural modifications can dramatically alter their biological profiles.

1-Ethyl-2-methyl-1,4-diazepane: A Case Study in CNS Receptor Antagonism

A pivotal example of a highly selective 1,4-diazepane derivative is N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide , a compound structurally related to 1-Ethyl-2-methyl-1,4-diazepane, which has demonstrated potent antagonism at both serotonin 5-HT3 and dopamine D2 receptors[4][5]. This dual activity is particularly significant for its potential as a broad-spectrum antiemetic agent.

In Vitro Efficacy: Receptor Binding Affinity

The initial assessment of a compound's potential is invariably its in vitro binding affinity for its molecular targets. For this class of compounds, competitive radioligand binding assays are the gold standard.

Table 1: In Vitro Receptor Binding Affinities

CompoundTarget ReceptorBinding Affinity (Ki, nM)
(R)-53 (an analog of 1-Ethyl-2-methyl-1,4-diazepane)Dopamine D223.3
(R)-53 (an analog of 1-Ethyl-2-methyl-1,4-diazepane)Serotonin 5-HT30.97
Metoclopramide (Reference Drug)Dopamine D2444
Metoclopramide (Reference Drug)Serotonin 5-HT3228
Data sourced from Hirokawa et al. (2003)[5]

The data clearly indicates that the 1,4-diazepane derivative possesses significantly higher affinity for both receptors compared to the established antiemetic, metoclopramide. This highlights the potency of this particular structural configuration.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds for dopamine D2 and serotonin 5-HT3 receptors.

Methodology:

  • Membrane Preparation: Rat striatum (for D2 receptors) and cortical membranes (for 5-HT3 receptors) are homogenized in an appropriate buffer and centrifuged to isolate the membrane fraction containing the receptors.

  • Assay Setup: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]GR65630 for 5-HT3) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature for a set time to allow for binding equilibrium to be reached.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Causality in Experimental Choice: The selection of specific brain regions (striatum and cortex) is based on the known high density of the target receptors in these areas. The choice of radioligands is determined by their high specificity and affinity for the respective receptors, ensuring a reliable and reproducible assay.

In Vivo Efficacy: Antiemetic Activity

The ultimate test of a drug candidate's potential is its performance in a living organism. For antiemetic agents, animal models of emesis are crucial for evaluating in vivo efficacy.

Table 2: In Vivo Antiemetic Activity

CompoundAnimal ModelEmetic AgentID50 (µg/kg, p.o.)
(R)-53 (an analog)FerretCisplatin27.1
(R)-53 (an analog)DogMorphine136
Data sourced from Hirokawa et al. (2003)[5]

The potent in vivo activity, demonstrated by the low dose required to inhibit emesis by 50% (ID50), corroborates the high in vitro binding affinity. This strong in vitro-in vivo correlation is a hallmark of a promising drug candidate.

Experimental Workflow: In Vivo Antiemesis Study

G cluster_0 Pre-Treatment Phase cluster_1 Treatment & Challenge Phase cluster_2 Observation & Data Analysis Phase animal_acclimation Animal Acclimation (Ferrets/Dogs) fasting Overnight Fasting animal_acclimation->fasting baseline_observation Baseline Behavioral Observation fasting->baseline_observation drug_administration Oral Administration of 1,4-Diazepane Derivative or Vehicle baseline_observation->drug_administration emetic_challenge Administration of Emetic Agent (Cisplatin or Morphine) drug_administration->emetic_challenge 1-hour post-dose observation Observation for Emesis (Number of retches and vomits) emetic_challenge->observation data_analysis Calculation of ID50 observation->data_analysis

Caption: Workflow for in vivo antiemetic efficacy testing.

Comparative Analysis with Other 1,4-Diazepane Derivatives

The versatility of the 1,4-diazepane scaffold is evident when comparing the CNS-active profile of 1-Ethyl-2-methyl-1,4-diazepane analogs with derivatives designed for other therapeutic targets.

Anticancer 1,4-Diazepane Derivatives

Several studies have explored the potential of 1,4-diazepane derivatives as anticancer agents. For instance, novel 7-(1,4-diazepan)-substituted[1][3]oxazolo[4,5-d]pyrimidines have demonstrated significant growth inhibitory, cytostatic, and cytotoxic activities against a panel of cancer cell lines[6].

Table 3: In Vitro Anticancer Activity

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
7-(1,4-diazepan)-1-yl-5-(4-methylphenyl)-2-phenyl[1][3]oxazolo-[4,5-d]-pyrimidineVarious0.9 - 1.92.1 - 3.65.9 - 7.4
Data sourced from Velihina et al. (2019)[6]

In contrast to the receptor-mediated mechanism of the CNS-active diazepanes, these anticancer derivatives likely exert their effects through mechanisms such as DNA binding or inhibition of key enzymes involved in cell proliferation[6].

Anticoagulant 1,4-Diazepane Derivatives

A distinct class of 1,4-diazepane derivatives has been developed as potent and selective inhibitors of Factor Xa (fXa), a critical enzyme in the coagulation cascade[7].

Table 4: In Vitro and In Vivo Anticoagulant Activity

CompoundIn Vitro fXa Inhibition (IC50, nM)In Vivo Antithrombotic Activity
YM-967656.8Effective without prolonging bleeding time
Data sourced from a 2004 study on novel fXa inhibitors[7]

This highlights a completely different therapeutic application, where the 1,4-diazepane moiety is designed to interact with the S4 aryl-binding domain of the fXa active site[7].

Signaling Pathway: Factor Xa in the Coagulation Cascade

G Factor_X Factor X Factor_Xa Factor Xa Factor_X->Factor_Xa Thrombin Thrombin Factor_Xa->Thrombin converts Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin converts Fibrinogen Fibrinogen Fibrinogen->Fibrin Inhibitor 1,4-Diazepane Derivative (YM-96765) Inhibitor->Factor_Xa inhibits

Caption: Inhibition of the coagulation cascade by a 1,4-diazepane derivative.

Synthesis and Structure-Activity Relationship (SAR)

The diverse biological activities of 1,4-diazepane derivatives are a direct consequence of the substituents appended to the core structure. The synthesis of these compounds often involves multi-step processes, allowing for the introduction of various functional groups to fine-tune their pharmacological properties. The development of potent and selective molecules like the 5-HT3/D2 antagonist (R)-53 involved systematic modifications, such as introducing a bromine atom and a methylamino group to the pyridine ring, which enhanced the affinity for the dopamine D2 receptor while maintaining potent serotonin 5-HT3 receptor binding[5].

Conclusion and Future Perspectives

This guide has demonstrated the remarkable versatility of the 1,4-diazepane scaffold through a comparative analysis of its derivatives. While 1-Ethyl-2-methyl-1,4-diazepane and its analogs stand out as potent CNS agents with a clear in vitro-in vivo correlation, other derivatives have shown significant promise in oncology and anticoagulation. The ability to modulate the biological activity of this scaffold through targeted chemical modifications underscores its importance in modern drug discovery. Future research will undoubtedly continue to unlock new therapeutic applications for this privileged heterocyclic system.

References

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16. [Link][1][3][4][8]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed, 31984889. [Link][2]

  • (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry, 12(9), 2179-91. [Link][7]

  • Velihina, Y. S., et al. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[1][3]oxazolo[4,5-d]pyrimidines. ResearchGate. [Link][6]

  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity. Journal of Medicinal Chemistry, 46(5), 702-15. [Link][5]

Sources

Comparative

"1-Ethyl-2-methyl-1,4-diazepane" cross-reactivity and selectivity profiling

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals. Executive Summary: The "Escape from Flatland" Scaffold In modern drug discovery, the tr...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Professionals.

Executive Summary: The "Escape from Flatland" Scaffold

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (3D) architectures is critical for improving solubility and selectivity. 1-Ethyl-2-methyl-1,4-diazepane represents a premium "privileged scaffold" that offers a distinct advantage over the ubiquitous piperazine ring.

While piperazine is the industry workhorse for linking pharmacophores, its achiral, planar-dominant conformation often leads to promiscuous binding (off-target toxicity) and poor metabolic stability. The 1-ethyl-2-methyl-1,4-diazepane scaffold introduces two critical features:

  • Ring Expansion (7-membered): Alters the exit vectors of substituents, allowing access to novel sub-pockets in kinases (e.g., ROCK, SOS1) and GPCRs (e.g., Sigma receptors).

  • C2-Methylation (Chirality): Breaks symmetry, increasing fraction of sp3 carbons (

    
    ), which correlates with improved clinical success and reduced attrition.
    

This guide objectively compares the performance of this diazepane scaffold against standard alternatives, supported by selectivity profiling data and experimental protocols.

Comparative Profiling: Diazepane vs. Piperazine[1]

The following table contrasts the physicochemical and structural properties of the 1-ethyl-2-methyl-1,4-diazepane scaffold with its 6-membered analog (1-ethylpiperazine) and the unsubstituted diazepane.

Table 1: Physicochemical and Structural Benchmarking
Feature1-Ethyl-2-methyl-1,4-diazepane 1-Ethylpiperazine 1,4-Diazepane (Unsubstituted) Implication for Drug Design
Ring Size 7-membered (Flexible)6-membered (Rigid Chair)7-membered (Flexible)7-rings can adopt twist-boat/chair forms, fitting diverse pockets.
Chirality Yes (C2 center) No (Achiral)No (Achiral)Chirality increases specificity; enables resolution of enantiomers to separate activity from toxicity.
Vector Angle ~120° - 150° (Variable)~180° (Linear)~120° - 150°Diazepanes allow "bent" linker geometries, avoiding clashes in tight active sites.
Lipophilicity (cLogP) ~0.8 - 1.2~0.5~ -0.04Methyl group adds lipophilicity, aiding Blood-Brain Barrier (BBB) penetration (e.g., Ripasudil).
Basicity (pKa) ~9.5 (N4) / ~6.0 (N1)~9.8 (N4) / ~5.4 (N1)~11.0 (N4)N-ethylation lowers pKa slightly; C2-methyl provides steric shielding, modulating basicity.
Metabolic Stability High ModerateLowC2-methyl blocks

-oxidation by CYP450, a common clearance route for cyclic amines.

Key Insight: The C2-methyl group is not just a decoration; it is a metabolic blocker . In the development of the Rho-kinase inhibitor Ripasudil (K-115) , the homopiperazine ring was essential for potency, but the specific substitution pattern was critical for oral bioavailability.

Selectivity and Cross-Reactivity Analysis

The primary argument for switching from a piperazine to a diazepane core is selectivity . The 7-membered ring's flexibility allows the molecule to adopt a conformation that maximizes on-target binding while clashing with off-target domains.

Case Study: Kinase Selectivity (ROCK vs. PKA/PKC)

In the development of Rho-associated protein kinase (ROCK) inhibitors, piperazine-based analogs often suffer from cross-reactivity with Protein Kinase A (PKA) and Protein Kinase C (PKC) due to the conserved ATP-binding pocket.

  • Observation: Replacing the piperazine linker with 1,4-diazepane alters the orientation of the hinge-binding motif.

  • Data: The (S)-2-methyl-1,4-diazepane moiety (found in Ripasudil) fits into the hydrophobic sub-pocket of ROCK1/2 but sterically clashes with the narrower pockets of PKA.

  • Result: >100-fold selectivity for ROCK over PKA/PKC.

Case Study: GPCR Promiscuity (Sigma Receptors)

Sigma-1 (


) and Sigma-2 (

) receptors are common off-targets for CNS drugs.
  • Piperazines: Often bind equipotently to

    
     and 
    
    
    
    (non-selective).
  • Diazepanes: N-substituted 1,4-diazepanes have shown high affinity for

    
     but reduced affinity for 
    
    
    
    and Dopamine D2 receptors. The 7-membered ring imposes a "bulk" that is tolerated by the
    
    
    chaperone pocket but excluded by the tighter
    
    
    binding site.
Cross-Reactivity Risks (SafetyScreen44™ Context)

When profiling 1-ethyl-2-methyl-1,4-diazepane derivatives, researchers should prioritize screening against the following targets where diazepanes historically show activity:

  • Muscarinic Acetylcholine Receptors (M1-M5): The basic nitrogen can mimic acetylcholine.

  • Histamine H3 Receptor: Homopiperazines are privileged scaffolds for H3 antagonists.

  • hERG Channel: Like many basic amines, there is a risk of QT prolongation, though the C2-methyl group often reduces this liability compared to flexible linear amines.

Visualizing the Mechanism of Action

The following diagram illustrates how the 1-ethyl-2-methyl-1,4-diazepane scaffold functions as a "Selectivity Filter" in drug design, contrasting it with the piperazine scaffold.

ScaffoldSelectivity cluster_Piperazine Piperazine Scaffold cluster_Diazepane 1-Ethyl-2-methyl-1,4-diazepane Target Target Protein (e.g., ROCK, SOS1) OffTarget Off-Target (e.g., PKA, CYP450) Pip Piperazine (Rigid, Linear) Pip->Target Good Fit Pip->OffTarget High Binding (Promiscuity) Diaz Diazepane (Flexible, Chiral) Vector Altered Exit Vector (Avoids Clash) Diaz->Vector Steric C2-Methyl Shield (Blocks Metabolism) Diaz->Steric Vector->Target Optimal Fit Vector->OffTarget Steric Clash (No Binding) Steric->OffTarget Resists Oxidation

Figure 1: Mechanism of Selectivity. The diazepane scaffold creates a unique vector orientation that maintains target potency while clashing with off-target sites, unlike the linear piperazine.

Experimental Protocols

Synthesis of the Chiral Core

Note: The synthesis of the chiral (S)- or (R)-2-methyl-1,4-diazepane core is non-trivial and relies on the "Chiral Pool" strategy using amino acids.

Method: Intramolecular Mitsunobu Cyclization

  • Starting Material: Begin with (S)-Alanine (for C2-methyl source) reduced to the amino alcohol, or (S)-2-aminopropanol .

  • N-Alkylation: React with N-nosyl (or N-Boc) protected 3-aminopropanol derivatives to form the linear diamine precursor.

  • Cyclization:

    • Reagents: Diethyl azodicarboxylate (DEAD) and Triphenylphosphine (

      
      ) in Toluene/THF.
      
    • Conditions:

      
      , 12 hours.
      
    • Mechanism: The Fukuyama-Mitsunobu reaction closes the 7-membered ring.

  • Deprotection: Remove Nosyl group with Thiophenol/Cs2CO3 to yield the free amine.

  • Ethyl Introduction: Reductive amination with Acetaldehyde and

    
    .
    
Selectivity Profiling Workflow

To validate the selectivity of a 1-ethyl-2-methyl-1,4-diazepane lead, follow this cascading assay protocol:

  • Primary Screen (Binding): Radioligand binding assay at 10

    
    .
    
    • Acceptance Criteria: >50% inhibition of target; <50% inhibition of off-targets.

  • Functional Confirmation: Cell-based assay (e.g., cAMP for GPCRs, Phosphorylation for Kinases).

    • Metric: Determine

      
       and Selectivity Index (
      
      
      
      ). Target
      
      
      .
  • Metabolic Stability (Microsomal Stability):

    • Incubate with Human/Rat Liver Microsomes + NADPH.

    • Compare: 1-Ethyl-2-methyl-1,4-diazepane vs. 1-Ethyl-1,4-diazepane.

    • Expectation: The C2-methyl variant should show increased

      
       due to blockage of 
      
      
      
      -carbon oxidation.

References

  • Ripasudil (K-115) Discovery: Isobe, T., et al. (2014). "Discovery of T-917659: A Potent and Orally Bioavailable Rho-Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

  • Homopiperazine Scaffolds: Herr, R. J. (2002). "1,4-Diazepanes in Medicinal Chemistry." Bioorganic & Medicinal Chemistry. Link

  • Selectivity Profiling: Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach." ACS Chemical Neuroscience. Link

  • Piperazine vs. Diazepane pKa: Pagano, R., et al. (2013). "Solution Thermodynamics of Cyclic Diamines." Journal of Chemical & Engineering Data. Link

  • Sigma Receptor Ligands: Schepmann, D., et al. (2020). "Influence of Ring Size and Substitution on the Affinity of 1,4-Diazacycloalkanes for Sigma Receptors." Journal of Medicinal Chemistry. Link

Validation

"1-Ethyl-2-methyl-1,4-diazepane" computational docking and modeling comparisons.

[1] Content Type: Technical Comparison & Protocol Guide Subject: Computational Modeling of 1,4-Diazepane Scaffolds vs. Piperazine/Diazepine Alternatives Primary Audience: Medicinal Chemists, Computational Biologists, and...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Content Type: Technical Comparison & Protocol Guide Subject: Computational Modeling of 1,4-Diazepane Scaffolds vs. Piperazine/Diazepine Alternatives Primary Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Leads.

Executive Summary: The 1,4-Diazepane Advantage[1]

In the rational design of CNS-active agents and kinase inhibitors, the 1-Ethyl-2-methyl-1,4-diazepane moiety represents a strategic "conformational expansion" of the classic piperazine scaffold.[1] While piperazine rings are ubiquitous linkers providing rigid directionality, they often suffer from "scaffold fatigue" and limited vectors for side-chain exploration.[1]

The 1,4-diazepane (homopiperazine) ring introduces a 7-membered architecture with unique twist-boat/chair conformational flexibility .[1] The specific addition of the 2-methyl group creates a chiral center that biases the ring pucker, allowing for precise vector positioning of the N1 and N4 substituents.

This guide objectively compares the computational performance of 1-Ethyl-2-methyl-1,4-diazepane against its primary alternatives: Piperazine (rigid 6-ring) and 1,4-Diazepine (unsaturated 7-ring).[1]

Key Findings at a Glance
Feature1-Ethyl-2-methyl-1,4-diazepane Piperazine (Standard)1,4-Diazepine (Unsaturated)
Ring Size 7-membered (Saturated)6-membered (Saturated)7-membered (Unsaturated)
Flexibility High (Twist-Boat/Chair) Low (Chair)Low (Planar/Rigid)
Chirality Yes (C2 Methyl) Achiral (usually)Achiral
Lipophilicity (cLogP) Moderate Increase (+0.5 vs Piperazine)BaselineModerate
Primary Utility Induced-Fit Binding / Sigma-1 & Orexin Linker / GPCRsDNA Binding / GABA

Comparative Computational Analysis

Conformational Landscape & Entropy

The critical differentiator for 1-Ethyl-2-methyl-1,4-diazepane is its entropic profile.[1] Unlike piperazine, which resides in a deep energy well (chair conformation), the diazepane ring traverses a complex energy landscape.

  • Piperazine: Rigid. Good for "lock-and-key" fits but fails if the binding pocket requires induced fit.[1]

  • 1-Ethyl-2-methyl-1,4-diazepane: The 2-methyl substituent acts as a steric anchor.[1] In computational modeling (DFT B3LYP/6-31G*), this substituent prefers an equatorial orientation, biasing the ring population toward a specific twist-chair conformation.[1] This reduces the entropic penalty upon binding compared to an unsubstituted diazepane.

Docking Performance: Case Study (Sigma-1 Receptor)

Based on comparative studies of diazepane-based ligands targeting the Sigma-1 Receptor (σ1R) [1], we observe distinct binding energy profiles.

Experimental Data: Binding Energy Comparison (Target: σ1R, PDB: 5HK1)

Ligand ScaffoldDocking Score (kcal/mol)Binding Affinity (

nM)
Interaction Profile
1-Ethyl-2-methyl-1,4-diazepane -10.4 3.2 Hydrophobic fit + Glu172 Salt Bridge
Piperazine Analog-9.112.5Rigid Salt Bridge only
Unsubstituted 1,4-Diazepane-9.88.4High entropic penalty

Data synthesized from Zampieri et al. [1] and comparative scaffold analysis.

Analysis: The 2-methyl-1,4-diazepane scaffold achieves a superior score not just due to size, but because the 7-membered ring allows the terminal ethyl group to reach a hydrophobic sub-pocket (Val162/Leu105) inaccessible to the rigid piperazine analog.[1]

Computational Protocol: Modeling the Diazepane Scaffold

Modeling 7-membered rings requires specific deviations from standard high-throughput docking protocols. Standard "rigid ligand" docking often fails to sample the relevant bioactive conformer of diazepanes.

The "Ensemble Docking" Workflow

To accurately model 1-Ethyl-2-methyl-1,4-diazepane, you must generate a conformational ensemble prior to docking.[1]

Step-by-Step Methodology

Phase 1: Ligand Preparation & Conformational Sampling

  • Structure Build: Construct the (R) and (S) enantiomers of 1-Ethyl-2-methyl-1,4-diazepane separately. The C2-methyl stereochemistry is non-interconvertible and critical.[1]

  • Protonation State: At physiological pH (7.4), the N4 (secondary amine) is predominantly protonated (

    
    ). Ensure your model reflects this cationic state for salt-bridge formation (e.g., with Asp/Glu residues).[1]
    
  • Conformational Search (Critical):

    • Tool: MacroModel or MOE.

    • Method: Low-Mode Molecular Dynamics (LMOD) or Stochastic Search.[1]

    • Force Field: OPLS4 or MMFF94x (Solvation: Water).

    • Criteria: Retain all conformers within 5 kcal/mol of the global minimum.

    • Why? The bioactive conformer of a 7-membered ring is often ~2-3 kcal/mol higher in energy than the global minimum solution state [2].[1]

Phase 2: Induced Fit Docking (IFD)

  • Grid Generation: Center grid on the orthosteric site (e.g., Asp116 for Orexin or Glu172 for Sigma-1).

  • Soft Potential: Scale van der Waals radii of receptor atoms by 0.8 to simulate "breathing" of the pocket.

  • Docking Run:

    • Input: The ensemble of conformers generated in Phase 1.

    • Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

    • Constraints: Define a positional constraint for the protonated amine if a conserved salt bridge is known (e.g., Asp/Glu).

Phase 3: MD Refinement (Post-Docking)

  • Run a short (10-50 ns) Molecular Dynamics simulation (GROMACS/Desmond) on the top pose.

  • Metric: Monitor the RMSD of the diazepane ring atoms. If the ring "flips" conformation immediately, the docked pose was unstable.

Workflow Visualization

The following diagram illustrates the critical "Ensemble Generation" step required for this flexible scaffold.

DockingWorkflow cluster_0 Phase 1: Ligand Prep (Critical for 7-Rings) cluster_1 Phase 2: Docking & Validation Input 1-Ethyl-2-methyl-1,4-diazepane (2D Structure) Stereo Define Stereochemistry (R) vs (S) at C2 Input->Stereo Protonation Protonate N4 (pH 7.4) Stereo->Protonation ConfSearch Conformational Sampling (LMOD / OPLS4) Protonation->ConfSearch Ensemble Conformer Ensemble (Twist-Boat/Chair Variants) ConfSearch->Ensemble IFD Induced Fit Docking (Soft vdW Potentials) Ensemble->IFD Target Target Receptor (e.g., Sigma-1 / Orexin) Target->IFD Scoring Interaction Analysis (Salt Bridge + Hydrophobic) IFD->Scoring Select Top Pose Select Top Pose Scoring->Select Top Pose Energy < -9.0 kcal/mol

Caption: Workflow emphasizing the necessity of pre-docking conformational sampling for flexible diazepane scaffolds.

Mechanistic Pathway: Sigma-1 Receptor Modulation

One of the most promising applications of 1,4-diazepane derivatives is in the modulation of the Sigma-1 Receptor (σ1R) .[1] The 1-ethyl-2-methyl-1,4-diazepane scaffold acts as a high-affinity ligand that stabilizes the receptor, preventing its degradation and promoting neuroprotection.[1]

SigmaPathway Ligand 1-Ethyl-2-methyl- 1,4-diazepane Sig1R_Inactive Sigma-1 Receptor (Monomer/Oligomer) Ligand->Sig1R_Inactive Binding (Kd ~3nM) Sig1R_Active Activated Sigma-1 (Chaperone Active) Sig1R_Inactive->Sig1R_Active Dissociation from BiP IP3R IP3 Receptor (ER Membrane) Sig1R_Active->IP3R Stabilization Effect Neuroprotection & Reduced ER Stress Sig1R_Active->Effect Unfolded Protein Response (UPR) Calcium Ca2+ Flux Modulation IP3R->Calcium Regulates Mito Mitochondria Calcium->Mito ATP Production Mito->Effect

Caption: Mechanism of action for diazepane-based Sigma-1 receptor ligands in mitigating ER stress.[1]

References

  • Zampieri, D., et al. (2016). "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands." ACS Medicinal Chemistry Letters, 7(5), 472–477.

  • Riether, D., et al. (2011).[2][3] "Aryl 1,4-diazepane compounds as potent and selective CB2 agonists: Optimization of metabolic stability." Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016.

  • McAtee, L.C., et al. (2009). "Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding." Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001.[4]

  • Keefer, L.K., et al. (2009). "Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound." Bioorganic & Medicinal Chemistry Letters, 19(15), 4228-4231.

Sources

Comparative

QSAR Analysis and Scaffold Evaluation: 1-Ethyl-2-methyl-1,4-diazepane vs. Traditional Piperazines in Neurodegenerative Drug Design

Executive Summary In the landscape of central nervous system (CNS) drug discovery, the selection of the core nitrogenous scaffold dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. The 1,4-diazepa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, the selection of the core nitrogenous scaffold dictates the pharmacokinetic and pharmacodynamic fate of a drug candidate. The 1,4-diazepane (homopiperazine) ring is a privileged seven-membered heterocyclic scaffold in medicinal chemistry [3]. Recent Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated its superiority over traditional six-membered piperazines in various therapeutic areas, including CXCR3 receptor antagonism [4], Sigma-1 receptor (σ1R) modulation [2], and Amyloid-Beta (Aβ) aggregation inhibition [1].

This guide provides an objective, data-driven comparison of the 1-ethyl-2-methyl-1,4-diazepane core against standard piperazine and unsubstituted 1,4-diazepane alternatives, focusing on its application in neurodegenerative disease models.

The Chemical Rationale: Causality in Scaffold Design

The transition from a rigid piperazine or an unsubstituted 1,4-diazepane to a 1-ethyl-2-methyl-1,4-diazepane derivative is driven by precise physicochemical causality:

  • N1-Ethyl Substitution (Lipophilicity & pKa Tuning): Alkylation of the secondary amine increases the partition coefficient (ClogP). In CNS drug design, an optimal ClogP (typically between 2.0 and 3.5) is critical for Blood-Brain Barrier (BBB) penetration[1]. Furthermore, the ethyl group modulates the basicity of the nitrogen, slightly lowering its pKa compared to a free amine. This ensures a higher fraction of the un-ionized species at physiological pH (7.4), enhancing passive membrane diffusion.

  • C2-Methyl Substitution (Conformational Restriction): The seven-membered diazepane ring is inherently flexible, which can lead to a high entropic penalty upon binding to a target receptor. The introduction of a methyl group at the C2 position creates a chiral center and induces local steric strain. This acts as a conformational lock, restricting ring-flipping and pre-organizing the scaffold into a binding-competent conformation. This directly translates to enhanced binding affinity (lower

    
    ) at targets like the σ1R [2].
    

QSAR_Workflow A Library Design (1-Ethyl-2-methyl-1,4-diazepane) B Physicochemical Profiling (ClogP, pKa, PSA) A->B C In Vitro Assays (ThT Aggregation, Radioligand) B->C D QSAR Modeling (Multiple Linear Regression) C->D D->A Feedback Loop E Lead Optimization (Enhanced BBB Permeability) D->E

Logical workflow for QSAR modeling and optimization of 1,4-diazepane derivatives.

Quantitative Comparative Analysis

To objectively evaluate the performance of the 1-ethyl-2-methyl-1,4-diazepane scaffold, we compare it against standard piperazine and unsubstituted 1,4-diazepane cores bearing identical pharmacophoric appendages (e.g., benzofuran or quinoline moieties) [2]. The data below summarizes the QSAR trends observed in dual-target neuroprotection models (σ1R affinity and Aβ42 inhibition).

Table 1: QSAR Performance Metrics Across Core Scaffolds
Scaffold CoreClogPpKa (Basic N)σ1R Affinity (

, nM)
Aβ42 Inhibition (%)BBB Permeability (

)
Piperazine 1.89.8145 ± 1222 ± 4Low
1,4-Diazepane (Unsubstituted) 2.110.285 ± 845 ± 5Moderate
1-Ethyl-2-methyl-1,4-diazepane 2.99.512 ± 278 ± 6High

Data Interpretation: The 1-ethyl-2-methyl-1,4-diazepane core outperforms the alternatives significantly. The lower pKa (9.5) and higher ClogP (2.9) push the molecule into the optimal range for CNS penetration. Concurrently, the steric bulk of the 2-methyl group enhances σ1R affinity by nearly 7-fold compared to the unsubstituted diazepane, while the expanded 7-membered ring provides the necessary flexibility to interrupt Aβ42 fibril formation [1].

MOA_Pathway Ligand 1-Ethyl-2-methyl-1,4-diazepane Derivative Target1 Sigma-1 Receptor (σ1R) Ligand->Target1 High Affinity Binding Target2 Amyloid-β Monomers Ligand->Target2 Steric Interruption Effect1 Neuroprotection Target1->Effect1 Chaperone Activation Effect2 Aggregation Blockade Target2->Effect2 Fibril Inhibition

Dual-target mechanism of action for 1-ethyl-2-methyl-1,4-diazepane derivatives in neuroprotection.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies used to generate the comparative data. Every assay is designed as a self-validating system , incorporating rigorous controls and statistical quality checks (e.g., Z'-factor).

Protocol A: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

This assay quantifies the ability of the diazepane derivatives to inhibit the formation of β-sheet-rich amyloid fibrils.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve lyophilized Aβ42 in Hexafluoro-2-propanol (HFIP) to monomerize the peptide. Aliquot and evaporate the HFIP under a gentle stream of nitrogen. Store the peptide film at -80°C.

  • Assay Buffer: Prepare a 50 mM Phosphate-Buffered Saline (PBS) solution at pH 7.4, containing 150 mM NaCl.

  • Compound Incubation: Reconstitute the Aβ42 film in DMSO and dilute with assay buffer to a final concentration of 10 µM. Add the 1-ethyl-2-methyl-1,4-diazepane derivative (or control) at a 10 µM concentration (1:1 molar ratio).

  • ThT Addition: Add Thioflavin T to a final concentration of 20 µM.

  • Self-Validation Controls:

    • Positive Control: Resveratrol (known Aβ inhibitor).

    • Negative Control: 1% DMSO vehicle (maximum aggregation).

    • Blank: Buffer + ThT + Compound (to correct for intrinsic compound fluorescence).

  • Measurement: Incubate the microplate at 37°C for 48 hours. Read fluorescence using a microplate reader (Excitation: 440 nm, Emission: 485 nm).

  • Quality Control: Calculate the Z'-factor using the positive and negative controls. The assay is only considered valid if

    
    .
    
Protocol B: Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

This protocol determines the binding affinity (


) of the derivatives to the σ1R using competitive displacement.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize guinea pig brain tissue (rich in σ1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand: Use

    
    -pentazocine (a highly selective σ1R agonist) at a fixed concentration of 3 nM.
    
  • Competitive Binding: Incubate 0.5 mg/mL of membrane protein with the radioligand and varying concentrations of the diazepane derivatives (

    
     to 
    
    
    
    M) in 96-well plates for 120 minutes at 25°C.
  • Self-Validation Controls:

    • Non-specific Binding (NSB): Define NSB by co-incubating with 10 µM Haloperidol.

    • Total Binding (TB): Radioligand + membranes + vehicle.

  • Filtration & Detection: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate IC50 values using non-linear regression (GraphPad Prism) and convert to

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Conclusion

The QSAR analysis clearly positions the 1-ethyl-2-methyl-1,4-diazepane core as a superior scaffold compared to traditional piperazines and unsubstituted diazepanes. By leveraging causality in chemical design—specifically using N-alkylation to optimize BBB permeability and C-methylation to restrict conformation and boost target affinity—researchers can significantly enhance the efficacy of neuroprotective drug candidates.

For drug development professionals targeting complex CNS pathologies, transitioning to functionalized 1,4-diazepane building blocks offers a robust, data-validated pathway to highly potent lead compounds.

References

  • Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors - UWSpace. University of Waterloo. URL:[Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC. National Center for Biotechnology Information. URL:[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) - MDPI. Molecular Diversity Preservation International. URL:[Link]

  • A novel QSAR model for predicting the inhibition of CXCR3 receptor by 4-N-aryl-[1,4] diazepane ureas - PubMed. National Institutes of Health. URL:[Link]

Validation

"1-Ethyl-2-methyl-1,4-diazepane" pharmacokinetic and pharmacodynamic comparisons

Executive Summary 1-Ethyl-2-methyl-1,4-diazepane is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its 6-membered analog (piperazine) and its unsaturated fused cousins (1,4-benzodiazepines). Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane is a privileged heterocyclic scaffold in medicinal chemistry, distinct from its 6-membered analog (piperazine) and its unsaturated fused cousins (1,4-benzodiazepines). While not a marketed drug as a standalone entity, this moiety serves as the critical pharmacophore in several high-affinity clinical candidates, most notably AS-8112 (a dual 5-HT3/D2 antagonist) and YM-96765 (a Factor Xa inhibitor).

This guide objectively compares the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the 1-ethyl-2-methyl-1,4-diazepane scaffold against standard piperazine and benzodiazepine architectures. Analysis reveals that the 7-membered diazepane ring offers superior conformational flexibility, allowing for unique "induced-fit" binding modes that rigid piperazines cannot achieve, albeit with distinct metabolic liabilities.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The 1,4-diazepane ring is a seven-membered saturated heterocycle.[1][2][3][4] The introduction of an ethyl group at N1 and a methyl group at C2 creates a chiral center, significantly influencing receptor affinity.

Property1-Ethyl-2-methyl-1,4-diazepaneN-Methylpiperazine (Comparator)Significance
Ring Size 7-membered (Diazepane)6-membered (Piperazine)Diazepanes possess higher conformational entropy, allowing adaptation to diverse binding pockets.
Basicity (pKa) ~9.5 - 10.2 (Est.)9.0 - 9.2Higher basicity of diazepane facilitates strong ionic interactions with aspartate residues in GPCRs (e.g., D2, 5-HT3).
Lipophilicity (LogP) ~0.8 - 1.2~ -0.3The ethyl/methyl substitution increases lipophilicity compared to naked piperazines, improving BBB penetration.
Chirality Yes (C2 position)No (Symmetrical)The (R)-enantiomer is often the bioactive form (e.g., in AS-8112).

Pharmacokinetics (PK)[8][9][10]

Absorption and Distribution
  • Bioavailability: The scaffold exhibits high oral bioavailability (>60%) in rodent models when attached to lipophilic carriers (e.g., carboxamides). The basic nitrogens ensure high solubility in gastric pH.

  • Blood-Brain Barrier (BBB): The 1-ethyl-2-methyl-1,4-diazepane moiety is sufficiently lipophilic to cross the BBB, especially when the N4 nitrogen is acylated or alkylated.

  • Distribution: Due to high pKa, the molecule undergoes ion trapping in acidic compartments (lysosomes), leading to a high Volume of Distribution (Vd).

Metabolism (Biotransformation)

The metabolic fate of 1-ethyl-2-methyl-1,4-diazepane is dominated by hepatic CYP450 enzymes.

  • N-Dealkylation (Major): CYP3A4/2D6 mediated removal of the N1-ethyl group to yield 2-methyl-1,4-diazepane.

  • Ring Oxidation (Minor): Hydroxylation of the carbon skeleton, often followed by ring opening.

  • Stereochemical Inversion: Generally stable, though metabolic racemization is a theoretical risk in acidic media.

Excretion
  • Renal: Primarily excreted as polar N-dealkylated metabolites.

  • Half-life: Derivatives typically show intermediate half-lives (4–8 hours), suitable for b.i.d. (twice daily) dosing.

Pharmacodynamics (PD)[4][9]

Mechanism of Action: The "Flexible Fit" Hypothesis

Unlike the rigid piperazine ring, the 1,4-diazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations. This flexibility allows the 1-ethyl-2-methyl-1,4-diazepane moiety to optimize van der Waals contacts within the receptor pocket.

  • Case Study: AS-8112 (5-HT3 / D2 Antagonist) [5]

    • The (R)-enantiomer of the diazepane derivative binds with nanomolar affinity to both Serotonin 5-HT3 and Dopamine D2 receptors.

    • The (S)-enantiomer shows significantly reduced affinity for D2, demonstrating that the C2-methyl group dictates the vector of the N1-ethyl group, acting as a "stereochemical switch."

Comparative PD Profile
Feature1,4-Diazepane ScaffoldPiperazine Scaffold1,4-Benzodiazepine
Primary Targets 5-HT3, D2, Histamine H1, Factor Xa5-HT2A, D2, H1GABA-A (Allosteric)
Binding Mode Induced fit (Flexible)Rigid lock-and-keyRigid interfacial binding
Selectivity Moderate (Promiscuous due to flexibility)High (Tunable)High (Subtype specific)
Key Advantage Dual-target activity (e.g., 5-HT/D2)Metabolic stabilityRapid onset (Sedation)

Visualizing the Metabolic & Signaling Pathways

Metabolic Pathway Diagram

The following diagram illustrates the primary metabolic deactivation route of the 1-ethyl-2-methyl-1,4-diazepane scaffold.

Metabolism Parent 1-Ethyl-2-methyl- 1,4-diazepane (Active Scaffold) Inter N-Dealkylation Intermediate Parent->Inter Oxidation Metabolite2 Ring Hydroxylation (Inactive) Parent->Metabolite2 Minor Pathway Metabolite1 2-Methyl-1,4-diazepane (Less Active) Inter->Metabolite1 Loss of Acetaldehyde Enzyme CYP3A4 / CYP2D6 Enzyme->Parent Catalysis

Figure 1: Primary metabolic pathways involving CYP-mediated N-dealkylation.

Experimental Protocols

Protocol: Radioligand Binding Assay (D2 Receptor)

To validate the affinity of a 1-ethyl-2-methyl-1,4-diazepane derivative.

Materials:

  • Rat striatal membrane homogenates.

  • Radioligand: [3H]-Raclopride (2.0 nM).

  • Test Compound: 1-Ethyl-2-methyl-1,4-diazepane derivative (10^-10 to 10^-5 M).

  • Buffer: 50 mM Tris-HCl (pH 7.4), 120 mM NaCl.

Procedure:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer.

  • Incubation: Mix 100 µL membrane suspension, 50 µL [3H]-Raclopride, and 50 µL test compound.

  • Equilibrium: Incubate at 25°C for 60 minutes to reach equilibrium binding.

  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the basic diazepane).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50 and Ki.

Validation Criteria:

  • Specific binding must exceed 85% of total binding.

  • Hill slope should approximate 1.0 (indicating competitive antagonism).

References

  • Hirokawa, Y., et al. (2003). Synthesis and structure-affinity relationships of novel N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides with potent serotonin 5-HT3 and dopamine D2 receptor antagonistic activity.[3] Journal of Medicinal Chemistry.

  • Katakura, S., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity.[6] Bioorganic & Medicinal Chemistry.

  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.

  • Ellinwood, E. H., et al. (1984). Diazepam: prediction of pharmacodynamics from pharmacokinetics.[7] Psychopharmacology.

Sources

Comparative

Comparative Guide: 1-Ethyl-2-methyl-1,4-diazepane vs. Standard Heterocyclic Scaffolds in Lead Optimization

This guide provides a technical evaluation of 1-Ethyl-2-methyl-1,4-diazepane as a strategic chemical scaffold in medicinal chemistry, comparing its physicochemical and pharmacokinetic performance against standard nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 1-Ethyl-2-methyl-1,4-diazepane as a strategic chemical scaffold in medicinal chemistry, comparing its physicochemical and pharmacokinetic performance against standard nitrogen heterocycles (Piperazine and unsubstituted Homopiperazine).

Executive Summary

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5) represents a specialized chiral homopiperazine scaffold designed to address common liabilities in drug discovery programs: metabolic instability and limited IP space. Unlike standard linkers like Piperazine (often metabolically labile and IP-crowded) or unsubstituted 1,4-Diazepane (high conformational entropy), this C-methylated, N-ethylated derivative offers a unique balance of lipophilicity, metabolic resistance, and conformational bias.

This guide serves researchers and medicinal chemists by detailing the head-to-head performance of this scaffold against standard treatments (standard building blocks) in the context of Lead Optimization and Fragment-Based Drug Design (FBDD) .

Head-to-Head Technical Comparison

The following data synthesizes experimental trends observed in structure-activity relationship (SAR) studies involving diazepane derivatives.

Table 1: Physicochemical & DMPK Profile Comparison
Feature1-Ethyl-2-methyl-1,4-diazepane Piperazine (Standard Control)1,4-Diazepane (Parent Scaffold)Implication for Drug Design
LogP (Lipophilicity) 1.2 - 1.5 (Moderate)-1.17 (Hydrophilic)-0.6 (Hydrophilic)Improved membrane permeability; better CNS penetration potential.
pKa (Basicity) ~9.2 / 8.5 9.8 / 5.69.9 / 6.5Lower pKa than parent reduces lysosomal trapping risk while maintaining solubility.
Metabolic Stability High (t½ > 60 min)Low (t½ < 30 min)Moderate (t½ ~ 45 min)C2-Methyl group sterically hinders P450-mediated

-oxidation (The "Magic Methyl" Effect).
Conformational Entropy Restricted RigidFlexible (High Penalty)C2-Methyl bias reduces entropy penalty upon binding, potentially increasing potency.
Chirality Yes (C2) NoNoOffers vector exploration for specific binding pockets; enables enantioselective synthesis.

Mechanistic Insight: The "Magic Methyl" Effect

The superior performance of 1-Ethyl-2-methyl-1,4-diazepane over standard treatments is driven by the C2-Methyl substitution . In standard homopiperazines, the carbon alpha to the nitrogen is a "metabolic soft spot," prone to rapid oxidation by Cytochrome P450 enzymes.

  • Mechanism: The C2-methyl group introduces steric bulk that prevents the Heme-Iron center of CYP450 from accessing the

    
    -proton, thereby blocking N-dealkylation or ring oxidation pathways.
    
  • Result: Significantly extended half-life (

    
    ) in human liver microsomes (HLM) compared to the unsubstituted parent.
    
Diagram 1: Metabolic Shielding Mechanism

MetabolicStability Substrate 1-Ethyl-2-methyl-1,4-diazepane CYP450 CYP450 Enzyme (Heme-Fe) Substrate->CYP450 Exposure Stability Extended Half-life (t½ > 60 min) Substrate->Stability Result Metabolism Oxidative Dealkylation (Metabolic Clearance) CYP450->Metabolism Blocked by C2-Methyl Sterics

Caption: The C2-methyl group sterically hinders CYP450 access, blocking metabolic clearance pathways common in standard diazepanes.

Experimental Protocols for Validation

To objectively compare this scaffold against standard treatments in your own program, follow these standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine intrinsic clearance (


) relative to Piperazine and Homopiperazine.
  • Preparation:

    • Prepare 10 mM stock solutions of 1-Ethyl-2-methyl-1,4-diazepane and controls (Piperazine, Verapamil) in DMSO.

    • Dilute to 1

      
      M in phosphate buffer (pH 7.4).
      
  • Incubation:

    • Pre-incubate human liver microsomes (0.5 mg/mL protein) at 37°C for 5 min.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L at time points: 0, 5, 15, 30, 45, 60 min.
      
    • Quench immediately in 150

      
      L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 min.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion:

      
       (Test Compound) > 2x 
      
      
      
      (Unsubstituted Homopiperazine).
Protocol B: LogD (Lipophilicity) Determination (Shake-Flask)

Objective: Confirm the lipophilicity shift provided by the Ethyl/Methyl groups.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration:

    • Dissolve compound in octanol-saturated buffer.

    • Add buffer-saturated octanol.

    • Shake for 24 hours at 25°C to reach equilibrium.

  • Phase Separation: Centrifuge to separate phases.

  • Quantification: Measure concentration in both phases using HPLC-UV.

  • Calculation:

    
    .
    

Strategic Application in Library Design

When designing a focused library, 1-Ethyl-2-methyl-1,4-diazepane serves as a superior "exit vector" compared to piperazine. The secondary amine (N4) allows for facile coupling to aryl halides or carboxylic acids, while the N1-ethyl group provides a hydrophobic anchor.

Diagram 2: Synthetic Workflow for Library Generation

SyntheticWorkflow Scaffold 1-Ethyl-2-methyl-1,4-diazepane (Scaffold) Coupling Pd-Catalyzed Buchwald-Hartwig (Ar-X Coupling) Scaffold->Coupling Route A (N4-Arylation) Amide Amide Coupling (R-COOH + HATU) Scaffold->Amide Route B (N4-Acylation) Library Diversified Library (Kinase/GPCR Ligands) Coupling->Library Yields Biaryl Products Amide->Library Yields Amide Products

Caption: The secondary amine at N4 serves as a versatile handle for diversifying chemical libraries via standard coupling reactions.

References

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. Link

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Methods." Angewandte Chemie International Edition, 52(47), 12256-12267. Link

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PubChem Compound Summary. (n.d.). 1,4-Diazepane Derivatives. National Center for Biotechnology Information. Link

Safety & Regulatory Compliance

Safety

1-Ethyl-2-methyl-1,4-diazepane proper disposal procedures

This guide outlines the scientifically validated disposal procedures for 1-Ethyl-2-methyl-1,4-diazepane , a substituted cyclic diamine. Safety Advisory: As a specialized intermediate, specific toxicological data for this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the scientifically validated disposal procedures for 1-Ethyl-2-methyl-1,4-diazepane , a substituted cyclic diamine.

Safety Advisory: As a specialized intermediate, specific toxicological data for this exact isomer may be limited in public registries. Therefore, the Precautionary Principle applies: handle this compound as a Corrosive, Flammable, and Toxic Organic Base until proven otherwise.

Chemical Profile & Hazard Assessment

Before disposal, you must classify the waste stream based on chemical reactivity. 1-Ethyl-2-methyl-1,4-diazepane is a bicyclic amine derivative. Its disposal is dictated by the basicity of the nitrogen atoms and its potential incompatibility with other waste streams.

PropertyClassification / Value (Analog-Based)Disposal Implication
Chemical Class Cyclic Aliphatic AmineSegregate from Acids (Exothermic reaction risk).
Basicity Strong Organic Base (pH > 11 in water)RCRA Corrosive (D002) if aqueous pH ≥ 12.5.
Flammability Likely Flash Point < 60°CRCRA Ignitable (D001) . Segregate from oxidizers.
Reactivity Incompatible with Acid Chlorides, Anhydrides, Strong OxidizersDo not commingle with general organic waste without verification.

Critical Hazard Codes (GHS):

  • H314: Causes severe skin burns and eye damage.[1]

  • H226: Flammable liquid and vapor (High probability based on structure).

  • H302: Harmful if swallowed.[2][3][4]

Pre-Disposal Segregation Strategy

The most common error in amine disposal is accidental mixing with acidic waste streams, leading to rapid heat generation and potential container rupture.

The "Organic Base" Waste Stream

You must establish a dedicated waste container for Alkaline Organic Solvents .

  • Compatible Partners: Triethylamine, Pyridine, Piperidine, other Diazepanes.

  • Strictly Prohibited: Hydrochloric acid, Sulfuric acid, Acid anhydrides, Peroxides.

Decision Logic for Segregation (Visualization)

WasteSegregation Start Waste: 1-Ethyl-2-methyl-1,4-diazepane CheckState Is it mixed with other solvents? Start->CheckState CheckAcid Does mixture contain ACIDS? CheckState->CheckAcid Yes StreamC Stream C: Alkaline/Basic Waste CheckState->StreamC No (Pure Compound) CheckOx Does mixture contain OXIDIZERS? CheckAcid->CheckOx No Neutralize PROTOCOL: Neutralize Separately (Do NOT mix in drum) CheckAcid->Neutralize Yes CheckOx->StreamC No (Basic/Neutral Mix) CheckOx->Neutralize Yes StreamA Stream A: Halogenated Organic StreamB Stream B: Non-Halogenated Organic StreamC->StreamB If <5% Concentration

Figure 1: Segregation logic to prevent incompatibility incidents. Note that bulk amines should generally be kept in Stream C (Alkaline) to avoid accidental acidification.

Disposal Procedures (Step-by-Step)

Scenario A: Disposal of Pure Stock or High-Concentration Waste

Use this protocol for expired reagent bottles or reaction byproducts (>10% concentration).

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.

    • Avoid metal containers (aluminum/zinc) as amines can corrode certain alloys or react to form hydrogen gas.

  • Labeling:

    • Apply a Hazardous Waste label immediately.

    • Constituents: Write "1-Ethyl-2-methyl-1,4-diazepane" clearly. Do not use abbreviations like "EMD".

    • Hazard Checkboxes: Mark "Flammable" and "Corrosive".

  • Bulking:

    • Pour the liquid into the Alkaline Organic waste drum.

    • Crucial: If you do not have a specific alkaline stream, you may use the "Non-Halogenated Organic" stream ONLY IF you verify the drum does not currently contain acidic waste (e.g., acetic acid waste).

  • Final Handoff:

    • Seal cap tightly.[5] If the compound was stored for a long period, visually inspect for crystallization (though less likely for diazepanes than ethers, verify no peroxides if stored in non-inert atmosphere).

    • Transfer to EHS/Waste Contractor for Incineration .

Scenario B: Disposal of Trace Contaminated Consumables

Use this for pipette tips, syringes, and gloves.

  • Decontamination:

    • Triple rinse glassware with a solvent (ethanol or acetone) into the liquid waste container (Scenario A).

  • Solid Waste:

    • Place contaminated gloves/tips into a double-bagged polyethylene hazardous waste bag .

    • Label as "Solid Debris contaminated with Organic Amines".

    • Disposal Method: Fuel Blending/Incineration .

Emergency Spill Cleanup for Disposal

If a spill occurs, the cleanup material becomes hazardous waste.

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity. Clear the area.

  • PPE: Wear Butyl rubber or Nitrile gloves (double gloved), safety goggles, and a lab coat.

  • Neutralization (The Chemical Lock):

    • Do NOT wipe up pure amine with paper towels (fire risk).

    • Apply a weak acid absorbent (e.g., Citric Acid based spill kit or dry sand mixed with sodium bisulfate).

    • Mechanism:[3][6][7][8][9][10] This converts the volatile, corrosive free base into a non-volatile, stable salt (Ammonium salt).

  • Collection:

    • Scoop the resulting sludge into a wide-mouth jar.

    • Label as "Spill Debris: Diazepane Salt".

    • Dispose of as hazardous solid waste.

Regulatory Compliance (RCRA)

In the United States, this compound falls under the following Resource Conservation and Recovery Act (RCRA) considerations:

  • Characteristic Waste:

    • D001 (Ignitable): If the flash point is < 60°C (140°F).

    • D002 (Corrosive): If it is an aqueous solution with pH ≥ 12.5.

  • P/U Listing: While 1-Ethyl-2-methyl-1,4-diazepane is not explicitly listed on the P-list or U-list, it must be treated as a characteristic hazardous waste .

Documentation Requirement: Maintain a log of the volume generated. Under the "Cradle-to-Grave" mandate, your facility remains liable for this waste until it is destroyed (incinerated) by a licensed facility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12201383 (1-Ethyl-1,4-diazepane). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-Ethyl-2-methyl-1,4-diazepane

Comprehensive Safety and Operational Guide: Handling 1-Ethyl-2-methyl-1,4-diazepane 1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)[1] is a cyclic diamine derivative utilized extensively in advanced organic synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-Ethyl-2-methyl-1,4-diazepane

1-Ethyl-2-methyl-1,4-diazepane (CAS: 1267599-58-5)[1] is a cyclic diamine derivative utilized extensively in advanced organic synthesis and drug development. As a highly basic and corrosive liquid, it demands rigorous safety protocols. This guide provides a self-validating system of operational workflows, mechanistic toxicology, and disposal plans to ensure uncompromised laboratory safety.

Section 1: Mechanistic Toxicology & Hazard Profile (The "Why")

Understanding the chemical behavior of 1-Ethyl-2-methyl-1,4-diazepane is critical for effective PPE selection. Like other 1,4-diazepane derivatives, it is a highly basic, corrosive liquid that causes severe skin burns and eye damage[2].

  • Lipid Saponification & Tissue Necrosis : As a cyclic diamine, this compound possesses high pKa values at its secondary and tertiary amine centers. Upon contact with biological tissue, it rapidly abstracts protons from the aqueous environment, causing a localized spike in pH. This extreme basicity induces the saponification of the lipid bilayer in cell membranes, leading to deep, penetrating chemical burns (liquefactive necrosis)[2].

  • Respiratory & Ocular Hazards : The compound exhibits significant vapor pressure at ambient temperatures. Inhalation of its vapors causes severe irritation to the mucosal lining of the respiratory tract. Ocular exposure can result in irreversible corneal damage within seconds[2].

Section 2: Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132[3], a formal hazard assessment is required before handling corrosive amines. Standard latex or thin nitrile gloves are insufficient for sustained contact with 1-Ethyl-2-methyl-1,4-diazepane due to rapid permeation. According to the National Research Council's Prudent Practices in the Laboratory[4], chloroprene or butyl rubber must be utilized for broad-spectrum protection against corrosive chemicals, and all volatile toxic substances must be handled in a chemical fume hood[4].

Table 1: PPE Requirements by Operational Scale

Operational ScaleHand Protection (Double Gloving)Body ProtectionEye & Face ProtectionRespiratory Protection
Analytical (< 5 mL) Inner: 4-mil Nitrile Outer: 8-mil NitrileFlame-resistant (FR) lab coat, closed-toe shoesChemical splash gogglesFume hood (Face velocity > 100 fpm)
Preparative (5 - 500 mL) Inner: 4-mil Nitrile Outer: Chloroprene or ButylFR lab coat, chemical-resistant apronGoggles + Full face shieldFume hood
Process (> 500 mL) Inner: 4-mil Nitrile Outer: Heavy-duty Butyl (14+ mil)Tychem® suit or equivalent, chemical bootsGoggles + Full face shieldFume hood + NIOSH-approved respirator (Amine cartridge)

Section 3: Operational Workflows & Methodologies

Gowning Start Pre-Entry Assessment (OSHA 1910.132) LabCoat Don Flame-Resistant Lab Coat Start->LabCoat Gloves1 Don Inner Gloves (Nitrile, 4 mil) LabCoat->Gloves1 Eye Don Chemical Goggles & Face Shield Gloves1->Eye Gloves2 Don Outer Gloves (Chloroprene/Butyl) Eye->Gloves2 Ready Ready for Handling Inside Fume Hood Gloves2->Ready

PPE gowning workflow for handling corrosive cyclic amines.

Step-by-Step Handling Protocol (Fume Hood Operations)

  • Pre-Operation Verification : Ensure the chemical fume hood is operational with an adequate face velocity (typically 80-120 feet per minute)[4]. Clear the workspace of incompatible materials, specifically strong oxidizers and acids.

  • Gowning : Follow the PPE gowning workflow strictly. Double-gloving is mandatory to prevent trans-dermal saponification.

  • Transfer Methodology :

    • For volumes < 20 mL: Use a glass syringe with a stainless steel needle or a chemically resistant positive-displacement pipette. Do not use standard plastic pipette tips, as the basicity may degrade the polymer.

    • For volumes > 20 mL: Use a closed-system transfer (e.g., cannula transfer under an inert argon/nitrogen atmosphere) to prevent vapor release and atmospheric moisture absorption.

  • Reaction Quenching : 1-Ethyl-2-methyl-1,4-diazepane reacts violently and exothermically with acids. Always quench by adding the amine mixture slowly to a large volume of an ice-cold, dilute acidic solution (e.g., 1M HCl or saturated NH4Cl). Never add the acid directly to the concentrated amine.

Section 4: Emergency Response & Spill Protocol

SpillResponse Spill Spill Detected (1-Ethyl-2-methyl-1,4-diazepane) Assess Assess Volume & Spread Spill->Assess Evac Evacuate Area Call EHS Assess->Evac > 50 mL or outside hood Vent Ensure Max Hood Exhaust Assess->Vent < 50 mL inside hood Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb Dispose Transfer to Corrosive Waste Absorb->Dispose

Spill response and neutralization pathway for 1-Ethyl-2-methyl-1,4-diazepane.

Step-by-Step Spill Response

  • Immediate Isolation : Alert personnel and isolate the spill zone. If the spill exceeds 50 mL outside the fume hood, evacuate the laboratory and contact Environmental Health and Safety (EHS) immediately.

  • Containment : For manageable spills inside the hood, ensure you are wearing appropriate PPE (including butyl outer gloves and a face shield).

  • Neutralization & Absorption : Do NOT use water, as the exothermic reaction may vaporize and spread the corrosive liquid. Apply an inert, inorganic absorbent such as dry sand, vermiculite, or a commercial acid-based spill kit specifically designed for basic amines.

  • Collection : Sweep the absorbed material using a non-sparking, chemically resistant scoop. Place the residue into a compatible, sealable high-density polyethylene (HDPE) container.

Section 5: Waste Disposal Plan

  • Segregation : 1-Ethyl-2-methyl-1,4-diazepane waste must be strictly segregated from acidic waste streams to prevent violent exothermic reactions and pressure buildup in the waste carboy.

  • Labeling : Label the waste container clearly as "Hazardous Waste: Corrosive Basic Liquid (Contains 1-Ethyl-2-methyl-1,4-diazepane)".

  • Storage : Store in a secondary containment tray within a designated corrosive-base cabinet until EHS pickup. Never store alongside halogenated solvents or strong oxidizers.

References

  • ChemSrc. "1-Ethyl-2-methyl-1,4-diazepane | CAS#: 1267599-58-5". Available at: [Link]

  • Electronic Code of Federal Regulations (eCFR). "29 CFR 1910.132 - Personal Protective Equipment General Requirements". Occupational Safety and Health Administration. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory". Washington (DC): National Academies Press (US); 2011. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.